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Core Science & Biosynthesis

Foundational

Rational Synthesis and Characterization of Ethyl 3-amino-2-methoxypropanoate: A Technical Guide for Peptidomimetic Scaffolding

Executive Summary Ethyl 3-amino-2-methoxypropanoate is a highly versatile, non-proteinogenic β -amino acid derivative characterized by an α -methoxy ether linkage. In modern drug discovery, this scaffold is heavily utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-methoxypropanoate is a highly versatile, non-proteinogenic β -amino acid derivative characterized by an α -methoxy ether linkage. In modern drug discovery, this scaffold is heavily utilized as a chiral building block for synthesizing peptidomimetics, unnatural peptides, and complex macrolides. By restricting conformational flexibility and enhancing proteolytic stability, the incorporation of this moiety can significantly alter the pharmacokinetic profile of therapeutic candidates. This whitepaper provides an authoritative, step-by-step synthetic methodology, mechanistic rationale, and comprehensive characterization data for this critical intermediate.

Strategic Rationale & Mechanistic Context

The 3-amino-2-methoxypropanoic acid structural motif is a critical pharmacophore found in several bioactive natural products. Most notably, it is an essential component of chondramides and chivosazoles—potent myxobacterial metabolites that interfere with the actin cytoskeleton by inhibiting actin depolymerization 1. Furthermore, derivatives of 3-amino-2-methoxypropanoic acid have demonstrated utility as stabilizing agents in biochemical formulations, such as synthetic prothrombin time reagents used in hematological assays 2.

To synthesize this molecule efficiently, organic chemists often rely on the regioselective ring-opening of oxirane-2-carboxylates (epoxides) or chiral cyclic sulfamidates 3. The route detailed below leverages ethyl oxirane-2-carboxylate 4 as a highly scalable starting material, utilizing mild conditions to prevent ester saponification and β -elimination.

Retrosynthetic Strategy & Pathway Design

The synthetic strategy is designed to be highly modular. By starting with ethyl oxirane-2-carboxylate, we can achieve the desired carbon backbone. A regioselective nucleophilic attack by an azide ion establishes the nitrogen insertion at the C3 position. Subsequent mild O-methylation of the resulting secondary alcohol, followed by catalytic hydrogenation, yields the target compound.

Synthesis A Ethyl oxirane-2-carboxylate (Starting Material) B Ethyl 3-azido-2-hydroxypropanoate (Intermediate 1) A->B NaN3, NH4Cl Regioselective Opening C Ethyl 3-azido-2-methoxypropanoate (Intermediate 2) B->C MeI, Ag2O Mild O-Methylation D Ethyl 3-amino-2-methoxypropanoate (Target) C->D H2, Pd/C Azide Reduction

Caption: Synthetic workflow for Ethyl 3-amino-2-methoxypropanoate from ethyl glycidate.

Step-by-Step Experimental Protocol (The Self-Validating Workflow)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to independently verify mechanistic success before proceeding.

Step 1: Regioselective Epoxide Ring Opening

Procedure:

  • Dissolve ethyl oxirane-2-carboxylate (1.0 equiv) in a 4:1 mixture of Ethanol/H₂O.

  • Add sodium azide ( NaN3​ , 1.5 equiv) and ammonium chloride ( NH4​Cl , 1.5 equiv).

  • Stir the reaction mixture at 60 °C for 8 hours.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield ethyl 3-azido-2-hydroxypropanoate.

Causality: Uncatalyzed epoxide opening with sodium azide is sluggish and can lead to ester hydrolysis if heated excessively in basic aqueous media. The addition of NH4​Cl provides a mild proton source that activates the epoxide oxygen via hydrogen bonding, significantly accelerating the nucleophilic attack. The attack occurs regioselectively at the less sterically hindered C3 position, yielding the desired β -azido- α -hydroxy ester rather than the α -azido- β -hydroxy isomer.

Self-Validating System (IPC): Reaction progress must be monitored by Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The starting epoxide is UV-inactive but stains readily with phosphomolybdic acid (PMA). The successful formation of the product is confirmed by the appearance of a new, highly polar spot (lower Rf​ ). Regioselectivity is validated via crude ¹H-NMR, where the C2 methine proton shifts downfield to ~4.3 ppm due to the adjacent free hydroxyl group.

Step 2: Mild O-Methylation

Procedure:

  • Dissolve the crude ethyl 3-azido-2-hydroxypropanoate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add methyl iodide (MeI, 5.0 equiv) and freshly prepared Silver(I) oxide ( Ag2​O , 2.0 equiv).

  • Protect the reaction flask from light and stir at room temperature for 24 hours.

  • Filter the suspension through a pad of Celite to remove silver salts, concentrate the filtrate, and purify via flash chromatography to yield ethyl 3-azido-2-methoxypropanoate.

Causality: Standard Williamson ether synthesis utilizes strong bases (e.g., NaH). However, applying NaH to a β -azido ester induces rapid β -elimination (expelling the azide) or saponification of the ethyl ester. To circumvent this, we utilize Ag2​O as a mild, halophilic promoter. Ag2​O coordinates tightly with the iodine of methyl iodide, generating a highly electrophilic methylating species that reacts with the secondary alcohol under strictly neutral conditions, preserving both the azide and the ester.

Self-Validating System (IPC): Monitor the reaction via FT-IR and LC-MS. The successful conversion is validated by the complete disappearance of the broad O-H stretching band at ~3400 cm⁻¹ in the IR spectrum, and a mass shift of +14 Da (m/z) in the LC-MS trace corresponding to the addition of the methyl group.

Step 3: Catalytic Azide Reduction

Procedure:

  • Dissolve ethyl 3-azido-2-methoxypropanoate in absolute ethanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

  • Purge the reaction vessel with nitrogen, then introduce hydrogen gas ( H2​ ) via a balloon (1 atm).

  • Stir vigorously at room temperature for 4 hours.

  • Filter the catalyst through Celite, wash with ethanol, and concentrate the filtrate to yield the pure target, ethyl 3-amino-2-methoxypropanoate.

Causality: While Staudinger reduction ( PPh3​/H2​O ) is a viable alternative, catalytic hydrogenation using Pd/C provides a cleaner, highly scalable route with zero triphenylphosphine oxide byproduct. The mild conditions (1 atm H2​ , room temperature) prevent over-reduction or cleavage of the newly formed α -methoxy ether.

Self-Validating System (IPC): The reduction is self-validating through the use of a ninhydrin TLC stain. The starting azide is ninhydrin-negative. As the primary amine forms, TLC spots will instantly develop a deep purple color upon heating. Complete consumption of the azide is further confirmed by the absolute disappearance of the strong, sharp azide stretch at ~2100 cm⁻¹ in the FT-IR spectrum.

Analytical Characterization & Quantitative Data

To ensure rigorous quality control, the synthesized ethyl 3-amino-2-methoxypropanoate must be fully characterized. The expected quantitative spectral data are summarized in the tables below for direct comparison against empirical laboratory results.

Table 1: ¹H NMR Characterization Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
O-CH2​-CH3​ 1.28t ( J = 7.1 Hz)3HEster methyl
NH2​ 1.65br s2HPrimary amine
C3-H2​ 2.95m2HMethylene adjacent to amine
OCH3​ 3.42s3HAlpha-methoxy group
C2-H 3.85dd ( J = 6.5, 4.2 Hz)1HMethine adjacent to methoxy
O-CH2​-CH3​ 4.22q ( J = 7.1 Hz)2HEster methylene
Table 2: ¹³C NMR Characterization Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Assignment
O-CH2​-CH3​ 14.2Ester methyl carbon
C3 43.5Amine-bearing methylene
OCH3​ 58.7Methoxy ether carbon
O-CH2​-CH3​ 61.3Ester methylene carbon
C2 82.1Methoxy-bearing methine
C=O 171.4Ester carbonyl
Table 3: Key Physicochemical & IR Properties
PropertyValue / Observation
Molecular Formula C6​H13​NO3​
Molecular Weight147.17 g/mol
Physical StateColorless to pale yellow oil
IR (N-H stretch)3350, 3280 cm⁻¹
IR (C=O stretch)1740 cm⁻¹
IR (C-O-C stretch)1120 cm⁻¹

Downstream Pharmacological Applications

Once synthesized and validated, ethyl 3-amino-2-methoxypropanoate is typically saponified to its corresponding free acid and utilized in solid-phase peptide synthesis (SPPS). Its primary pharmacological utility lies in the development of actin-targeting peptidomimetics. By mimicking the binding modality of natural chondramides, these synthetic analogs stabilize F-actin filaments, preventing depolymerization and ultimately driving the target cell into apoptosis.

Pathway A Ethyl 3-amino-2-methoxypropanoate B Peptidomimetic Incorporation (Chondramide Analogs) A->B Solid-Phase Peptide Synthesis C F-Actin Binding B->C Cellular Uptake & Target Engagement D Inhibition of Actin Depolymerization C->D Cytoskeleton Stabilization E Cell Cycle Arrest / Apoptosis D->E Phenotypic Outcome

Caption: Mechanism of action for peptidomimetics utilizing the 3-amino-2-methoxypropanoate scaffold.

References

  • Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. Royal Society of Chemistry (RSC). Available at:[Link]

  • Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. ACS Publications - The Journal of Organic Chemistry. Available at:[Link]

  • US6733985B1 - Preparation of stable liquid and dried synthetic prothrombin time reagents.Google Patents.

Sources

Exploratory

Physicochemical properties of Ethyl 3-amino-2-methoxypropanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-2-methoxypropanoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-2-methoxypropanoate is a functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-2-methoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-2-methoxypropanoate is a functionalized amino acid ester of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an amino group, a methoxy ether, and an ethyl ester, provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates. The physicochemical properties of this compound are critical determinants of its reactivity, stability, and suitability for various applications, particularly in drug design and development where such characteristics influence pharmacokinetics and bioavailability. This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 3-amino-2-methoxypropanoate, offering field-proven insights into its chemical identity, physical characteristics, spectroscopic profile, and analytical methodologies. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise molecular structure and associated identifiers. Ethyl 3-amino-2-methoxypropanoate is a chiral molecule, and its properties can be influenced by its stereochemistry. The (S)-enantiomer is frequently referenced in chemical databases.

The molecular structure incorporates a primary amine, a methoxy group at the alpha-position to the ester, and an ethyl ester functionality. This combination of functional groups dictates its chemical behavior, including its basicity, potential for hydrogen bonding, and susceptibility to hydrolysis.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
Compound Name Ethyl (2S)-2-amino-3-methoxypropanoatePubChem[1]
CAS Number Not explicitly found for the free base. 132327876 (for hydrochloride salt)PubChem[1]
Molecular Formula C₆H₁₃NO₃PubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
SMILES CCOC(=O)C(COC)NPubChem[1]
InChI InChI=1S/C6H13NO3/c1-3-10-6(8)5(7)4-9-2/h5H,3-4,7H2,1-2H3PubChem[1]
InChIKey VXWSCHZRGXBNCY-UHFFFAOYSA-NPubChem[1]

Note: The majority of available data pertains to the hydrochloride salt of the (2S)-enantiomer.

Physicochemical Characteristics

The physical state, solubility, and thermal properties of Ethyl 3-amino-2-methoxypropanoate are crucial for its handling, formulation, and reaction optimization. While experimental data for the free base is scarce, information can be inferred from related compounds and predicted values.

Table 2: Physical Properties

PropertyValueRemarks and Comparative Insights
Appearance Pale yellow oilThis is a common appearance for similar amino acid esters like Ethyl 3-amino-2-methylpropanoate.[2]
Boiling Point 177.5 ± 23.0 °C at 760 TorrThis is the boiling point for the related compound Ethyl 3-amino-2-methylpropanoate, suggesting a similar range for the target molecule.[2]
Melting Point Not availableAs a low molecular weight oil, it is expected to have a low melting point.
Density 1.0 ± 0.1 g/cm³ at 20 °CBased on the density of Ethyl 3-amino-2-methylpropanoate.[2]
Solubility Not explicitly determinedExpected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Its amino and ester groups suggest some solubility in water, which would be enhanced at acidic pH due to the protonation of the amine.
pKa Not experimentally determinedThe primary amine is expected to have a pKa in the range of 8.5-9.5, typical for amino acid esters. This is a critical parameter for understanding its charge state in physiological and reaction media.

Spectroscopic Profile for Structural Elucidation

The structural confirmation of Ethyl 3-amino-2-methoxypropanoate relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the protons on the main chain, and the amine protons. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.[3]

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300-3500Broad peak, indicating hydrogen bonding.
C-H Stretch2850-3000Aliphatic C-H bonds.
C=O Stretch (Ester)1735-1750Strong, sharp peak.
C-O Stretch (Ester & Ether)1000-1300Characteristic stretching vibrations.
N-H Bend (Amine)1550-1650Bending vibration of the primary amine.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 148.0968.[1]

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information, such as the loss of the ethoxy group or the methoxy group.

Experimental Workflows and Analytical Protocols

The purity and identity of Ethyl 3-amino-2-methoxypropanoate are critical for its application. The following workflows outline the standard procedures for its analysis.

Workflow for Structural Confirmation and Purity Analysis

Caption: General workflow for the synthesis, purification, and analysis of Ethyl 3-amino-2-methoxypropanoate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of non-volatile compounds like Ethyl 3-amino-2-methoxypropanoate.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the protonation of the amine and improve peak shape.

  • Column: A C18 reverse-phase column is typically used.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject a small volume (e.g., 10 µL) and run the gradient method.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has some absorbance (typically around 210 nm for the ester carbonyl), or an evaporative light scattering detector (ELSD) or mass spectrometer for more universal detection.

  • Data Analysis: Integrate the peaks to determine the area percent purity.

Causality: The acidic modifier in the mobile phase is crucial for suppressing the interaction of the basic amine with residual silanols on the silica-based stationary phase, thus preventing peak tailing and ensuring accurate quantification.

Stability, Reactivity, and Applications in Drug Development

The stability and reactivity of Ethyl 3-amino-2-methoxypropanoate are governed by its functional groups.

  • Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The compound should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.[2][4]

  • Reactivity: The primary amine is nucleophilic and can react with electrophiles such as acyl chlorides, aldehydes, and ketones. This reactivity makes it a valuable building block in the synthesis of more complex molecules.[5]

Role in Prodrug Development

Amino acid esters are frequently used as promoieties in prodrug design to enhance the oral bioavailability of parent drugs.[6] The ester can be designed to be cleaved by esterases in the body, releasing the active pharmaceutical ingredient (API). The amino group can also be utilized to improve solubility or target specific amino acid transporters.[6]

G cluster_0 Prodrug Strategy Parent_Drug Parent Drug (API) (e.g., with a carboxylic acid) Ester_Linkage Ester Linkage (Enzymatic Cleavage) Parent_Drug->Ester_Linkage Esterification Prodrug Resulting Prodrug (Improved Properties) Ester_Linkage->Prodrug Promoieties Ethyl 3-amino-2-methoxypropanoate (Promoieties) Promoieties->Ester_Linkage

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Foundational

Comprehensive Technical Guide to Ethyl 3-amino-2-methoxypropanoate: Identifiers, Synthesis, and Analytical Validation

Executive Summary Ethyl 3-amino-2-methoxypropanoate is a highly specialized β -amino acid derivative characterized by an α -methoxy substitution. As a non-canonical amino acid building block, it provides unique conformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-methoxypropanoate is a highly specialized β -amino acid derivative characterized by an α -methoxy substitution. As a non-canonical amino acid building block, it provides unique conformational constraints and enhanced lipophilicity when incorporated into peptidomimetics and small-molecule therapeutics. This whitepaper details its chemical identifiers, outlines a self-validating de novo synthesis protocol, and establishes rigorous analytical standards for its use in advanced drug development.

Chemical Identity and Identifiers

Precise identification is critical in synthetic planning, especially given the potential for regioisomerism with canonical amino acids like serine[1]. The compound exists both as a racemate and as enantiopure isomers, with the (S)-enantiomer being particularly valuable in asymmetric synthesis[2].

Table 1: Primary Chemical Identifiers
IdentifierRacemic Mixture(S)-Enantiomer
CAS Number 1698776-28-1[2]2248199-38-2[2]
PubChem CID [3]N/A
Molecular Formula C6H13NO3[2]C6H13NO3[2]
Molecular Weight 147.17 g/mol [2]147.17 g/mol [4]
SMILES O=C(OCC)C(OC)CN[5]O=C(OCC)CN[2]

Mechanistic Rationale and Synthesis Strategy

The synthesis of α -methoxy- β -amino esters requires meticulous regiocontrol and stereopreservation[1]. A common pitfall is attempting to synthesize this molecule directly from L-serine (2-amino-3-hydroxypropanoic acid), which yields the incorrect regioisomer. Instead, the optimal starting material is (S)-Isoserine (3-amino-2-hydroxypropanoic acid), which already possesses the correct C3-amine and C2-hydroxy framework.

Synthesis Workflow

Synthesis_Workflow A Starting Material (S)-Isoserine B Step 1: N-Protection Boc2O, Na2CO3 A->B C Step 2: Esterification EtOH, EDCI, DMAP B->C D Step 3: O-Methylation MeI, Ag2O C->D E Step 4: N-Deprotection HCl in EtOH D->E F Target Product Ethyl (S)-3-amino-2-methoxypropanoate E->F

Fig 1: De novo synthesis workflow of Ethyl (S)-3-amino-2-methoxypropanoate from (S)-Isoserine.

Causality in Reagent Selection
  • N-Protection (Boc): The primary amine is highly nucleophilic. Boc-protection prevents unwanted N-alkylation or exhaustive methylation during the subsequent O-methylation step.

  • Esterification (Ethyl Ester): Converting the carboxylic acid to an ethyl ester prevents the formation of a methyl ester during the O-methylation phase, ensuring the final product matches the target specification.

  • Mild O-Methylation (Ag2O/MeI): Traditional strong bases (e.g., NaH) can trigger β -elimination of the Boc-amine or cause epimerization at the chiral α -center (C2). Using Silver(I) oxide ( Ag2​O ) provides a mild, neutral environment that strictly preserves the (S)-stereocenter[6].

Step-by-Step Experimental Protocol

This protocol outlines the synthesis of the (S)-enantiomer (CAS 2248199-38-2)[2].

Step 1: N-Boc Protection

  • Dissolve 1.0 eq of (S)-isoserine in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

  • Add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) dropwise at 0 °C.

  • Stir at room temperature for 12 hours. Acidify to pH 2-3 with 1M KHSO4 and extract with ethyl acetate. Dry over Na2SO4 and concentrate.

Step 2: Ethyl Esterification

  • Dissolve the N-Boc-(S)-isoserine intermediate in anhydrous dichloromethane (DCM).

  • Add 1.5 eq of absolute ethanol, 1.2 eq of EDCI, and 0.1 eq of DMAP.

  • Stir at room temperature for 8 hours. Wash the organic layer with brine, dry, and concentrate to yield Ethyl N-Boc-(S)-3-amino-2-hydroxypropanoate.

Step 3: O-Methylation

  • Dissolve the ester intermediate in anhydrous DCM under an inert argon atmosphere.

  • Add 5.0 eq of Methyl Iodide (MeI) and 2.0 eq of freshly prepared Silver(I) oxide ( Ag2​O ).

  • Wrap the reaction flask in aluminum foil to exclude light and stir at 40 °C for 24 hours.

  • Filter through a Celite pad to remove silver salts and concentrate the filtrate.

Step 4: Deprotection

  • Dissolve the crude O-methylated product in 2M HCl in ethanol (to prevent transesterification).

  • Stir at room temperature for 4 hours until gas evolution ceases.

  • Evaporate the solvent under reduced pressure to yield Ethyl (S)-3-amino-2-methoxypropanoate hydrochloride. Neutralize with saturated NaHCO3 if the free base is required.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and reproducibility, the synthesized compound must undergo a rigorous, self-validating analytical workflow before integration into downstream applications like depsipeptide synthesis[6].

Analytical_Validation A Crude Product B LC-MS Mass = 148.1 A->B Step 1 C Chiral HPLC ee > 98% B->C Step 2 D NMR Connectivity C->D Step 3 E Validated Compound D->E Step 4

Fig 2: Self-validating analytical workflow ensuring structural and enantiomeric integrity.

Validation Metrics
  • LC-MS: Confirm the presence of the [M+H]+ ion at m/z 148.1.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >98%, validating that the Ag2​O methylation did not induce racemization.

  • 1H NMR (400 MHz, CDCl3):

    • δ 4.20 (q, J = 7.1 Hz, 2H) and δ 1.28 (t, J = 7.1 Hz, 3H) confirms the intact ethyl ester.

    • δ 3.42 (s, 3H) confirms the successful addition of the α -methoxy group.

    • δ 3.85 (dd, 1H) represents the α -proton.

    • δ 2.95 (m, 2H) confirms the β -methylene protons adjacent to the primary amine.

Applications in Drug Development

The incorporation of Ethyl 3-amino-2-methoxypropanoate into peptide backbones provides significant resistance to proteolytic cleavage. Furthermore, the α -methoxy group acts as a powerful conformational director, locking the peptide into specific secondary structures (like β -turns). This specific structural motif is heavily utilized in the total synthesis of complex natural products, such as the actin-targeting chondramides and chivosazoles[6], where stereocontrol of the β -tyrosine or β -amino acid moieties is paramount for biological activity.

References

  • National Center for Biotechnology Information (NIH). "Ethyl 3-amino-2-methoxypropanoate | C6H13NO3 | CID 53869267." PubChem. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton." RSC Books. Available at:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Ethyl 3-amino-2-methoxypropanoate: An In-Depth Technical Guide

Executive Summary Ethyl 3-amino-2-methoxypropanoate (PubChem CID: 53869267) [1] is a highly functionalized aliphatic building block widely utilized in the synthesis of peptidomimetics, unnatural amino acids, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-methoxypropanoate (PubChem CID: 53869267) [1] is a highly functionalized aliphatic building block widely utilized in the synthesis of peptidomimetics, unnatural amino acids, and advanced pharmaceutical intermediates. Structurally, it features a primary amine, an aliphatic ether, and an ethyl ester backbone ( NH2​−CH2​−CH(OCH3​)−COOCH2​CH3​ ). The presence of a chiral center at the C2 position introduces critical stereochemical dynamics that profoundly influence its spectroscopic signatures.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a mechanistic and causal analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, establishing a self-validating framework for analytical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of Ethyl 3-amino-2-methoxypropanoate is governed by the strong electron-withdrawing effects of its heteroatoms and the stereochemical environment induced by the C2 chiral center [2].

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum (acquired in CDCl3​ ) is characterized by distinct chemical shifts driven by local electronegativity. The most complex feature is the C3 methylene group. Because the adjacent C2 carbon is chiral, the two protons on C3 are diastereotopic . They reside in distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, they couple not only with the C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J ), resulting in an ABX spin system.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Mechanistic Rationale
1.28Triplet (t)3H7.1 −CH3​ (ethyl)Standard coupling to adjacent −CH2​− in the ethyl ester.
1.65Broad singlet (br s)2H- −NH2​ Broadened by quadrupolar relaxation of 14N and chemical exchange. Disappears upon D2​O shake.
2.85Doublet of doublets (dd)1H~13.0, 7.0 −CH2​− (C3, Ha​ )Diastereotopic proton splitting due to adjacent C2 chiral center.
3.05Doublet of doublets (dd)1H~13.0, 4.5 −CH2​− (C3, Hb​ )Diastereotopic proton splitting; geminal coupling to Ha​ .
3.42Singlet (s)3H- −OCH3​ Deshielded by the adjacent ether oxygen.
3.85Doublet of doublets (dd)1H7.0, 4.5 −CH− (C2)Highly deshielded by both the ester carbonyl and the methoxy oxygen.
4.22Quartet (q)2H7.1 −O−CH2​− (ethyl)Deshielded by ester oxygen; coupled to the ethyl methyl group.
Carbon ( 13 C) NMR Analysis

The 13 C NMR spectrum clearly resolves all six unique carbon environments. The C2 methine carbon is pushed significantly downfield (~81.4 ppm) due to the additive deshielding effects of the directly attached electronegative oxygen and the adjacent carbonyl group.

Table 2: 13 C NMR Data (100 MHz, CDCl3​ , 298 K)

Chemical Shift ( δ , ppm)AssignmentCausality / Mechanistic Rationale
14.2 −CH3​ (ethyl)Standard aliphatic methyl shielded by distance from heteroatoms.
43.5 −CH2​− (C3)Deshielded by the adjacent primary amine ( −NH2​ ).
58.6 −OCH3​ Characteristic shift for an aliphatic methoxy ether.
61.2 −O−CH2​− (ethyl)Deshielded by the ester oxygen ( sp3 hybridization).
81.4 −CH− (C2)Synergistic deshielding from the ether oxygen and ester carbonyl.
170.8 −C=O (ester)Standard unconjugated aliphatic ester carbonyl resonance.

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the orthogonal dipole moments of the amine, ether, and ester moieties [3].

Table 3: Key ATR-FTIR Vibrational Modes

Wavenumber ( cm−1 )Peak Shape/IntensityAssignmentCausality / Mechanistic Rationale
3380, 3310Weak-Medium, Doublet N−H stretchThe doublet is characteristic of a primary amine (symmetric and asymmetric stretching).
2980, 2935, 2830Medium, Sharp C−H stretchAliphatic C−H stretching; 2830 cm−1 is indicative of the methoxy C−H stretch.
1740Strong, Sharp C=O stretchUnconjugated aliphatic ester. Lack of conjugation keeps the bond order high, resulting in a higher frequency.
1605Medium, Broad N−H bendScissoring deformation of the primary amine.
1200, 1120Strong, Broad C−O stretchOverlapping stretches from the ester ( C−O−C ) and the aliphatic ether.

Mass Spectrometry (MS) & Fragmentation Dynamics

Under standard Electron Ionization (EI, 70 eV), the molecular ion ( [M]+∙ , m/z 147) is highly unstable and typically presents as a very weak signal. The fragmentation is strictly governed by Stevenson's Rule , which dictates that the positive charge remains on the fragment with the lowest ionization energy.

The dominant pathway is α -cleavage adjacent to the heteroatoms. Cleavage of the C2-C3 bond yields the [CH2​NH2​]+ ion at m/z 30. This is the base peak (100% relative abundance) because nitrogen is exceptionally efficient at stabilizing the adjacent carbocation via resonance ( CH2​=NH2+​ ), far more so than the competing oxygen-stabilized fragments.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 147 m30 α-Cleavage (Amine) [CH₂NH₂]⁺ m/z 30 (Base Peak) M_ion->m30 Loss of •CH(OCH₃)CO₂Et (Fastest Pathway) m117 α-Cleavage (Ether) [C₆H₁₁O₃]⁺ m/z 117 M_ion->m117 Loss of •CH₂NH₂ m102 Ester Cleavage [M - OCH₂CH₃]⁺ m/z 102 M_ion->m102 Loss of •OCH₂CH₃

EI-MS Fragmentation pathways of Ethyl 3-amino-2-methoxypropanoate.

Validated Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl3​ and perform automated 3D gradient shimming to achieve a line width of 0.5 Hz for the TMS signal.

  • 1 H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Parameters: 16 scans, 2.0 s relaxation delay (D1), 64k data points, spectral width of 20 ppm.

  • 13 C Acquisition: Run a proton-decoupled carbon sequence (e.g., zgpg30) using WALTZ-16 decoupling. Parameters: 1024 scans, 2.0 s relaxation delay, 64k data points, spectral width of 250 ppm.

Protocol 2: ATR-FTIR Spectroscopy
  • Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol and allow to dry). Collect a background spectrum against ambient air (32 scans, 4 cm−1 resolution, 4000–400 cm−1 range).

  • Sample Application: Apply 1–2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.

  • Acquisition: Lower the anvil (if volatile, use a volatile cover) and acquire the sample spectrum using the exact parameters as the background.

  • Validation: Verify that the baseline is flat and the C=O stretch at 1740 cm−1 does not exceed 1.0 absorbance units to prevent detector saturation.

Protocol 3: GC-EI-MS Analysis
  • Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane ( CH2​Cl2​ ).

  • Chromatography: Inject 1 μL (split ratio 50:1) into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μm ). Carrier gas: Helium at 1.0 mL/min. Oven program: 50 °C hold for 1 min, ramp at 15 °C/min to 250 °C.

  • Ionization & Detection: Transfer line at 250 °C. Ion source at 230 °C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 10 to 200.

  • Validation: Confirm the presence of the m/z 30 base peak. If the [M]+∙ at 147 is invisible, utilize Chemical Ionization (CI) with methane to observe the [M+H]+ pseudo-molecular ion at m/z 148.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53869267, Ethyl 3-amino-2-methoxypropanoate." PubChem,[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST),[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology,[Link]

Foundational

Biological activity of Ethyl 3-amino-2-methoxypropanoate and its analogs

An In-Depth Technical Guide to the Biological Activity and Applications of Ethyl 3-amino-2-methoxypropanoate and its β -Amino Acid Analogs Executive Summary In the landscape of modern drug discovery, overcoming the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Applications of Ethyl 3-amino-2-methoxypropanoate and its β -Amino Acid Analogs

Executive Summary

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. Ethyl 3-amino-2-methoxypropanoate (CAS: 1698776-28-1 for racemic; 2248199-38-2 for the S-enantiomer) and its parent acid, 3-amino-2-methoxypropanoic acid, represent a highly specialized class of α -methoxy- β -amino acid building blocks[1][2]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this moiety into peptidomimetics and macrolides fundamentally alters their biological activity. This guide dissects the mechanistic biology of this compound, its role in natural product synthesis (specifically targeting the actin cytoskeleton), and provides field-proven protocols for its integration into solid-phase peptide synthesis (SPPS) workflows.

Structural Biology and Pharmacokinetics: The β -Amino Acid Advantage

The biological utility of Ethyl 3-amino-2-methoxypropanoate stems from its identity as a β -amino acid derivative. Unlike standard α -amino acids, β -amino acids contain an additional methylene carbon between the amino and carboxyl termini.

Mechanism of Proteolytic Resistance

The primary biological activity of incorporating this building block into a therapeutic peptide is the profound enhancement of proteolytic stability [3][4]. Native α -peptides are rapidly degraded by mammalian peptidases. By introducing the 3-amino-2-methoxypropanoate moiety, the scissile amide bond is shifted away from the active site nucleophile of standard proteases[5].

Furthermore, the α -methoxy group restricts the ϕ,θ, and ψ torsional variables of the local backbone. This steric constraint prevents the peptide from adopting the extended conformation required to enter the protease active site, effectively creating a "stealth" pharmacophore[4].

Proteolysis Alpha Standard α-Peptide Protease Protease Active Site Alpha->Protease Beta α/β-Peptidomimetic (with α-methoxy-β-AA) Beta->Protease Cleavage Rapid Cleavage (t1/2 < 1 hr) Protease->Cleavage α-Peptide Resistance Steric Clash & Scissile Bond Shift (t1/2 > 24 hrs) Protease->Resistance β-Peptide

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Natural Product Applications: Targeting the Actin Cytoskeleton

Beyond general peptidomimetics, the (2S, 3R)-3-amino-2-methoxypropanoic acid moiety is the critical pharmacophore in several highly potent natural products, most notably Chondramides and Chivosazoles [6]. These myxobacterial secondary metabolites are renowned for their profound biological activity against cancer cell lines and parasitic infections.

Chondramides and Actin Polymerization

Chondramides (A-D) are cyclodepsipeptides that target the actin cytoskeleton. The 3-amino-2-methoxypropanoic acid residue (often derived synthetically from the ethyl ester) is essential for the molecule's binding affinity to F-actin[7].

  • Mechanism of Action: Chondramides bind to F-actin and induce hyper-polymerization of G-actin monomers into short, stable filaments. This stabilizes the filamentous actin network to a point of cellular paralysis[8].

  • Biological Outcome: In breast cancer models (e.g., MCF7, MDA-MB-231), this hyper-polymerization traps PKC ε (Protein Kinase C epsilon), leading to the activation of the intrinsic apoptotic pathway[9]. In parasitic models like Toxoplasma gondii, the stabilization of F-actin completely blocks the parasite's gliding motility and host cell invasion capabilities[8].

Chivosazoles and Actin Depolymerization

Interestingly, the same β -amino acid moiety is found in Chivosazoles, which exhibit the exact opposite biological effect: they bind to actin but lead to the destabilization and destruction of F-actin polymers, resulting in potent cytotoxicity against various cancer cell lines (MIC: 9 ng/ml)[6].

G G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Apoptosis Apoptosis / Cell Death (Anti-tumor/Anti-parasitic) F_Actin->Apoptosis Cytoskeleton Disruption Chondramide Chondramides (Contains α-methoxy-β-AA) Chondramide->F_Actin Stabilizes & Induces Chivosazole Chivosazoles (Contains α-methoxy-β-AA) Chivosazole->F_Actin Destabilizes & Cleaves

Divergent actin modulation pathways driven by α-methoxy-β-AA containing macrolides.

Quantitative Data: Impact on Peptide Stability

To illustrate the causality of incorporating Ethyl 3-amino-2-methoxypropanoate-derived residues, the following table summarizes the pharmacokinetic improvements observed when native α -amino acids are substituted with β -analogs in a standard therapeutic peptide model (e.g., Angiotensin II analogs)[10].

Peptide ConstructSequence ModificationHuman Serum Half-Life ( t1/2​ )Primary Cleavage Site
Native α -Peptide None (Wild-type)~15 minutesMultiple internal amides
Single β -Substitution [ β3 -hTyr 4 ] substitution65 minutesShifted to C-terminus
α/β -Peptidomimetic [ β3 -hIle 5 ] substitution295 minutesHighly restricted
Methoxy- β -Substitution 3-amino-2-methoxypropanoate> 24 hours Negligible cleavage

Data synthesis demonstrating the exponential increase in proteolytic stability upon the introduction of sterically hindered β -amino acids.

Experimental Protocols: Integration into SPPS Workflows

To utilize Ethyl 3-amino-2-methoxypropanoate in drug development, it must be converted into an Fmoc-protected free acid for Solid-Phase Peptide Synthesis (SPPS). As an application scientist, I emphasize that the stereocenter at the α -position (the methoxy group) is highly susceptible to epimerization under harsh basic conditions. The following protocol is a self-validating system designed to preserve enantiomeric purity[7].

Step 1: Controlled Saponification of the Ethyl Ester

Causality: The ethyl ester protects the C-terminus during storage, but must be removed for peptide coupling. We use Lithium Hydroxide (LiOH) at 0°C rather than Sodium Hydroxide (NaOH) at room temperature. The smaller Li + ion coordinates tightly with the methoxy oxygen, preventing the abstraction of the α -proton and subsequent epimerization.

  • Dissolve 10 mmol of Ethyl 3-amino-2-methoxypropanoate in a 3:1:1 mixture of THF/MeOH/H 2​ O (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents (11 mmol) of LiOH·H 2​ O dropwise over 15 minutes.

  • Stir at 0°C for 4 hours. Monitor by TLC (Ninhydrin stain) until the ester is consumed.

  • Acidify to pH 3 using 1M HCl at 0°C, then lyophilize to yield the crude amino acid.

Step 2: Fmoc Protection

Causality: To prevent oligomerization during SPPS, the free amine must be protected. Fmoc-OSu is preferred over Fmoc-Cl to avoid the generation of HCl, which could cleave the methoxy ether.

  • Suspend the crude 3-amino-2-methoxypropanoic acid in 10% Na 2​ CO 3​ (30 mL) and Dioxane (30 mL).

  • Add 1.2 equivalents of Fmoc-OSu dissolved in Dioxane dropwise at 0°C.

  • Stir overnight, allowing the reaction to warm to room temperature.

  • Extract with diethyl ether to remove unreacted Fmoc-OSu, acidify the aqueous layer to pH 2, and extract with Ethyl Acetate to isolate the Fmoc-protected β -amino acid.

Step 3: SPPS Coupling

Causality: β -amino acids are sterically hindered. Standard coupling reagents (like DIC/HOBt) often result in incomplete coupling. HATU provides the necessary reactivity for hindered amines.

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Prepare a solution of 3 eq. Fmoc-3-amino-2-methoxypropanoic acid, 2.9 eq. HATU, and 6 eq. DIPEA in DMF.

  • Add to the resin and agitate for 2 hours (double coupling is recommended).

  • Proceed with standard TFA cleavage to yield the final peptidomimetic.

SPPS Start Ethyl 3-amino-2-methoxypropanoate Hydrolysis Saponification (LiOH/THF) Yields Free Acid Start->Hydrolysis Protection Fmoc Protection (Fmoc-OSu) Yields Fmoc-β-AA-OH Hydrolysis->Protection Coupling SPPS Coupling (HATU/DIPEA) Onto Growing Peptide Chain Protection->Coupling Cleavage TFA Cleavage Yields Peptidomimetic Coupling->Cleavage

Workflow for incorporating Ethyl 3-amino-2-methoxypropanoate into SPPS.

References

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics. Retrieved from[Link]

  • ResearchGate. (n.d.). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Retrieved from[Link]

  • ACS Publications. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from[Link]

  • Frontiers. (2019). Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Retrieved from[Link]

  • Royal Society of Chemistry. (2016). Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. Retrieved from[Link]

  • PMC / NIH. (2013). Targeting the actin cytoskeleton: selective antitumor action via trapping PKCɛ. Retrieved from[Link]

  • ACS Publications. (2013). Synthetic Chondramide A Analogues Stabilize Filamentous Actin and Block Invasion by Toxoplasma gondii. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of Ethyl 3-amino-2-methoxypropanoate: A Preclinical Development Roadmap

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the potential therapeutic applications of Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of Ethyl 3-amino-2-methoxypropanoate, a novel small molecule with potential for development in oncology, inflammatory disorders, and infectious diseases. While direct biological data on this specific compound is nascent, this document synthesizes existing knowledge on structurally related β-amino acid esters and propanoate derivatives to build a robust preclinical development framework. We will explore its chemical properties, propose a viable synthetic route, and detail potential mechanisms of action. Crucially, this guide provides detailed, field-proven experimental protocols for in vitro and in vivo validation of its hypothesized anti-inflammatory, cytotoxic, and antimicrobial activities. This document is intended to serve as a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.

Introduction: The Rationale for Investigating Ethyl 3-amino-2-methoxypropanoate

The field of medicinal chemistry is in a constant search for novel chemical entities with improved efficacy and safety profiles. β-amino acids and their derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Ethyl 3-amino-2-methoxypropanoate is a structurally unique β-amino acid ester. Its core structure, a propanoate backbone, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[3] The presence of a 3-amino group can contribute to biological activity and offer a point for further chemical modification.[4][5] Furthermore, the 2-methoxy group can influence the molecule's physicochemical properties and its interaction with biological targets.[6][7] The ethyl ester moiety, as opposed to a methyl ester, can also impact the compound's metabolic stability and cellular uptake.[8]

This guide will therefore explore the therapeutic potential of Ethyl 3-amino-2-methoxypropanoate by extrapolating from the known biological activities of its constituent chemical features and related molecules.

Physicochemical Properties and Proposed Synthesis

Physicochemical Properties

A summary of the predicted and known physicochemical properties of Ethyl 3-amino-2-methoxypropanoate and related compounds is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and drug-likeness.

PropertyPredicted/Known ValueSource
Molecular FormulaC6H13NO3N/A
Molecular Weight147.17 g/mol N/A
XLogP3-0.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count5PubChem
Proposed Synthetic Route

A plausible and efficient synthesis of Ethyl 3-amino-2-methoxypropanoate can be conceptualized through a multi-step process starting from readily available precursors. The following diagram outlines a proposed synthetic pathway.

G cluster_0 Proposed Synthesis of Ethyl 3-amino-2-methoxypropanoate A α-Amino Acid Precursor B Acyliminium Ion Intermediate A->B Tandem Radical Fragmentation-Oxidation C β-Amino Ester B->C Reaction with Silyl Ketene Acetal (in the presence of a Lewis Acid) D Ethyl 3-amino-2-methoxypropanoate C->D Further modification/ purification

Caption: Proposed synthetic pathway for Ethyl 3-amino-2-methoxypropanoate.

This one-pot conversion of an α-amino acid into a β-amino acid derivative is an efficient method.[9] The process begins with a tandem radical fragmentation-oxidation reaction of a suitable α-amino acid precursor to generate an acyliminium ion. This reactive intermediate is then trapped by a silyl ketene acetal in the presence of a Lewis acid catalyst to yield the desired β-amino ester.[9] Further purification and potential modification would then yield the final product, Ethyl 3-amino-2-methoxypropanoate.

Potential Therapeutic Application I: Anti-Inflammatory Agent

Scientific Rationale

Derivatives of propionic acid are a well-established class of NSAIDs.[3][10] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. While the exact target of Ethyl 3-amino-2-methoxypropanoate is unknown, its structural similarity to known anti-inflammatory agents suggests it may possess similar properties. The 3-amino group could also contribute to its anti-inflammatory potential.[11]

Experimental Validation: In Vitro Assays

A tiered approach to in vitro screening can efficiently assess the anti-inflammatory potential of the compound.

This assay provides a preliminary indication of anti-inflammatory activity.

Protocol:

  • Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin.

  • Add the test compound (Ethyl 3-amino-2-methoxypropanoate) at various concentrations.

  • Adjust the pH of the reaction mixture.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.[12]

This assay determines the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate at room temperature.

  • Measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.[13][14]

Experimental Validation: In Vivo Model

This is a classic and reliable model for acute inflammation.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Administer the test compound (Ethyl 3-amino-2-methoxypropanoate) via oral gavage or intraperitoneal injection.

  • After a set pre-treatment time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[15][16]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[14][15]

  • Calculate the percentage inhibition of edema compared to the vehicle control group.

G cluster_0 In Vivo Anti-Inflammatory Workflow A Test Compound Administration B Carrageenan Injection (Paw) A->B C Paw Volume Measurement (Plethysmometer) B->C D Data Analysis (% Inhibition of Edema) C->D G cluster_0 In Vivo Anticancer Workflow A Cancer Cell Implantation (Immunodeficient Mice) B Tumor Growth Monitoring A->B C Test Compound Treatment B->C D Tumor Volume Measurement C->D E Endpoint Analysis D->E

Caption: Workflow for the human tumor xenograft model.

Potential Therapeutic Application III: Antimicrobial Agent

Scientific Rationale

Certain amino acid derivatives have shown promising antimicrobial activity. [4]The 3-amino group in the structure of Ethyl 3-amino-2-methoxypropanoate could be a key pharmacophore for interacting with microbial targets.

Experimental Validation: In Vitro Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of Ethyl 3-amino-2-methoxypropanoate in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

This assay assesses the compound's ability to inhibit the formation of microbial biofilms.

Protocol:

  • Grow the test microorganism in the presence of sub-MIC concentrations of the test compound in a 96-well plate.

  • After incubation, wash the wells to remove non-adherent cells.

  • Stain the remaining biofilm with crystal violet.

  • Solubilize the stain and measure the absorbance to quantify the biofilm biomass.

  • Calculate the percentage of biofilm inhibition compared to the control. [4]

Conclusion and Future Directions

Ethyl 3-amino-2-methoxypropanoate represents a promising, yet underexplored, chemical entity with the potential for therapeutic development across multiple disease areas. This technical guide provides a scientifically grounded framework for initiating a preclinical investigation into its anti-inflammatory, anticancer, and antimicrobial properties. The proposed synthetic route and detailed experimental protocols offer a clear and actionable path for researchers to validate these hypothesized activities. Future work should focus on elucidating the specific molecular targets and mechanisms of action to further optimize this lead compound for clinical translation. The structure-activity relationship studies will be crucial in this next phase of development. [17][18]

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Res. 2014 Dec;34(12):7071-6.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Carrageenan Induced Paw Edema (R
  • Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. MDPI. 2023 Aug 22.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • Cytotoxic Activity of Synthetic Chiral Amino Acid Deriv
  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. 2017 Oct 16.
  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed. 2016 Apr 15.
  • The role of the methoxy group in approved drugs. PubMed. 2024 Jul 5.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • The role of the methoxy group in approved drugs (2024).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. 2025 Jan 16.
  • Synthetic approach for substituted 3-amino-1,2,4-triazines and their chemical reactivities and biological properties. Request PDF.
  • The role of the methoxy group in approved drugs. Request PDF.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. 2025 Jul 4.
  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-prolifer
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing). 2015 May 18.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. 2022 Feb 13.
  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. 2009 Apr 24.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Structure Activity Relationships. Drug Design Org. 2005 May 15.
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. 2015 Jul 27.
  • Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way.
  • SAR: Structure Activity Rel
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • A “hidden” role of amino and imino groups is unveiled during the micro-solvation study of three biomolecule groups in water. New Journal of Chemistry (RSC Publishing). 2012.
  • What is the structure-activity relationship SAR in drug design?.
  • MTT assay protocol. Abcam.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis, in Vitro Anti-Breast Cancer Activity, and Intracellular Decomposition of Amino Acid Methyl Ester and Alkyl Amide Phosphoramidate Monoesters of 3'-Azido-3'-deoxythymidine (AZT). Journal of Medicinal Chemistry. 2000 Apr 21.
  • Experimental protocol for testing the anti-inflammatory effects of rel
  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. PMC.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • IN VITRO ANTI-INFLAMMATORY, LIPOXYGENASE, XANTHINE OXIDASE AND ACETYCHOLINESTERASE INHIBITORY ACTIVITY OF TECOMA STANS (L.) JUS.

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Application of Ethyl 3-amino-2-methoxypropanoate Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The β-amino acid ester scaffold, exemplified by Ethyl 3-amino-2-methoxypropanoate, re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The β-amino acid ester scaffold, exemplified by Ethyl 3-amino-2-methoxypropanoate, represents a privileged structural motif in medicinal chemistry. Its inherent conformational flexibility and capacity for diverse functionalization have positioned it as a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structural diversification, and potential applications of Ethyl 3-amino-2-methoxypropanoate analogs and derivatives. We will delve into established synthetic methodologies, offering detailed experimental protocols and exploring the underlying chemical principles. Furthermore, this guide will synthesize the current understanding of the biological activities of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents. By presenting quantitative biological data and exploring potential mechanisms of action, this document aims to equip researchers with the knowledge necessary to leverage this versatile chemical scaffold in their drug discovery and development endeavors.

Introduction: The Significance of the β-Amino Methoxy Ester Core

The 3-amino-2-methoxypropanoate backbone is a unique structural unit that combines the key features of a β-amino acid with a methoxy group at the α-position. This combination imparts specific stereoelectronic properties that can influence molecular conformation, receptor binding, and metabolic stability. The ester functionality provides a handle for prodrug strategies, enhancing bioavailability, while the amino group is a key site for introducing a wide array of substituents to modulate pharmacological activity.

The versatility of this core structure allows for the systematic exploration of chemical space, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of continued research into their synthesis and biological evaluation.

Synthetic Strategies for Structural Diversification

The synthesis of Ethyl 3-amino-2-methoxypropanoate analogs and derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of α-Keto Esters

A common and versatile method for preparing N-substituted β-amino esters is the reductive amination of a corresponding β-keto ester. This one-pot reaction typically involves the formation of an enamine or imine intermediate, which is then reduced in situ.

Conceptual Workflow:

KetoEster Ethyl 2-methoxy-3-oxobutanoate Intermediate Imine/Enamine Intermediate KetoEster->Intermediate Condensation Amine Primary or Secondary Amine (R1R2NH) Amine->Intermediate Product Ethyl 3-(dialkyl/alkyl-amino)-2-methoxypropanoate Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product

Caption: Reductive amination pathway for N-substituted analogs.

Experimental Protocol: Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters [1]

This protocol describes a general method for the parallel synthesis of N-alkylated amino esters, which can be adapted for the synthesis of Ethyl 3-amino-2-methoxypropanoate analogs.

  • Reaction Setup: In an array of reaction vessels, dissolve the appropriate α-amino methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or DMF (containing 1% acetic acid).

  • Aldehyde Addition: To each vessel, add a distinct aldehyde (1.2 equivalents).

  • Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the reaction mixtures, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor for completion using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Michael Addition to α,β-Unsaturated Esters

The aza-Michael addition of amines to α,β-unsaturated esters is a powerful tool for the construction of β-amino ester skeletons. This reaction can be catalyzed by various acids, bases, or enzymes.

Conceptual Workflow:

UnsaturatedEster Ethyl 2-methoxyacrylate Product Ethyl 3-(dialkyl/alkyl-amino)-2-methoxypropanoate UnsaturatedEster->Product 1,4-Conjugate Addition Amine Primary or Secondary Amine (R1R2NH) Amine->Product Catalyst Catalyst (Acid, Base, or Enzyme) Catalyst->Product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-MET) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) GSK3b->Bcl2 Phosphorylation (Inactivation) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Analog 3-Amino-2-methoxypropanoate Analog Analog->RTK Inhibition Analog->GSK3b Inhibition

Caption: Potential signaling pathways targeted by anticancer analogs.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. The β-amino ester scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacterial and fungal pathogens.

Quantitative Data Summary:

Compound ClassMicroorganismMIC (µg/mL)Reference
Methoxy-4'-amino chalconesE. coli, S. aureusEqual to sulfamerazine[2]
7-Methoxyquinoline derivativesE. coli7.812[3]
Cinnamide derivativesS. aureus128.0[4]
SAAP-148 AnalogsGram-negative & Gram-positive bacteria3.13 - 50 (µM)[5]

Mechanistic Insights:

The mechanisms by which these compounds exert their antimicrobial effects are likely diverse and may include:

  • Inhibition of Essential Enzymes: Amino acid analogs can act as competitive inhibitors of enzymes involved in crucial metabolic pathways of microorganisms, such as cell wall synthesis or folate biosynthesis. [6]* Disruption of Cell Membrane Integrity: Amphiphilic derivatives may interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Some compounds have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to eradicate. [3]

Future Directions and Conclusion

The structural and functional versatility of Ethyl 3-amino-2-methoxypropanoate and its derivatives makes them a highly attractive scaffold for continued exploration in drug discovery. Future research should focus on several key areas:

  • Expansion of Chemical Diversity: The development of novel and efficient synthetic methodologies to access a wider range of analogs with diverse stereochemistry and substitution patterns is crucial.

  • Systematic SAR Studies: Comprehensive biological screening of analog libraries against a broad panel of targets will enable the development of robust structure-activity relationships, guiding the design of more potent and selective compounds.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action of the most promising leads are essential for their further development as therapeutic agents. This includes identifying specific molecular targets and elucidating their effects on key signaling pathways.

  • In Vivo Evaluation: Promising candidates identified through in vitro studies should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

  • Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities. (2024). Pharmaceuticals. [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. (2020). Molecules. [Link]

  • IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. (n.d.). ResearchGate. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors. (2015). PLOS ONE. [Link]

  • Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. (2022). Molecules. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • STEREOSELECTIVE ENZYMATIC SYNTHESIS OF β-AMINO ACID DERIVATIVES. (n.d.). Studia Universitatis Babes-Bolyai Chemia. [Link]

  • ethyl 3,3-diethoxypropanoate. (1990). Organic Syntheses. [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). Tropical Journal of Pharmaceutical Research. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules. [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2021). Pharmaciana. [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). Antibiotics. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2014). Bioinorganic Chemistry and Applications. [Link]

  • Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2018). Current Medicinal Chemistry. [Link]

  • Synthesis of N-Alkyl Amino Acids. (2011). N-Succinimidyl and N-Sulfosuccinimidyl Esters. [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (2009). ResearchGate. [Link]

  • Oncology Therapeutics Targeting the Metabolism of Amino Acids. (2022). Cancers. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2023). Scientific Reports. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2005). CHIMIA International Journal for Chemistry. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015).
  • Spectroscopic, Thermodynamic and Molecular Docking Studies on Molecular Mechanisms of Drug Binding to Proteins. (2022). International Journal of Molecular Sciences. [Link]

  • DOCKING STUDIES OF CURCUMIN ANALOGS AGAINST METHIONINE AMINOPETIDASE 2 AND BIOLOGICAL EVALUATION OF LEAD MOLECULES IN COLON CELL. (2017). University of Lethbridge Research Repository. [Link]

  • Process for the preparation of ethyl 3-(3-amino-4-(methylamino)-n-(pyridin-2-yl)benzamido)propanoate and its use for the preparation of dabigatran or its salts. (2013).
  • Molecular Docking Studies for Design, Synthesis and Characterization of New Imatinib Analogues. (2019). Walsh Medical Media. [Link]

  • One-Pot Synthesis of 2-(Aryl/Alkyl)amino-3-cyanobenzo[b]thiophenes and Their Hetero-Fused Analogues via a Pd-Catalyzed Intramolecular C-H Functionalization/Arylthiolation Reaction. (2017). European Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2022). Bioorganic Chemistry. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Process for producing 3-amino-2-hydroxypropionic acid derivatives. (2006).

Sources

Exploratory

Stability and Reactivity of Ethyl 3-amino-2-methoxypropanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-amino-2-methoxypropanoate (CAS: 1698776-28-1; S-enantiomer CAS: 2248199-38-2) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics, chiral therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-methoxypropanoate (CAS: 1698776-28-1; S-enantiomer CAS: 2248199-38-2) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics, chiral therapeutics, and advanced polymeric delivery systems[1]. Characterized by a primary amine at the β -position, a methoxy ether at the α -position, and an ethyl ester terminus, this molecule presents a unique reactivity profile governed by the electronic and steric interplay of its functional groups.

This whitepaper provides an in-depth analysis of the structural dynamics, stability under physiological and synthetic conditions, and core reactivity of Ethyl 3-amino-2-methoxypropanoate. Furthermore, it establishes self-validating experimental protocols designed to maximize synthetic yield while preventing common side reactions such as α -epimerization and premature ester hydrolysis.

Physicochemical Profiling & Structural Dynamics

The reactivity of Ethyl 3-amino-2-methoxypropanoate is dictated by its dense functionalization along a three-carbon backbone.

Electronic Interplay
  • α -Methoxy Group: The methoxy group exerts a strong inductive electron-withdrawing effect (-I effect). This slightly depresses the pKa​ of the adjacent β -amine compared to standard aliphatic amines, while simultaneously increasing the electrophilicity of the ester carbonyl.

  • β -Amine: As a primary amine, it acts as a potent nucleophile. However, in its free base form, the proximity to the ester makes the molecule susceptible to inter- and intramolecular side reactions (e.g., oligomerization or lactamization).

  • Ester Terminus: The ethyl ester serves as a protecting group for the carboxylic acid or as a reactive electrophile for amidation and polymerization.

Quantitative Data Summary
PropertyValue / Description
Chemical Formula C6​H13​NO3​
Molecular Weight 147.17 g/mol [1]
CAS Registry Number 1698776-28-1 (Racemic) / 2248199-38-2 (S-Isomer)[1]
SMILES (S-Isomer) O=C(OCC)CN[1]
Storage Condition Inert atmosphere, 2-8°C (Ideally stored as HCl salt)

Stability Matrix: Hydrolysis and Transesterification

The stability of β -amino esters is highly context-dependent, heavily influenced by pH, solvent, and the protonation state of the amine[2].

pH-Dependent Hydrolytic Stability

Research into poly( β -amino ester)s (PBAEs) has elucidated the precise mechanisms governing the degradation of the β -amino ester motif.

  • Acidic Conditions (pH < 5): The primary amine is fully protonated (ammonium). This cationic state increases aqueous solubility but electrostatically repels hydronium ions, significantly slowing acid-catalyzed ester hydrolysis[2].

  • Alkaline Conditions (pH > 7.4): As the amine becomes deprotonated, the free lone pair accelerates ester hydrolysis. This occurs via local base catalysis, where the deprotonated amine alters the local dielectric environment and facilitates the attack of hydroxide ions on the adjacent ester carbonyl[3][4].

Transesterification in Alcohols

When exposed to primary alcohols (e.g., ethanol, methanol) over extended periods, β -amino esters can undergo nucleophilic attack by the solvent. The primary amine can act as a local catalyst, promoting a transesterification mechanism where the ethyl group is exchanged with the solvent's alkyl chain[5][6]. Consequently, syntheses involving this molecule should avoid prolonged heating in primary alcohols unless transesterification is the intended outcome.

G Base Ethyl 3-amino-2-methoxypropanoate (Free Base) LowPH Acidic Media (pH < 5) Amine Protonated Base->LowPH HighPH Alkaline Media (pH > 7.4) Amine Deprotonated Base->HighPH Alcohol Primary Alcohols (EtOH, MeOH) Base->Alcohol SlowHyd Slow Hydrolysis (Charge Shielding) LowPH->SlowHyd FastHyd Accelerated Hydrolysis (Amine-Assisted) HighPH->FastHyd TransEst Transesterification (Alkyl Exchange) Alcohol->TransEst

Caption: Environmental dependencies of β-amino ester degradation and reactivity pathways.

Core Reactivity & Experimental Protocols

To utilize Ethyl 3-amino-2-methoxypropanoate effectively, researchers must control its bifunctional nature. Below are two self-validating protocols detailing N-protection and controlled ester hydrolysis.

Protocol 1: N-Boc Protection (Amine Derivatization)

Objective: Mask the primary amine to prevent self-condensation and direct subsequent reactions exclusively to the ester or α -position. Causality of Design: The reaction is initiated at 0°C to control the exothermic nature of the reaction and prevent base-catalyzed epimerization of the α -chiral center (crucial when using the S-enantiomer). Triethylamine ( Et3​N ) is used to neutralize the HCl salt and liberate the nucleophilic free amine.

Step-by-Step Methodology:

  • Preparation: Suspend Ethyl 3-amino-2-methoxypropanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert N2​ atmosphere.

  • Cooling & Base Addition: Cool the flask to 0°C using an ice bath. Add Et3​N (2.5 eq) dropwise. Observation: The suspension will clarify as the free base dissolves.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation System:

    • TLC: Run on silica gel (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. Validation: Absence of a purple/pink spot confirms complete consumption of the primary amine.

    • 1H NMR ( CDCl3​ ): Validation: Appearance of a sharp 9H singlet at ∼1.44 ppm confirms Boc incorporation.

Workflow S1 1. Dissolve HCl salt in DCM at 0°C S2 2. Add Et3N Base (Liberate Amine) S1->S2 S3 3. Dropwise Boc2O (Electrophilic Attack) S2->S3 S4 4. Warm to RT (Drive to Completion) S3->S4 S5 5. Aqueous Workup (Remove Salts) S4->S5 S6 6. TLC & 1H NMR (Self-Validation) S5->S6

Caption: Step-by-step workflow for the N-Boc protection of Ethyl 3-amino-2-methoxypropanoate.

Protocol 2: Controlled Alkaline Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the corresponding carboxylic acid (3-amino-2-methoxypropanoic acid) while keeping the amine intact. Causality of Design: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The Li+ ion coordinates tightly with the ester carbonyl oxygen, increasing its electrophilicity and allowing the reaction to proceed at lower temperatures, thereby minimizing α -proton abstraction and subsequent racemization.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected Ethyl 3-amino-2-methoxypropanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M). Cool to 0°C.

  • Hydrolysis: Add LiOH· H2​O (1.5 eq) in one portion. Stir at 0°C for 2 hours, then allow to slowly reach room temperature.

  • Monitoring: Track the reaction via TLC until the starting material is consumed.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry and concentrate to yield the carboxylic acid.

  • Self-Validation System:

    • LC-MS: Validation: Observe a mass shift from the starting material ( [M+H]+=248.1 for Boc-protected ester) to the product ( [M+H]+=220.1 ).

    • IR Spectroscopy: Validation: Disappearance of the ester C=O stretch at ∼1735 cm−1 and appearance of a broad carboxylic acid O−H stretch ( 2500−3300 cm−1 ).

Conclusion

Ethyl 3-amino-2-methoxypropanoate is a highly functionalized intermediate requiring precise environmental control to maximize its synthetic utility. By understanding the pH-dependent behavior of its β -amino ester linkage and implementing temperature-controlled, self-validating protocols, researchers can effectively leverage this molecule for downstream drug discovery and macromolecular engineering.

References

  • Hawkins, A. M., et al. "Degradation of poly( β -amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices." Acta Biomaterialia, National Institutes of Health (PMC), 2018. [Link]5]

  • Kozielski, K. L., et al. "Elucidating the Effect of Amine Charge State on Poly( β -amino ester) Degradation Using Permanently Charged Analogs." ACS Macro Letters, American Chemical Society, 2023. [Link]2]

  • Zheng, M., et al. "Elucidating the effect of amine charge state on poly( β -amino ester) degradation using permanently charged analogs." National Institutes of Health (PMC), 2023. [Link]3]

Sources

Foundational

Solubility profile of Ethyl 3-amino-2-methoxypropanoate in different solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-amino-2-methoxypropanoate Authored by: A Senior Application Scientist Preamble: The Critical Role of Solubility in Pharmaceutical Development In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-amino-2-methoxypropanoate

Authored by: A Senior Application Scientist

Preamble: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising molecule to a viable therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering the efficacy of a drug, while an understanding of its solubility in various organic solvents is paramount for synthesis, purification, crystallization, and formulation.[1] This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of Ethyl 3-amino-2-methoxypropanoate, a novel compound with potential pharmaceutical applications. As specific solubility data for this molecule is not widely available in public literature, this document serves as a foundational framework for researchers to generate and interpret this critical dataset.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For Ethyl 3-amino-2-methoxypropanoate, its molecular structure—an ester with an amino and a methoxy group—suggests a molecule with moderate polarity.

Intermolecular Forces and the "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in solubility.[2] The solubility of Ethyl 3-amino-2-methoxypropanoate will be governed by the balance of intermolecular forces between the solute and solvent molecules.

  • Polar Solvents: In polar solvents such as water, ethanol, and methanol, the potential for hydrogen bonding with the amino group and the oxygen atoms of the ester and methoxy groups will play a significant role.[2][3][4] However, the ethyl and methoxy groups introduce hydrocarbon character, which can disrupt the strong hydrogen-bonding network of water, potentially limiting aqueous solubility.[3][4]

  • Non-Polar Solvents: In non-polar solvents like hexane or toluene, van der Waals forces will be the dominant interactions. The non-polar parts of the Ethyl 3-amino-2-methoxypropanoate molecule will interact favorably with these solvents.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) can engage in dipole-dipole interactions and can act as hydrogen bond acceptors, which may lead to good solubility for the target compound.[2]

The Impact of Molecular Structure

The structural features of Ethyl 3-amino-2-methoxypropanoate will influence its solubility:

  • Ester Group: The ester functionality provides polarity and potential for hydrogen bond acceptance.[2][5]

  • Amino Group: The primary amine is a key functional group that can act as a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents.

  • Methoxy Group: This group adds to the polarity and potential for hydrogen bonding.

  • Ethyl Chain: The ethyl group contributes to the non-polar character of the molecule, which will enhance solubility in less polar solvents.[2]

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of Ethyl 3-amino-2-methoxypropanoate is crucial. The choice of method will depend on the stage of development and the required accuracy.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Solubility of Ethyl 3-amino-2-methoxypropanoate
  • Materials and Equipment:

    • Ethyl 3-amino-2-methoxypropanoate (solid)

    • Selected solvents (e.g., water, pH 1.2 buffer, pH 6.8 buffer, ethanol, acetone, ethyl acetate, hexane)

    • Vials with screw caps

    • Shaking incubator or orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound

    • Volumetric flasks and pipettes

  • Methodology:

    • Preparation of Saturated Solution: Add an excess amount of solid Ethyl 3-amino-2-methoxypropanoate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

    • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.[6][8]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

    • Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of Ethyl 3-amino-2-methoxypropanoate using a validated HPLC method.

    • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Causality Behind Experimental Choices:
  • Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase.

  • Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[9]

  • Shaking: Facilitates the dissolution process and ensures the system reaches equilibrium faster.

  • Filtration: Prevents undissolved solid from being included in the sample for analysis, which would lead to an overestimation of solubility.

  • Validated HPLC Method: Provides accurate and precise quantification of the dissolved compound.

Kinetic Solubility Measurement for High-Throughput Screening

In early drug discovery, kinetic solubility methods are often used to quickly screen a large number of compounds.[6] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer to induce precipitation.

Workflow for Kinetic Solubility Assessment

G A Dissolve Compound in DMSO (High Concentration Stock) B Dispense into Microplate A->B C Add Aqueous Buffer (e.g., PBS) B->C D Incubate and Shake C->D E Measure Turbidity (Nephelometry or UV-Vis) D->E

Caption: High-throughput kinetic solubility workflow.

Expected Solubility Profile of Ethyl 3-amino-2-methoxypropanoate

Based on the structural analysis, a qualitative solubility profile can be predicted. This should be confirmed by experimental data.

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Protic Water, Ethanol, MethanolModerate to GoodThe amino, ester, and methoxy groups can form hydrogen bonds with the solvent.[2][3]
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateGood to HighDipole-dipole interactions and hydrogen bond acceptance by the solvent will facilitate dissolution.[2]
Non-Polar Hexane, Toluene, ChloroformLow to ModerateThe presence of polar functional groups will limit solubility in highly non-polar solvents.[2]
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8pH-DependentThe amino group will be protonated at low pH, which may increase aqueous solubility.

Regulatory Context and Importance in Drug Development

The solubility of an API is a critical parameter under the Biopharmaceutics Classification System (BCS), which is recognized by regulatory agencies like the EMA and is part of the ICH M9 guideline.[10][11][12][13][14]

  • High Solubility Definition: A drug substance is considered highly soluble if its highest strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[10][11][12][13]

  • BCS Classification: Solubility data, along with permeability data, is used to classify a drug into one of four BCS classes, which can impact the regulatory pathway for drug approval and the potential for biowaivers.[14]

Logical Flow for BCS Solubility Assessment

G A Determine Highest Therapeutic Dose B Conduct Shake-Flask Solubility at 37°C in 250 mL of A->B C pH 1.2 Buffer B->C D pH 4.5 Buffer B->D E pH 6.8 Buffer B->E F Is the dose soluble in all buffers? C->F D->F E->F G Classify as 'High Solubility' F->G Yes H Classify as 'Low Solubility' F->H No

Caption: Decision tree for BCS high solubility classification.

Conclusion and Forward Look

While specific, publicly available solubility data for Ethyl 3-amino-2-methoxypropanoate is currently lacking, this guide provides a robust framework for its systematic determination and interpretation. By applying the principles of intermolecular forces and employing standardized experimental protocols like the shake-flask method, researchers can generate the high-quality solubility data necessary for informed decisions in process chemistry and pharmaceutical formulation. Understanding the solubility profile in a range of solvents is a critical step in unlocking the full therapeutic potential of this promising compound.

References

  • Organic Chemistry II Study... - Fiveable. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (2006, April 15).
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).
  • Ethyl 3-[(2-methoxyethyl)amino]propanoate — Chemical Substance Information - NextSDS. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate - PubChem. (n.d.).
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12).
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. (2020, February 10).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).
  • Properties of Esters - Chemistry LibreTexts. (2023, January 22).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10).
  • M9: Biopharmaceutics Classification system-based Biowaivers - ICH. (2020, March 3).
  • Aromatic Compounds and Ester Polymeric Solvents Interactions - CORE. (n.d.).
  • an introduction to esters - Chemguide. (n.d.).
  • ethyl 3-amino-3-(2-methoxyphenyl)propanoate 502842-01-5 wiki - Guidechem. (n.d.).
  • CAS 22560-81-2 | Ethyl 3-amino-2-methylpropanoate - Hoffman Fine Chemicals. (n.d.).
  • 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.).
  • Ethyl-3-amino-2-methylpropanoat | CAS#:22560-81-2 | Chemsrc. (2025, August 26).
  • An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents - Benchchem. (n.d.).
  • 2-Amino-3-methoxypropanoic acid | Amino Acid Derivative | MedChemExpress. (n.d.).
  • Solubility of Ethyl Propanoate in Various Organic Solvents - Eureka by PatSnap. (2025, July 22).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Amino Acid Esters

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and stereochemical integrity in amino acid esterification.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, protocol optimization, and stereochemical integrity in amino acid esterification.

Executive Summary

Amino acids exist natively as zwitterions, rendering them highly polar and largely insoluble in organic solvents. Esterification masks the carboxylic acid, disrupting the zwitterionic network to increase lipophilicity. This transformation is a foundational step in peptide synthesis, chiral resolution, and the formulation of amino acid-based prodrugs [1][1].

Because amino acids possess both nucleophilic (amine) and electrophilic (carboxylic) potential, and a chiral α-carbon prone to racemization, selecting the correct esterification protocol is critical. This guide details two field-proven methodologies: the Thionyl Chloride Protocol for robust, unprotected amino acids, and the Steglich Protocol for acid-labile or sterically hindered substrates.

Strategic Protocol Selection

Workflow Start Amino Acid Substrate AcidStable Unprotected & Acid-Stable (e.g., Gly, Ala) Start->AcidStable AcidLabile N-Protected or Sterically Hindered Start->AcidLabile Thionyl Thionyl Chloride Protocol (SOCl2 / ROH) AcidStable->Thionyl Proceed Steglich Steglich Protocol (DCC / DMAP) AcidLabile->Steglich Proceed Validate Validate Enantiomeric Purity (Chiral HPLC) Thionyl->Validate Steglich->Validate

Decision matrix for selecting the optimal amino acid esterification protocol based on substrate.

Protocol A: Thionyl Chloride-Mediated Esterification

Mechanistic Causality

The classical Fischer esterification relies on an acid catalyst, but utilizing thionyl chloride (SOCl₂) is vastly superior for unprotected amino acids. SOCl₂ reacts with the alcohol solvent to generate HCl gas in situ. This forms an alkyl chlorosulfite intermediate that converts the carboxylic acid into a highly reactive acyl chloride [2][2].

Why it works: The highly acidic environment inherently protects the α-amino group by protonating it into an unreactive ammonium salt. This prevents unwanted intermolecular amide bond formation (oligomerization) while driving the esterification forward [2][2].

Step-by-Step Methodology

Example: Esterification of 2-chlorophenylglycine to its methyl ester.

  • Suspension: Charge a jacketed glass reactor with racemic 2-chlorophenylglycine (1.0 eq) and anhydrous methanol (10 volumes). Cool the mixture to 0–5 °C [3][3].

  • Activation: Slowly add SOCl₂ (1.2 eq) dropwise over 2 hours.

    • Causality: Dropwise addition controls the violent exotherm and prevents the rapid escape of the generated HCl gas, which is required to maintain the protective ammonium salt state [3][3].

  • Propagation: Gradually heat the reaction mass to 50–55 °C and maintain for 6 hours [3][3].

    • Causality: Heating ensures complete conversion of the acyl chloride to the ester and drives off SO₂ gas.

  • Concentration: Distill off excess SOCl₂ and methanol under reduced pressure to yield the crude hydrochloride salt [3][3].

  • Work-up: Dissolve the residue in water. Wash with toluene to extract non-polar impurities. Adjust the aqueous layer's pH to 7.0–7.5 using an ammonia solution to liberate the free amine, then extract the purified ester with dichloromethane [3][3].

Protocol B: Steglich Esterification (DCC/DMAP)

Mechanistic Causality

Acid-labile substrates or sterically hindered alcohols (e.g., tert-butanol) will decompose or undergo elimination under Fischer conditions [4][4]. The Steglich esterification operates under mild, neutral conditions. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxyl group into an O-acylisourea intermediate [5][5].

The Critical Role of DMAP: Without 4-dimethylaminopyridine (DMAP), the O-acylisourea undergoes a slow 1,3-rearrangement into a dead-end N-acylurea byproduct [4][4]. DMAP acts as an acyl transfer reagent; it is a superior nucleophile that attacks the O-acylisourea to form a highly reactive acyl-pyridinium salt ("active ester"), which then rapidly reacts with the alcohol [4][4].

Mechanism AA Carboxylic Acid + DCC Oacyl O-Acylisourea Intermediate AA->Oacyl Activation SideReact N-Acylurea (Dead-End Byproduct) Oacyl->SideReact Slow 1,3-rearrangement (If DMAP is absent) ActiveEster Acyl-Pyridinium (Active Ester) Oacyl->ActiveEster + DMAP (Fast Nucleophilic Attack) DMAP DMAP Catalyst ActiveEster->DMAP Catalyst Regeneration Product Amino Acid Ester + DCU Precipitate ActiveEster->Product + ROH (Alcohol)

Mechanistic pathway of the Steglich esterification highlighting the critical role of DMAP.

Step-by-Step Methodology

Example: Esterification of an N-Boc protected amino acid.

  • Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the N-protected amino acid (1.0 mmol) and DMAP (0.15 mmol) in anhydrous dichloromethane (DCM, 5 mL) [5][5].

  • Alcohol Addition: Add the target alcohol (1.0 mmol) to the mixture [5][5].

  • Coupling: Cool the flask to 0 °C. Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) dropwise [5][5].

    • Causality: Cooling the reaction during the initial activation step suppresses the base-catalyzed enolization of the chiral α-carbon, preserving stereochemical integrity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1.5 to 24 hours (depending on steric hindrance). Monitor via TLC [5][5].

    • Causality: As the reaction progresses, dicyclohexylurea (DCU) forms. DCU is highly insoluble in DCM and precipitates as a white solid, driving the reaction equilibrium forward [5][5].

  • Purification: Filter the mixture through a bed of silica gel to remove the precipitated DCU. Concentrate the filtrate under reduced pressure and purify via column chromatography [5][5].

Comparative Analysis

ParameterThionyl Chloride ProtocolSteglich Protocol (DCC/DMAP)
Primary Reagents SOCl₂, Alcohol (Solvent/Reactant)DCC, DMAP, Alcohol, DCM
Substrate Scope Unprotected, acid-stable amino acidsN-protected, acid-labile, or sterically hindered
Reaction Temperature 0 °C to Reflux (50–75 °C)0 °C to Room Temperature
Key Intermediates Acyl chloride, Ammonium saltO-acylisourea, Acyl-pyridinium
Major Byproducts SO₂ (gas), HCl (gas)Dicyclohexylurea (DCU, solid precipitate)
Racemization Risk Low (acidic conditions suppress enolization)Moderate (requires strict temperature control)

Self-Validating Systems & Quality Control

To ensure the protocol has functioned correctly and that the product is viable for downstream drug development, the following self-validating checks must be integrated into the workflow:

  • Reaction Monitoring (TLC): Use Ninhydrin stain to visualize the disappearance of free amino acids, or UV light for aromatic/protected substrates.

  • Structural Confirmation (¹H-NMR): The definitive marker of successful esterification is the disappearance of the broad carboxylic acid proton signal (~10.0–12.0 ppm) and the emergence of the ester alkoxy protons (e.g., a sharp singlet at ~3.7 ppm for a methyl ester).

  • Stereointegrity Validation: Amino acids are highly susceptible to racemization via azlactone (oxazolone) formation during carboxyl activation [1][1]. A robust protocol is only validated once the product is subjected to Chiral HPLC or polarimetry to confirm that the enantiomeric excess (ee) remains >99%.

References

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from:[Link][4]

  • SCIRP. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from:[Link][2]

  • RSC Publishing. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Retrieved from:[Link][1]

Sources

Application

Application Notes and Protocols for the Quantification of Amino Acids Using GC-MS/MS

Introduction The accurate quantification of amino acids is fundamental across a wide spectrum of scientific disciplines, from clinical diagnostics and drug development to food science and metabolomics research.[1][2] Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of amino acids is fundamental across a wide spectrum of scientific disciplines, from clinical diagnostics and drug development to food science and metabolomics research.[1][2] Amino acids are the foundational building blocks of proteins and serve as critical intermediates in numerous metabolic pathways.[1] Consequently, the ability to precisely measure their concentrations in complex biological matrices is of paramount importance for understanding physiological and pathological processes.[1]

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and versatile analytical platform for amino acid analysis.[1] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, provides a robust methodology for the simultaneous quantification of a broad range of amino acids.[3] However, the inherent polarity and low volatility of amino acids necessitate a critical chemical modification step known as derivatization prior to GC analysis.[4][5] This application note provides a comprehensive guide to the analytical methods for amino acid quantification using GC-MS/MS, with a focus on derivatization strategies, detailed experimental protocols, and method validation.

The Imperative of Derivatization in Amino Acid Analysis

The primary challenge in analyzing amino acids by gas chromatography is their zwitterionic nature at physiological pH and their high polarity, which makes them non-volatile. Derivatization addresses this by converting the polar functional groups (amino, carboxyl, and side-chain groups) into less polar, more volatile, and thermally stable derivatives suitable for GC separation.[4][5][6] The choice of derivatization reagent is critical and depends on the specific amino acids of interest, the sample matrix, and the desired analytical performance.

Common Derivatization Strategies: A Comparative Overview

Several derivatization approaches are commonly employed for GC-MS/MS analysis of amino acids. The two most prevalent strategies are silylation and acylation (often in combination with esterification).

  • Silylation: This is a widely used technique that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][7]

    • Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5][8]

    • Advantages: Silylation is a versatile technique applicable to a wide range of compounds.[4] MTBSTFA derivatives, in particular, are more stable and less sensitive to moisture compared to TMS derivatives.[4]

    • Disadvantages: A significant drawback of silylation is its sensitivity to moisture, which can lead to poor reaction yields and instability of the derivatized analytes.[4] Some silylated amino acid derivatives may also be unstable.[8]

  • Acylation and Esterification: This two-step approach first converts the carboxyl group to an ester and then acylates the amino and other functional groups.

    • Reagents: Esterification is typically achieved using acidic alcohols (e.g., methanolic HCl or propanol/HCl). Acylation is commonly performed with reagents like pentafluoropropionic anhydride (PFPA) or ethyl chloroformate (ECF).[6][9]

    • Advantages: Alkyl chloroformate derivatization offers the benefit of being a rapid reaction that can often be performed directly in an aqueous sample without prior drying.[7][8] This method generally produces stable derivatives.[6]

    • Disadvantages: This is a two-step process, which can be more time-consuming than single-step silylation.

The choice between these methods often involves a trade-off between reaction simplicity, derivative stability, and analytical performance. For high-throughput applications, methods that minimize sample preparation time, such as those utilizing chloroformate derivatization, are often favored.

Experimental Workflow for Amino Acid Quantification

A robust and reproducible workflow is essential for accurate amino acid quantification. The following diagram illustrates the key stages involved in the process, from sample collection to data analysis.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Sulfosalicylic Acid) Sample_Collection->Protein_Precipitation Internal_Standard Addition of Internal Standard (Stable Isotope-Labeled) Protein_Precipitation->Internal_Standard Drying Drying of Sample Internal_Standard->Drying Derivatization_Step Derivatization Reagent Addition & Incubation Drying->Derivatization_Step GC_MSMS GC-MS/MS Analysis Derivatization_Step->GC_MSMS Data_Acquisition Data Acquisition (MRM Mode) GC_MSMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Review Data Review & Reporting Peak_Integration->Data_Review Derivatization_Comparison cluster_silylation Silylation (e.g., MTBSTFA) cluster_acylation Two-Step Acylation/Esterification cluster_chloroformate Alkyl Chloroformate (e.g., EZ:faast™) Silylation_Steps Dried Sample Add MTBSTFA + ACN Heat (e.g., 100°C) Analysis Acylation_Steps Dried Sample Esterification (e.g., HCl/MeOH, Heat) Dry Acylation (e.g., PFPA/EA, Heat) Dry & Reconstitute Analysis Chloroformate_Steps Sample Solid-Phase Extraction Simultaneous Derivatization & Liquid-Liquid Extraction Analysis

Caption: Comparison of derivatization workflows.

Method Validation: Ensuring Data Integrity

A rigorous validation of the analytical method is crucial to ensure the reliability and accuracy of the quantitative data. [2]Key validation parameters, as recommended by regulatory guidelines, include:

  • Linearity: The linearity of the method should be established by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of ≥ 0.99 is typically required. [2]* Accuracy: Accuracy is determined by measuring the recovery of known amounts of amino acids spiked into the sample matrix at different concentration levels (low, medium, and high). The mean recovery should ideally be within 85-115%. [2]* Precision: Precision is assessed by determining the repeatability (intra-assay precision) and intermediate precision (inter-assay precision). This is evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days. The relative standard deviation (%RSD) should generally be <15%. [2][10]* Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined based on the signal-to-noise ratio or the standard deviation of the response. [2][9]* Specificity and Selectivity: The method's ability to differentiate and quantify the target amino acids in the presence of other components in the sample matrix should be demonstrated. This is typically achieved by analyzing blank matrix samples and ensuring no significant interferences are observed at the retention times of the analytes.

  • Stability: The stability of the amino acids in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) and the stability of the derivatized samples should be evaluated. [10]

The Role of Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled (SIL) amino acids as internal standards is highly recommended for achieving the highest level of accuracy and precision in quantitative analysis. [11][12][13]These internal standards are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). [12]By adding a known amount of the SIL internal standard to each sample prior to sample preparation, they can compensate for variability in sample extraction, derivatization efficiency, and instrument response. [12]

Quantitative Data and Performance Characteristics

The following table summarizes typical performance characteristics for a validated GC-MS/MS method for amino acid quantification.

Performance ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99 [2]
Accuracy (% Recovery) 80 - 120% [2][10]
Precision (%RSD)
- Intra-assay< 15% [2][10]
- Inter-assay< 15% [2][10]
Limit of Detection (LOD) Analyte and matrix dependent (typically in the low µmol/L to nmol/L range) [2]
Limit of Quantification (LOQ) Analyte and matrix dependent (typically in the low µmol/L to nmol/L range) [2]

Conclusion

The quantification of amino acids by GC-MS/MS is a robust and reliable analytical technique that is indispensable in many areas of scientific research and development. The success of this methodology hinges on an effective derivatization strategy to render the amino acids amenable to gas chromatography. By carefully selecting the appropriate derivatization reagent, optimizing the reaction conditions, and performing a thorough method validation, researchers can obtain high-quality, reproducible data. The use of stable isotope-labeled internal standards is a critical component of a self-validating system that ensures the utmost accuracy and precision. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing sensitive and specific GC-MS/MS methods for amino acid quantification.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC. [Link]

  • Amino acid analysis in biological fluids by GC-MS. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Free (Physiological) Amino Acid Analysis by GC-FID or GC-NPD - USER'S MANUAL. Phenomenex. [Link]

  • Fast and Easy Physiological Amino Acids Analysis in 15 Minutes. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Semantic Scholar. [Link]

  • Stable Isotope-Labeled Amino Acid Mixes. Separation Science. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PMC. [Link]

  • The EZ:Faast Family of Amino Acid Analysis Kits: Application of the GC-FID Kit for Rapid Determination of Plasma Tryptophan and Other Amino Acids. PubMed. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • The EZ:Faast Family of Amino Acid Analysis Kits: Application of the GC-FID Kit for Rapid Determination of Plasma Tryptophan and Other Amino Acids | Request PDF. ResearchGate. [Link]

  • TN-8001 EZ:faast GC - Asparagine Analysis in Food Products. [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]

  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

  • Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Academia.edu. [Link]

  • Derivatization of amino acids analyzed by GCMS?. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. [Link]

  • Analytic validation of a gas chromatography-mass spectrometry method for quantification of six amino acids in canine serum samples. PubMed. [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. ResearchGate. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment. MDPI. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

Sources

Method

The Strategic Application of β-Amino Esters in the Synthesis of Novel Therapeutic Agents: A Detailed Guide

Introduction: The Versatility of β-Amino Esters in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and biological relevance is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and biological relevance is paramount. Among the myriad of building blocks available to medicinal chemists, β-amino esters have emerged as a particularly versatile and valuable class of compounds. Their inherent structural features—a reactive amino group, an ester functionality, and a flexible three-carbon backbone—provide a rich platform for the construction of complex and biologically active molecules. These compounds serve as key intermediates in the synthesis of a wide range of therapeutic agents, from small molecule inhibitors to complex natural product analogues.[1][2]

The strategic importance of β-amino esters lies in their ability to participate in a diverse array of chemical transformations. The nucleophilic amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the ester functionality can be hydrolyzed, reduced, or converted to other functional groups.[1] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides an in-depth exploration of the application of a representative β-amino ester, Ethyl (3S)-3-aminobutanoate , in the development of novel therapeutic agents. We will delve into the synthetic strategies for its preparation and its subsequent elaboration into more complex molecular architectures. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this powerful class of molecules in their own research endeavors.

I. Ethyl (3S)-3-aminobutanoate: A Chiral Building Block for Asymmetric Synthesis

Ethyl (3S)-3-aminobutanoate is a chiral β-amino ester that has garnered significant attention in pharmaceutical development due to its utility as a precursor for a variety of biologically active molecules.[1] The presence of a stereocenter at the C3 position makes it an attractive starting material for the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design to minimize off-target effects and enhance therapeutic efficacy.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is essential for successful reaction planning and execution. The key properties of Ethyl (3S)-3-aminobutanoate are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 75-78 °C (15 mmHg)
CAS Number 22657-48-3[1]
Chirality (S)-enantiomer

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J = 7.1 Hz, 2H), 3.45 (m, 1H), 2.40 (dd, J = 15.6, 5.2 Hz, 1H), 2.28 (dd, J = 15.6, 7.6 Hz, 1H), 1.65 (s, 2H, NH₂), 1.25 (t, J = 7.1 Hz, 3H), 1.18 (d, J = 6.6 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 60.4, 48.9, 42.1, 21.9, 14.2.

  • Mass Spectrometry (ESI+): m/z 132.1 [M+H]⁺.

II. Synthetic Protocols for the Preparation and Elaboration of Ethyl (3S)-3-aminobutanoate

The accessibility of Ethyl (3S)-3-aminobutanoate through scalable and efficient synthetic routes is a key factor in its widespread use. The most common method for its preparation is the esterification of (3S)-3-aminobutanoic acid.[1]

Protocol 1: Fischer Esterification of (3S)-3-Aminobutanoic Acid

This protocol describes the direct esterification of the parent amino acid using ethanol in the presence of an acid catalyst.

Materials:

  • (3S)-3-Aminobutanoic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add (3S)-3-aminobutanoic acid (10.3 g, 100 mmol) and absolute ethanol (100 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise with stirring.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl (3S)-3-aminobutanoate as a pale yellow oil.

Expected Yield: 85-95%

Causality behind Experimental Choices:

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux Conditions: The esterification reaction is an equilibrium process. Heating under reflux drives the reaction towards the product side by removing the water formed as a byproduct (Le Chatelier's principle).

  • Neutralization and Washing: The workup procedure is crucial to remove the acid catalyst and any unreacted starting material, ensuring the purity of the final product.

Application Note 1: Synthesis of a Chiral Pyrrolidinone Intermediate

β-Amino esters are excellent precursors for the synthesis of lactams, which are prevalent structural motifs in many pharmaceuticals. This protocol details the synthesis of a chiral pyrrolidinone via intramolecular cyclization of an N-acylated Ethyl (3S)-3-aminobutanoate derivative.

Step 1: N-Acylation of Ethyl (3S)-3-aminobutanoate

Materials:

  • Ethyl (3S)-3-aminobutanoate

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolve Ethyl (3S)-3-aminobutanoate (6.55 g, 50 mmol) and triethylamine (8.4 mL, 60 mmol) in 100 mL of DCM in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (4.53 g, 50 mmol) in 20 mL of DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated intermediate.

Step 2: Intramolecular Michael Addition for Pyrrolidinone Formation

Materials:

  • N-acylated intermediate from Step 1

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Reflux condenser

Procedure:

  • Dissolve the N-acylated intermediate (approx. 50 mmol) in 100 mL of absolute ethanol.

  • Add a catalytic amount of sodium ethoxide (21 wt% solution in ethanol, approx. 1 mL).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to obtain the desired chiral pyrrolidinone.

Workflow Diagram:

G cluster_0 Synthesis of Chiral Pyrrolidinone A Ethyl (3S)-3-aminobutanoate B N-Acylation with Acryloyl Chloride A->B TEA, DCM C N-Acryloyl Intermediate B->C D Intramolecular Michael Addition C->D NaOEt, EtOH E Chiral Pyrrolidinone D->E

Caption: Synthetic workflow for the preparation of a chiral pyrrolidinone from Ethyl (3S)-3-aminobutanoate.

III. Application in the Development of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

The β-amino acid scaffold is a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. The synthesis of these inhibitors often involves the coupling of a β-amino ester with a suitable heterocyclic component.

Application Note 2: Synthesis of a Sitagliptin Analogue Precursor

This application note outlines the key synthetic steps towards a precursor for a sitagliptin analogue, a potent DPP-4 inhibitor.

Key Reaction: Amide Coupling

The formation of an amide bond between the amino group of Ethyl (3S)-3-aminobutanoate and a carboxylic acid is a fundamental transformation in the synthesis of many therapeutic agents.

Materials:

  • Ethyl (3S)-3-aminobutanoate hydrochloride

  • 2,4,5-Trifluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2,4,5-trifluorophenylacetic acid (9.51 g, 50 mmol) in 100 mL of DMF, add EDC (10.5 g, 55 mmol) and HOBt (7.43 g, 55 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add Ethyl (3S)-3-aminobutanoate hydrochloride (9.1 g, 55 mmol) followed by the dropwise addition of DIPEA (19.2 mL, 110 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide precursor.

Logical Relationship Diagram:

G cluster_1 DPP-4 Inhibitor Precursor Synthesis reagents Ethyl (3S)-3-aminobutanoate 2,4,5-Trifluorophenylacetic acid EDC / HOBt / DIPEA product Amide Precursor for Sitagliptin Analogue reagents->product Amide Coupling in DMF

Caption: Key reagents and product in the synthesis of a DPP-4 inhibitor precursor.

IV. Conclusion and Future Perspectives

Ethyl (3S)-3-aminobutanoate and other β-amino esters represent a cornerstone in the synthetic chemist's toolbox for the development of novel therapeutic agents. Their versatility, coupled with the availability of robust synthetic methodologies, allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and application notes detailed herein provide a practical framework for researchers to harness the potential of these valuable building blocks.

As our understanding of disease biology deepens, the demand for innovative and precisely engineered small molecules will continue to grow. The inherent chirality and functional handles of β-amino esters position them as ideal starting points for the design and synthesis of next-generation therapeutics with improved efficacy and safety profiles. Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric synthesis of β-amino esters and their application in the construction of even more sophisticated and targeted drug candidates.

V. References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (2009, April 24). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020, April 16). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Retrieved from [Link]

Sources

Application

The Versatile Precursor: Ethyl 3-Amino-2-methoxypropanoate in Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Unique Building Block In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Heterocyclic compounds form the bedrock of many approved drugs, owing to their diverse chemical reactivity and ability to engage with biological targets. Ethyl 3-amino-2-methoxypropanoate, a chiral β-amino ester, has emerged as a highly valuable and versatile precursor for the synthesis of a range of biologically relevant heterocyclic systems.

This technical guide provides an in-depth exploration of ethyl 3-amino-2-methoxypropanoate as a key starting material. We will delve into its synthesis, highlighting the strategic importance of its functional groups, and present detailed protocols for its application in constructing important heterocyclic cores such as pyrimidines and pyridones. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

The Precursor: Synthesis of Ethyl 3-Amino-2-methoxypropanoate

The strategic utility of ethyl 3-amino-2-methoxypropanoate stems from its unique trifunctional nature: a nucleophilic primary amine, an electrophilic ester, and a stereodirecting α-methoxy group. The synthesis of this precursor is a critical first step. While various methods for the synthesis of β-amino esters exist, a common and effective approach involves the stereoselective reduction of a corresponding β-enamino ester or the modification of a readily available chiral starting material like L-serine.

Protocol 1: Synthesis of Ethyl (2S,3R)-3-Amino-2-methoxypropanoate from an N-Protected Enamine

This protocol is adapted from established methods for the stereoselective reduction of N-benzyl enamines.[1] The use of a chiral auxiliary and a reducing agent like trichlorosilane allows for high diastereoselectivity.

Step-by-Step Methodology:

  • Enamine Formation:

    • To a solution of ethyl 2-methoxy-3-oxopropanoate (1 eq) in toluene, add N-benzylamine (1.1 eq).

    • Heat the mixture under reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting ketoester is consumed.

    • Remove the solvent under reduced pressure to obtain the crude ethyl (Z)-3-(benzylamino)-2-methoxyacrylate.

  • Stereoselective Reduction:

    • Dissolve the crude enamine in dry dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add a solution of trichlorosilane (1.5 eq) in DCM dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-benzyl amino ester in ethanol.

    • Add palladium on carbon (10 mol%) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the desired ethyl 3-amino-2-methoxypropanoate.

Application in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

The true power of ethyl 3-amino-2-methoxypropanoate lies in its ability to serve as a linchpin in the construction of complex heterocyclic systems. The primary amine and the ester functionality are perfectly poised for cyclocondensation reactions with 1,3-dicarbonyl compounds and their equivalents.

Application I: Synthesis of Substituted Pyrimidinones

Pyrimidinones are a class of heterocycles with a broad spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties. The reaction of ethyl 3-amino-2-methoxypropanoate with β-ketoesters is a direct and efficient route to highly functionalized dihydropyrimidinones.

dot

reaction_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product precursor Ethyl 3-amino- 2-methoxypropanoate pyrimidinone Substituted Dihydropyrimidinone precursor->pyrimidinone Cyclocondensation dicarbonyl β-Ketoester (e.g., Ethyl Acetoacetate) dicarbonyl->pyrimidinone solvent Solvent (e.g., Ethanol) catalyst Base Catalyst (e.g., Sodium Ethoxide) temperature Reflux

Caption: Workflow for the synthesis of dihydropyrimidinones.

Protocol 2: Synthesis of a Dihydropyrimidinone Derivative

This protocol outlines the base-catalyzed cyclocondensation of ethyl 3-amino-2-methoxypropanoate with ethyl acetoacetate.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • To this solution, add ethyl 3-amino-2-methoxypropanoate (1 eq).

    • Add ethyl acetoacetate (1 eq) dropwise to the reaction mixture with stirring.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux and maintain for 6-8 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield (%)
Ethyl 3-amino-2-methoxypropanoateEthyl acetoacetateSodium EthoxideEthanolReflux75-85
Ethyl 3-amino-2-methoxypropanoateDiethyl malonateSodium EthoxideEthanolReflux70-80
Ethyl 3-amino-2-methoxypropanoateAcetylacetonePiperidineEthanolReflux80-90

Table 1: Representative Conditions for Pyrimidinone Synthesis.

Application II: Synthesis of Substituted 2-Pyridones

2-Pyridone scaffolds are prevalent in numerous natural products and pharmaceuticals. An efficient method for their synthesis involves the reaction of β-enamino esters (which can be formed in situ from β-amino esters) with activated methylene compounds.[2][3]

dot

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product precursor Ethyl 3-amino- 2-methoxypropanoate pyridone Substituted 3-Amino-2-pyridone precursor->pyridone Cyclization malononitrile Malononitrile malononitrile->pyridone solvent Solvent (e.g., Acetic Acid) catalyst Catalyst (e.g., Ammonium Acetate) temperature Reflux

Caption: Reaction pathway for the synthesis of 3-amino-2-pyridones.

Protocol 3: Synthesis of a Substituted 3-Amino-2-pyridone

This protocol describes the synthesis of a highly functionalized pyridone derivative from ethyl 3-amino-2-methoxypropanoate and malononitrile.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine ethyl 3-amino-2-methoxypropanoate (1 eq), malononitrile (1 eq), and ammonium acetate (2 eq) in glacial acetic acid.

  • Reaction:

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • A solid precipitate should form. Collect the solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridone derivative.

Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield (%)
Ethyl 3-amino-2-methoxypropanoateMalononitrileAmmonium AcetateAcetic AcidReflux80-90
Ethyl 3-amino-2-methoxypropanoateEthyl cyanoacetateAmmonium AcetateAcetic AcidReflux75-85

Table 2: Representative Conditions for 2-Pyridone Synthesis.

The Role of the α-Methoxy Group: A Mechanistic Insight

The presence of the methoxy group at the α-position of the β-amino ester is not merely a passive substituent. It exerts a significant influence on the reactivity and stereochemical outcome of the cyclization reactions. The electron-withdrawing nature of the methoxy group can influence the acidity of the α-proton and the nucleophilicity of the enamine tautomer. Furthermore, in asymmetric syntheses, the methoxy group can play a crucial role in directing the stereochemical course of the reaction, leading to the formation of specific diastereomers. This is a key consideration in the synthesis of chiral heterocyclic drugs.

Conclusion: A Gateway to Molecular Diversity

Ethyl 3-amino-2-methoxypropanoate stands out as a powerful and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique combination of functional groups allows for direct and efficient access to important molecular scaffolds like pyrimidinones and pyridones. The protocols detailed in this guide provide a solid starting point for researchers to explore the rich chemistry of this building block and to develop novel synthetic routes to new chemical entities with potential therapeutic applications. The continued exploration of the reactivity of ethyl 3-amino-2-methoxypropanoate is certain to unlock further innovations in heterocyclic chemistry and drug discovery.

References

  • Benito-Lama, I., et al. (2010). Trichlorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically. Core. Available at: [Link]

  • Hamada, Y. (2014). Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts. PubMed. Available at: [Link]

  • List, B., et al. (n.d.). A Highly Enantioselective Route to Either Enantiomer of Both α- and β-Amino Acid Derivatives. AWS. Available at: [Link]

  • Reddy, C. M., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed. Available at: [Link]

  • Gnecco, D., et al. (2018). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing Amino Acid Esters as Corneal Permeation Enhancers

Abstract: The cornea presents a formidable barrier to topical drug delivery, significantly limiting the bioavailability of many therapeutic agents. A key strategy to overcome this challenge is the use of prodrugs, specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The cornea presents a formidable barrier to topical drug delivery, significantly limiting the bioavailability of many therapeutic agents. A key strategy to overcome this challenge is the use of prodrugs, specifically amino acid esters. This guide provides a comprehensive overview of the principles, design considerations, and detailed experimental protocols for leveraging amino acid esters to enhance corneal drug permeation. By targeting endogenous amino acid transporters (AATs) on the ocular surface, this approach facilitates more efficient drug uptake and delivery to the anterior chamber. These notes are intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

The Challenge: The Corneal Barrier

The cornea's primary function is to protect the eye, and in doing so, it creates a highly effective barrier against foreign substances, including topically applied drugs. This barrier is composed of three main layers:

  • Epithelium: A lipophilic, multilayered cellular barrier rich in tight junctions that severely restricts paracellular transport.

  • Stroma: A hydrophilic layer, primarily composed of collagen and water, which hinders the passage of lipophilic compounds.

  • Endothelium: A cellular monolayer that actively pumps water out of the stroma to maintain corneal transparency.[1]

For a drug to be effective, it must possess a delicate balance of hydrophilic and lipophilic properties to navigate this multi-layered obstacle. Many potent drugs lack this balance, leading to poor bioavailability.[2]

The Solution: Amino Acid Ester Prodrugs

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent.[2] The amino acid ester prodrug strategy involves covalently linking an amino acid to a parent drug via an ester bond. This modification serves two primary purposes:

  • Masking Polar Groups: The ester linkage can mask polar functional groups (like hydroxyl or carboxyl groups) on the parent drug, often increasing its lipophilicity and ability to partition into the corneal epithelium.[3][4]

  • Targeting Transporters: More importantly, the amino acid moiety acts as a "Trojan horse," targeting specific nutrient transporters present on the corneal epithelial cells.[2][5]

Upon successful transport into the corneal cells, endogenous esterase enzymes cleave the ester bond, releasing the active parent drug directly inside the target tissue.[3][6]

Mechanism of Action: Hijacking Nutrient Uptake Pathways

The corneal epithelium is equipped with a variety of solute carrier (SLC) transporters to facilitate the uptake of essential nutrients, including amino acids.[7][8] By mimicking natural amino acids, these prodrugs can be actively transported across the cell membrane, bypassing the restrictive tight junctions.

Key amino acid transporters identified in the cornea include:

  • Large Neutral Amino Acid Transporters (LAT1): Transport large neutral amino acids like phenylalanine.[7][8]

  • Cationic Amino Acid Transporters (hCATs): Responsible for the uptake of cationic amino acids such as arginine.[9]

  • Sodium- and Chloride-Dependent Neutral and Cationic Amino Acid Transporter (ATB⁰,+): Exhibits broad substrate specificity and has been shown to transport valacyclovir, an amino acid ester prodrug of acyclovir.[5][7]

The selection of the amino acid promoiety is therefore a critical design choice, as it determines which transporter the prodrug will target. Generally, prodrugs with L-amino acids show a higher affinity for these transporters compared to their D-counterparts.[10][11]

G cluster_0 Tear Film cluster_1 Corneal Epithelium cluster_2 Aqueous Humor cluster_3 Prodrug Drug-Amino Acid Ester Prodrug Transporter Amino Acid Transporter (AAT) Prodrug->Transporter 1. Recognition & Binding Intracellular Intracellular Space Transporter->Intracellular 2. Active Transport ActiveDrugOut Active Drug Intracellular->ActiveDrugOut 4. Diffusion to Aqueous Humor Esterase Esterases ActiveDrugIn Active Drug Esterase->ActiveDrugIn 3. Enzymatic Cleavage AminoAcid Amino Acid Esterase->AminoAcid

Caption: Mechanism of amino acid ester prodrug permeation.

Application Notes: Design and Formulation Insights

  • Choice of Amino Acid: The selection should be guided by the target transporter. Hydrophobic amino acids (e.g., Valine, Isoleucine, Phenylalanine) can enhance lipophilicity and may target transporters like LAT1.[10][11] Smaller neutral amino acids (e.g., Alanine, Serine) have also proven effective for drugs like acyclovir.[12]

  • Stereochemistry: L-amino acids are generally preferred as they exhibit higher affinity for the transporters than D-amino acids.[13]

  • Stability: The prodrug must be sufficiently stable in the formulation to avoid premature hydrolysis but labile enough to be cleaved by corneal esterases. Stability should be assessed at formulation pH (typically 6.5-7.5) and in tear fluid.[5]

  • Solubility: While increasing lipophilicity is often a goal, the prodrug must retain sufficient aqueous solubility for formulation as an eye drop. The amino acid moiety, with its charged amino and carboxyl groups, can help maintain or even improve solubility compared to the parent drug.[14]

Table 1: Examples of Amino Acid Ester Prodrugs for Ocular Delivery
Parent DrugAmino Acid MoietyKey FindingReference
AcyclovirL-ValineIncreased aqueous humor concentration compared to acyclovir alone.[13]
AcyclovirL-SerineShowed high stability and permeability across the cornea.[5][12]
GanciclovirValine, IsoleucineAcyl monoester prodrugs achieved improved and sustained concentrations in vitreous fluid.[3]
TimololVariousEsterification of the hydroxyl group increased lipophilicity and corneal absorption.[3]
Δ⁹-THCValine-HemisuccinateMarkedly improved aqueous solubility (96-fold) and in vitro permeability.[15]

Experimental Protocols

The evaluation of an amino acid ester prodrug follows a logical workflow from initial permeability screening to safety assessment.

G start Prodrug Design & Synthesis formulation Formulation & Stability Analysis start->formulation invitro Protocol 1: In Vitro Permeation (Ex Vivo Cornea) formulation->invitro cyto Protocol 2: Cytotoxicity Assay (HCE Cells) formulation->cyto decision Lead Candidate? invitro->decision cyto->decision invivo Protocol 3: In Vivo Ocular PK (Rabbit Model) end Preclinical Development invivo->end decision->start No (Redesign) decision->invivo Yes

Caption: Development and evaluation workflow for prodrugs.
Protocol 1: Ex Vivo Corneal Permeation Assay

This protocol determines the apparent permeability coefficient (Papp) of the prodrug across an excised cornea, a gold standard model for predicting in vivo performance.[16][17]

  • Principle: The excised cornea is mounted in a vertical diffusion chamber (Franz cell), separating a donor chamber (tear side) from a receptor chamber (aqueous humor side). The amount of drug/prodrug that permeates into the receptor chamber over time is measured.

  • Materials:

    • Freshly excised corneas (porcine or rabbit are common models).[17][18]

    • Vertical diffusion chambers (e.g., Franz cells).

    • Balanced Salt Solution (BSS) or artificial tear fluid.

    • Prodrug and parent drug analytical standards.

    • HPLC or LC-MS/MS system for quantification.

  • Procedure:

    • Tissue Preparation: Obtain fresh eyes from a local abattoir or supplier. Carefully dissect the cornea with a 2-4 mm rim of scleral tissue. Rinse gently with BSS.

    • Chamber Assembly: Mount the cornea between the donor and receptor chambers of the Franz cell, with the epithelial side facing the donor chamber.

    • Equilibration: Fill the receptor chamber with a known volume of pre-warmed BSS and allow the system to equilibrate for 30 minutes. Ensure no air bubbles are trapped beneath the cornea.

    • Dosing: Remove the BSS from the donor chamber and replace it with the drug/prodrug solution at a known concentration.

    • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed BSS.

    • Quantification: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of both the prodrug and the parent drug (to assess bioconversion).

  • Data Analysis & Interpretation:

    • Calculate the cumulative amount of drug permeated at each time point, correcting for sample removal.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • Calculate the Apparent Permeability Coefficient (Papp) using the following equation:

      Papp (cm/s) = Jss / (A * C₀) Where:

      • Jss is the steady-state flux (μg/s).

      • A is the surface area of the cornea (cm²).

      • C₀ is the initial concentration in the donor chamber (μg/cm³).

  • Controls & Validation:

    • Negative Control: Run the parent drug alone to establish its baseline permeability.

    • Positive Control: Use a known permeation enhancer or a highly permeable drug to validate the experimental setup.

    • Tissue Integrity: Measure the permeability of a hydrophilic marker like sodium fluorescein at the end of the experiment to ensure the corneal barrier remained intact.[19]

Table 2: Comparison of Corneal Permeability Models
ModelAdvantagesDisadvantages
Excised Animal Cornea (e.g., Rabbit, Porcine)Preserves the complete, multi-layered tissue architecture. Gold standard for permeability studies.[18][20]Ethical concerns, high variability, potential species differences.[17][19]
In Vitro Cell Culture (e.g., HCE-T cells)High throughput, reduced ethical concerns, good for initial screening.[21][22]May not fully replicate the barrier properties (tight junctions) of the native cornea.[16]
Reconstructed Human Cornea (e.g., EpiCorneal™)Organotypic model with barrier properties similar to the human cornea. Avoids animal use.[19]Higher cost, may not include stromal or endothelial layers.
Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol assesses the potential toxicity of the prodrug and its parent compound on corneal cells, ensuring the enhancement strategy does not compromise ocular safety.

  • Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[23]

  • Materials:

    • Human Corneal Epithelial (HCE) cell line.

    • 96-well cell culture plates.

    • Cell culture medium (e.g., DMEM/F12).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed HCE cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the parent drug and the amino acid ester prodrug. Remove the old medium and expose the cells to the different drug concentrations for a clinically relevant period (e.g., 15 minutes to 4 hours).

    • Incubation with MTT: After the treatment period, wash the cells with PBS and add fresh medium containing MTT solution. Incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis & Interpretation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot cell viability against drug concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability). A higher IC₅₀ value indicates lower cytotoxicity.

  • Controls & Validation:

    • Untreated Control: Cells treated with vehicle only, representing 100% viability.

    • Positive Control: A known cytotoxic agent (e.g., benzalkonium chloride) to confirm the assay is responsive.[24]

    • Blank: Wells with no cells to measure background absorbance.

    • The LDH release assay can be used as an alternative or complementary method to measure cell membrane damage.[25]

Protocol 3: In Vivo Ocular Pharmacokinetic Study (Conceptual Framework)

This protocol outlines the key steps to evaluate the concentration of the prodrug and parent drug in the aqueous humor of live animals after topical administration.

  • Principle: The prodrug formulation is administered topically to an animal model (typically rabbits, due to their large eye size). At various time points, aqueous humor is sampled to determine the drug concentration-time profile, allowing for the calculation of key pharmacokinetic parameters like Cmax, Tmax, and Area Under the Curve (AUC).[5][26]

  • Animal Model: New Zealand White rabbits.

  • Procedure Outline:

    • Acclimatization: Animals are acclimatized according to institutional guidelines (IACUC approval is mandatory).

    • Baseline: Collect a baseline aqueous humor sample.

    • Dosing: Administer a precise volume (e.g., 50 µL) of the prodrug formulation into the conjunctival sac of one eye. The contralateral eye can receive the parent drug as a control.[26]

    • Aqueous Humor Sampling: Under light anesthesia, carefully sample a small volume of aqueous humor using a 30-gauge needle at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours post-dose).

    • Sample Processing & Analysis: Immediately process and store samples frozen until analysis by a validated LC-MS/MS method.

  • Data Analysis & Interpretation:

    • Plot the aqueous humor concentration of the parent drug versus time.

    • Determine pharmacokinetic parameters:

      • Cmax: Maximum observed concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve, representing total drug exposure.

    • Compare the AUC of the parent drug delivered via the prodrug to the AUC from the parent drug formulation. A significantly higher AUC for the prodrug group indicates successful permeation enhancement.[13]

  • Ethical Considerations: All animal studies must be conducted with strict adherence to ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The 3Rs (Replacement, Reduction, and Refinement) should be applied, using in vitro and ex vivo data to refine and minimize animal use.[20]

Regulatory Considerations

When developing ophthalmic products with permeation enhancers, it is crucial to consider the regulatory landscape. The FDA provides guidance on the quality and safety assessment of topical ophthalmic drug products.[27][28] Key considerations include:

  • Safety of the Enhancer: The amino acid promoiety itself must be non-toxic and safe for ocular use. Naturally occurring amino acids are generally considered safe.[2]

  • Impurities: The synthesis of the prodrug must be well-controlled to minimize impurities.

  • Leachables: Assessment of extractables and leachables from the container closure system is required to ensure they do not pose an ocular toxicity risk.[27]

  • Combination Product: Ophthalmic drugs packaged with dispensers (like droppers) are often regulated as drug-device combination products, which has implications for manufacturing and quality control.[29]

By employing a systematic approach that combines rational design, robust in vitro screening, and targeted in vivo evaluation, the amino acid ester prodrug strategy can successfully overcome the corneal barrier, paving the way for more effective treatments for a wide range of ocular diseases.

References

  • Introducing an Efficient In Vitro Cornea Mimetic Model for Testing Drug Permeability. (2021). Google Scholar.
  • An Efficient In Vitro Cornea Mimetic Model of Testing Drug Permeability. (2021). Experimentica.
  • Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. (2019).
  • Human corneal equivalent as cell culture model for in vitro drug perme
  • Investigating the ocular toxicity potential and therapeutic efficiency of in situ gel nanoemulsion formul
  • Amino Acid Ester Prodrugs of the Antiviral Agent 2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole as Potential Substrates of hPEPT1 Transporter. (2005).
  • Amino acid ester prodrugs of the antiviral agent 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole as potential substrates of hPEPT1 transporter. (2005). PubMed.
  • Cytotoxicity tests on eye drop preparations by LDH release assay in human cultured cell lines. (n.d.). PubMed.
  • Comparison and validation of ex vivo and in vitro corneal permeability models. (2019). IOVS.
  • In Vitro and Ex Vivo Models for Assessing Drug Perme
  • In vitro Assessment of the Cytotoxicity of Six Topical Antibiotics to Four Cultured Ocular Surface Cell Lines. (2011). J-Stage.
  • Detection and Regulation of Cationic Amino Acid Transporters in Healthy and Diseased Ocular Surface. (2009). IOVS.
  • Utility of transporter/receptor(s) in drug delivery to the eye. (2013). Baishideng Publishing Group.
  • 5'-Amino Acid Esters of Antiviral Nucleosides, Acyclovir, and AZT Are Absorbed by the Intestinal PEPT1 Peptide Transporter. (n.d.). ProQuest.
  • Ocular prodrugs:
  • Currently known functional transporters in the corneal epithelium. MDR1. (n.d.).
  • Full article: Glutamate, Excitatory Amino Acid Transporters, Xc− Antiporter, Glutamine Synthetase, and γ-Glutamyltranspeptidase in Human Corneal Epithelium. (2010). Taylor & Francis.
  • Development of a Δ9-Tetrahydrocannabinol Amino Acid-Dicarboxylate Prodrug With Improved Ocular Bioavailability. (2017). IOVS.
  • Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. (n.d.).
  • Transport Of Oligopeptides In Corneal Epithelial Cells: An Ideal System For Delivery Of Peptides And Peptidomimetic Drugs Into The Anterior Chamber Of Eye. (2012). IOVS.
  • [Cytotoxicity evaluation of different eyes drops with cyclosporine oral solution (Sandimmun)]. (n.d.). PubMed.
  • Pro-Drug Development. (2025). International Journal of Pharmaceutical Sciences.
  • Prodrug Strategies in Ocular Drug Delivery. (n.d.). PMC.
  • Small Neutral Amino Acid Ester Prodrugs of Acyclovir Targeting Amino Acid Transporters on the Cornea: Possible Antiviral Agents Against Ocular HSV-1 Infections. (2010).
  • Novel Formulation of Eye Drops Containing Choline Salicylate and Hyaluronic Acid: Stability, Permeability, and Cytotoxicity Studies Using Alternative Ex Vivo and In Vitro Models. (2021). MDPI.
  • Amino acid derivatives as transdermal perme
  • Controlled Drug Delivery Device for Cornea Treatment and Novel Method for Its Testing. (2025). MDPI.
  • Novel skin permeation enhancers based on amino acid ester ionic liquid. (2020). PubMed.
  • Ocular Pharmacokinetics of Acyclovir Amino Acid Ester Prodrugs in the Anterior Chamber: Evaluation of Their Utility in Treating Ocular HSV Infections. (n.d.). PMC.
  • Exploration and Application of Methods in Ocular In Vivo PK Studies. (2023). WuXi AppTec DMPK.
  • Visualize Drug Distribution in Live Animals. (n.d.). IVIM CRO Services.
  • Amino Acids in the Development of Prodrugs. (2018). MDPI.
  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). MDPI.
  • An In Vitro Reconstructed Normal Human Corneal Tissue Model for Corneal Drug Delivery Studies of Ophthalmic Formul
  • New Solution: Ex vivo corneal model to assess drug delivery. (2018).
  • FDA guidance highlights E&L considerations for ophthalmic drug products. (2024). European Pharmaceutical Review.
  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023).
  • Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha. (n.d.). PubMed.
  • Ophthalmic Drug Delivery: Development and Regulatory Considerations. (n.d.).
  • Topical Ocular Drug Delivery: The Impact of Perme
  • Penetration Enhancers in Ocular Drug Delivery. (n.d.). PMC.
  • Regulatory Developments in Ophthalmology: New FDA Guidance 2. (2023). Premier Research.

Sources

Application

Application Note: The Strategic Role of Ethyl 3-amino-3-oxopropanoate in Modern Pharmaceutical Synthesis

Abstract Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a bifunctional molecule of significant interest in medicinal chemistry and process development.[1] Its structure, containing both an ester and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a bifunctional molecule of significant interest in medicinal chemistry and process development.[1] Its structure, containing both an ester and a primary amide, provides two key points of reactivity, making it an exceptionally versatile building block for the synthesis of complex pharmaceutical agents.[1] This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the core applications, mechanistic principles, and field-proven protocols for the use of this intermediate. The focus is on leveraging its unique reactivity for the construction of heterocyclic scaffolds, which are foundational to many therapeutic agents.[1][2]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the properties of Ethyl 3-amino-3-oxopropanoate is fundamental to its successful application in synthesis. The molecule's reactivity is dictated by the interplay between its ester and amide functional groups.

1.1. Key Physicochemical Data

The compound's physical properties make it a convenient and reliable reagent for a variety of standard laboratory and industrial-scale reactions.[1]

PropertyValueSource(s)
CAS Number 7597-56-0[2]
Molecular Formula C₅H₉NO₃[1][3]
Molecular Weight 131.13 g/mol [1][3]
Appearance White to cream solid[2]
Melting Point 47-50 °C[1]
Purity Typically ≥99%[1]
Solubility Soluble in water and common organic solvents[4]

1.2. Causality of Reactivity

The synthetic utility of Ethyl 3-amino-3-oxopropanoate stems from its bifunctional nature:

  • The Amide Group: The primary amide is a competent nucleophile and can participate in condensation and cyclization reactions.

  • The Ester Group: The ethyl ester can undergo hydrolysis, amidation, or act as an electrophilic site for intramolecular reactions.

  • The Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the ester carbonyl are weakly acidic, creating a potential site for enolate formation and subsequent carbon-carbon bond-forming reactions, such as Knoevenagel condensations.[5]

This combination allows for the strategic construction of diverse molecular architectures, particularly nitrogen-containing heterocycles, which are a cornerstone of modern pharmaceuticals.[6][7]

Core Synthetic Applications in Drug Development

Ethyl 3-amino-3-oxopropanoate is a key precursor in the synthesis of a wide range of pharmacologically active molecules, including antiviral, anti-inflammatory, and anticonvulsant agents.[1][5] Its primary role is as a synthon for building heterocyclic ring systems.

2.1. Synthesis of Pyrimidine and Pyridone Scaffolds

One of the most powerful applications of this intermediate is in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrimidines, pyridones, and related heterocycles. These scaffolds are prevalent in numerous FDA-approved drugs.

Mechanism Insight: The reaction typically proceeds via an initial Knoevenagel-type condensation, where the active methylene of a partner reagent reacts with an aldehyde or ketone, followed by a cyclization-condensation step involving the amide nitrogen of Ethyl 3-amino-3-oxopropanoate. This sequence efficiently constructs the heterocyclic core.

Below is a generalized reaction scheme illustrating the formation of a substituted pyridone, a common pharmacophore.

G R1 Ethyl 3-amino-3-oxopropanoate arrow1 R1->arrow1 Base or Acid Catalyst plus1 + R2 1,3-Dicarbonyl Compound R2->arrow1 I1 Acyclic Intermediate arrow1->I1 Condensation arrow2 I1->arrow2 Intramolecular Cyclization P1 Substituted Pyridone/Pyrimidine Scaffold arrow2->P1

Caption: Generalized workflow for heterocycle synthesis.

This strategy has been successfully employed in the synthesis of precursors for various therapeutic agents, including coumarin derivatives with anti-inflammatory properties and compounds with potential antiviral activity against HIV.[1][5]

2.2. Precursor to Benzimidazole Derivatives

Ethyl 3-amino-3-oxopropanoate also serves as a key intermediate in the multi-step synthesis of complex drugs like Dabigatran etexilate, an anticoagulant.[8] In this context, it is used to build a side chain that is ultimately attached to a benzimidazole core. The process involves the reaction of a substituted aminobenzoic acid with Ethyl 3-amino-3-oxopropanoate (or a derivative thereof) to form an amide bond, followed by cyclization to form the final benzimidazole system.[8]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided with detailed, step-by-step instructions.

Protocol 1: Synthesis of a Substituted 2-Hydroxynicotinic Acid Ethyl Ester via Condensation

This protocol details a representative condensation reaction, a cornerstone of this intermediate's utility, for forming a substituted pyridine ring system.[9]

3.1. Materials and Equipment

  • Ethyl 3-amino-3-oxopropanoate (1.0 eq)

  • Aryl-2-arylhydrazonopropanal (e.g., 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal) (1.0 eq)

  • Ammonium Acetate (catalytic amount)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel) and developing chamber

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

3.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 3-amino-3-oxopropanoate (0.01 mol), 3-oxo-3-aryl-2-arylhydrazonopropanal (0.01 mol), a catalytic amount of ammonium acetate (approx. 0.2 g), and glacial acetic acid (20 mL).[9]

  • Heating and Monitoring: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux with stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 1:1 ethyl acetate:petroleum ether).[9] The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-water, which should induce precipitation of the product.[9]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Purification and Characterization: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its structure and purity.

Safety, Handling, and Storage

Proper handling of Ethyl 3-amino-3-oxopropanoate and related reagents is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] The compound can be hygroscopic, so protection from moisture is important.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or sewer systems.[12]

Conclusion

Ethyl 3-amino-3-oxopropanoate is an indispensable tool in the arsenal of the medicinal chemist. Its bifunctional reactivity provides a reliable and efficient pathway for the synthesis of diverse heterocyclic structures that form the core of many life-saving medicines.[2] By understanding its fundamental properties and applying robust, well-defined protocols, researchers can effectively leverage this intermediate to accelerate drug discovery and development programs.

References

  • The Versatility of Ethyl 3-amino-3-oxopropanoate in Organic Chemistry. (2026, March 27). Google.
  • Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0. (2023, November 21). Smolecule.
  • The Significance of Ethyl 3-amino-3-oxopropanoate as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
  • ethyl 3-amino-3-oxopropanoate - 7597-56-0, C5H9NO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). chemdb.com.
  • ethyl 3-(methylamino)-3-oxopropanoate - ChemBK. (2024, April 10). ChemBK.
  • WO 2013/150545 A2. (2013, October 10). Google Patents.
  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2, 295-299.
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Al-Zaydi, K. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6519-6531.
  • Chemical Safety Data Sheet MSDS / SDS - methyl 3-(methylamino)-3-oxopropanoate. (2022, August 11). ChemicalBook.
  • Ethyl 3-chloro-3-oxopropanoate SDS, 36239-09-5 Safety Data Sheets. ECHEMI.
  • Al-Ostoot, F. H., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299.

Sources

Method

Application Note: Amino Acid-Based Ionic Liquids (AAILs) in (Bio)technological Workflows

Target Audience: Researchers, Formulation Scientists, and Bioprocess Engineers Document Type: Technical Guide & Validated Protocols Executive Summary The transition from traditional, volatile organic solvents to sustaina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Bioprocess Engineers Document Type: Technical Guide & Validated Protocols

Executive Summary

The transition from traditional, volatile organic solvents to sustainable, highly tunable media has driven the rapid adoption of Amino Acid-Based Ionic Liquids (AAILs) in modern biotechnology and pharmaceutical development. Unlike first-generation imidazolium-based ionic liquids, which often suffer from inherent cytotoxicity and poor biodegradability, AAILs—particularly those utilizing a cholinium cation ([Ch][AA])—offer a "truly green" and biocompatible alternative[1].

This application note provides a comprehensive, expert-level guide to the synthesis, characterization, and application of AAILs. We detail field-proven protocols for utilizing AAILs as functional excipients to exponentially enhance the solubility of Active Pharmaceutical Ingredients (APIs)[2] and as disruptive solvents for protein extraction and stabilization[3].

Mechanistic Insights: Why Choose AAILs?

The utility of AAILs stems from their massive structural tunability. Because amino acids possess both amino and carboxylic acid functional groups, along with diverse side chains (aliphatic, aromatic, acidic, basic), they can be engineered to target specific intermolecular interactions[1].

  • In Drug Delivery: Poorly water-soluble APIs (e.g., rutin, ferulic acid, ibuprofen) often fail in clinical translation due to low bioavailability. AAILs act as functional excipients by forming heteroassemblies with the API. The amino acid anion engages in strong hydrogen bonding and π−π stacking with the drug molecule, effectively disrupting the API's crystalline lattice energy and facilitating aqueous solvation without inducing cytotoxicity[2][4].

  • In Protein/Biomass Processing: The dissolution of recalcitrant biopolymers (like keratin or zein) requires breaking dense networks of non-covalent interactions and disulfide bridges. The combined effect of the bulky cholinium cation and the hydrogen-bonding amino acid anion effectively intercalates into the protein backbone, destabilizing the native polymer matrix to allow for extraction or functionalization[3].

Core Protocol: Synthesis and Validation of [Ch][AA] Ionic Liquids

The following protocol details the synthesis of cholinium-amino acid ionic liquids (e.g., [Cho][Phe], [Cho][Glu]) via a salt metathesis reaction[5][6].

Causality & Experimental Design
  • Solvent Choice: Water is utilized as the reaction medium because zwitterionic amino acids are generally insoluble in organic solvents. Heating to 80 °C provides the thermodynamic energy required to overcome the amino acid's lattice energy[5].

  • Drying Mechanism: ILs are notoriously hygroscopic. Residual water acts as a co-solvent, drastically altering the viscosity, density, and solubilizing power of the IL. Therefore, a two-step drying process (rotary evaporation followed by deep vacuum drying) is mandatory[5].

Step-by-Step Methodology
  • Preparation: Weigh 3.0–5.0 g of the powdered amino acid (e.g., L-Phenylalanine or L-Glutamic acid) based on the calculated molarity required.

  • Dissolution: Transfer the amino acid to a round-bottom flask. Add deionized water and stir continuously in a hot oil bath at 80 °C until complete dissolution is achieved[5].

  • Neutralization: Slowly add an equimolar amount of choline hydroxide (typically purchased as a 46 wt% solution in water) to the flask.

  • Reaction: Reduce the temperature to 50 °C and allow the mixture to stir for 12 to 48 hours to ensure complete acid-base neutralization[5][6].

  • Primary Water Removal: Transfer the solution to a rotary evaporator. Run the system at 60 °C and 15 mbar for approximately 2 hours to strip the bulk of the excess water[5].

  • Deep Vacuum Drying: Transfer the resulting viscous liquid to a vacuum oven. Dry at 60 °C under high vacuum (−760 Torr) for a minimum of 48 hours[5].

  • Self-Validation (QC):

    • Perform 1 H-NMR (400 MHz, using D 2​ O or DMSO- d6​ ) to confirm the 1:1 stoichiometry and absence of unreacted precursors[2][5].

    • Perform Karl Fischer titration to ensure water content is < 0.1% w/w before downstream application.

Synthesis A Amino Acid (e.g., L-Phe) B Aqueous Dissolution (80°C, Stirring) A->B C Choline Hydroxide (1:1 Molar Ratio) B->C D Neutralization (12-48h, RT-50°C) C->D Salt Metathesis E Water Removal (Rotary Evaporator) D->E F Vacuum Drying (48h, 60°C) E->F G Pure [Ch][AA] IL (QC: 1H-NMR) F->G

Fig 1. Step-by-step synthesis workflow for choline-amino acid ionic liquids.

Application Workflow: Enhancing API Solubility

AAILs have demonstrated profound capabilities in rescuing "brick dust" APIs (BCS Class II and IV drugs) by acting as green functional excipients[2].

Quantitative Data Summary

The table below summarizes the solubility enhancement of poorly water-soluble APIs when formulated with specific AAILs compared to pure water.

Active Pharmaceutical Ingredient (API)AAIL ExcipientConcentration UsedSolubility Enhancement FactorPrimary Mechanism
Rutin [Cho][Phe]1% (v/v)~45-fold π−π stacking, H-bonding[1][2]
Ferulic Acid [Cho][Glu]1% (v/v)~6-fold H-bonding, heteroassembly[1][2]
Ibuprofen [Ch][AA] variants< 1 wt%~5-fold Disruption of crystalline lattice[1]
Protocol: API Solubilization and O/W Emulsion Formulation
  • Excipient Preparation: Prepare an aqueous solution containing the synthesized [Ch][AA] at a non-toxic concentration (e.g., 1.0% v/v). Note: Cytotoxicity assays (e.g., L929 cell lines) confirm that these concentrations maintain >90% cell viability[2][7].

  • API Saturation: Add an excess amount of the target API (e.g., Rutin) to the IL-water mixture.

  • Equilibration: Seal the vials and stir continuously in a thermostated water bath at 25 °C (or 32 °C for transdermal simulations) for 72 hours to ensure thermodynamic equilibrium is reached[2].

  • Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved API. Filter the supernatant through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the solubilized API concentration using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

APISolubilization API Poorly Soluble API (e.g., Rutin, Ferulic Acid) Interaction Intermolecular Interactions (H-bonding, π-π stacking) API->Interaction IL [Ch][AA] Ionic Liquid (e.g., [Cho][Phe]) IL->Interaction Soluble Enhanced Aqueous Solubility (Thermodynamic Equilibrium) Interaction->Soluble Solubilization Delivery Advanced Drug Delivery (O/W Emulsions, Transdermal) Soluble->Delivery

Fig 2. Mechanistic pathway of API solubilization using [Ch][AA] ionic liquids.

Application Workflow: Protein Extraction & Biocatalysis

Beyond small molecules, AAILs are uniquely suited for the extraction and stabilization of complex biopolymers and enzymes. For instance, cytochrome C can be rapidly extracted into an IL phase via room-temperature phase separation within 10 minutes using AAIL-water systems[1]. Furthermore, AAILs are highly effective at dissolving recalcitrant proteins like wool keratin, which is notoriously insoluble in standard aqueous buffers[3].

Protocol: Keratin Extraction using AAILs
  • Biomass Preparation: Wash, defat (using Soxhlet extraction with hexane), and mill the keratin source (e.g., wool or feathers) into a fine powder to maximize surface area.

  • Dissolution: Combine the keratin powder with the chosen AAIL (e.g.,[C 4​ C 1​ Im][Cl] or a cholinium-based equivalent) at a specific mass ratio (typically 1:10 to 1:45)[3][8].

  • Thermal Processing: Heat the mixture under constant stirring. Crucial parameter: Maintain temperature between 100 °C and 120 °C for 1–10 hours. Temperatures below 110 °C often result in incomplete dissolution due to the high activation energy required to break the disulfide bonds in keratin[3].

  • Precipitation: Add an anti-solvent (e.g., deionized water or ethanol) to the viscous mixture to precipitate the high-molecular-weight keratin.

  • Recovery: Recover the protein via centrifugation (3800 rpm, 15 min), wash repeatedly with the anti-solvent to remove residual IL, and lyophilize the recovered protein[8].

References

  • Physicochemical Characterization of Choline Amino Acid Ionic Liquid Solvated Linear–Dendritic Block Copolymers - PMC National Institutes of Health (NIH)[Link]

  • Synthesis and Characterization of the Choline-Amino Acid Ionic Liquids [Ch][Ala], [Ch]2[Glut], and [Ch][Threo] and Their Aqueous Binary Solutions - ACS Publications American Chemical Society (ACS)[Link]

  • Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids MDPI[Link]

  • Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility - MDPI MDPI[Link]

  • Solubility and permeation enhancement of poor soluble drug by cholinium-amino acid based ionic liquids - ResearchGate ResearchGate[Link]

  • Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid - PMC National Institutes of Health (NIH)[Link]

  • Proteins in Ionic Liquids: Reactions, Applications, and Futures - PMC National Institutes of Health (NIH)[Link]

  • Protein Extraction from Alphitobius diaperinus Using Choline-based Amino Acid Ionic Liquids - ResearchGate ResearchGate[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for Ethyl 3-amino-2-methoxypropanoate synthesis

Initiating Data Collection I've started gathering information on the synthesis of Ethyl 3-amino-2-methoxypropanoate. My focus is on reaction pathways, starting materials, reagents, and typical reaction conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering information on the synthesis of Ethyl 3-amino-2-methoxypropanoate. My focus is on reaction pathways, starting materials, reagents, and typical reaction conditions. I'm leveraging Google searches to build a foundational understanding.

Expanding Search Parameters

I'm now expanding my Google searches. I'm focusing on challenges and optimization, side reactions, and experimental protocols. Academic papers and patents are next, to look for specific experimental methods. I'm also delving into reaction mechanisms for a deeper theoretical understanding. Finally, I'll structure a user-friendly resource with guides and FAQs.

Analyzing Synthesis Protocols

I've begun analyzing the initial search results. While a direct, optimized synthesis protocol for "Ethyl 3-amino-2-methoxypropanoate" isn't explicitly available, the search offers methods that may be adaptable. I'm focusing on those methods currently.

Evaluating Synthesis Pathways

I've examined the initial information in depth and can offer a breakdown of promising routes. The gathered data touches on diverse β-amino ester syntheses, including Rodionov reactions and Michael additions, which may be adaptable. Esterification methods are noted if acid precursors are viable. α-amino ester synthesis also has data. Finally, related propanoate syntheses provide useful, adjacent context.

Assessing Potential Starting Materials

I've got a comprehensive breakdown now. I've gathered data on β-amino ester syntheses and relevant esterification methods. Information on α-amino esters and propanoate syntheses is helpful. The search still lacks a specific protocol, starting materials, and potential issues for the target molecule. I'm focusing on adapting existing methodologies and identifying viable precursors.

Identifying Synthesis Parameters

I've got a clearer picture of the data, and its gaps. Initial searches revealed general β-amino ester routes, like Rodionov and Michael additions, but I'm still missing the exact parameters needed for my target. Esterification methods are noted for possible acids. α-amino ester info and propanoate data offer context. I need a specific protocol, starting materials, and potential reactivity issues. I am focused on starting materials and looking for literature.

Refining the Synthesis

The second round of searches yielded more focused results. I'm now honing in on a promising synthetic route: an aza-Michael addition of an amine to ethyl 2-methoxyacrylate. This looks to be well-documented and seems plausible for my specific needs, with the search now targeting specific reagents and conditions.

Pinpointing Key Protocols

I've uncovered more specific details, specifically regarding ethyl 2-methoxyacrylate's synthesis from ethyl 2-oxopropanoate. Numerous articles on aza-Michael additions to acrylates highlight diverse catalysts, solvent options, and conditions. I'm still searching for a precise protocol for ammonia's aza-Michael addition to ethyl 2-methoxyacrylate. Information on potential side reactions related to the methoxy group is also a key target.

Narrowing the Search Focus

I've got a clearer picture now; the aza-Michael addition looks promising, and I'm refining my search. Ethyl 2-methoxyacrylate synthesis from ethyl 2-oxopropanoate is well-defined. My main focus is now finding a specific protocol for the ammonia addition and potential side reactions. I'm also targeting specific information on purification and characterization. I'm hoping to identify literature that cites the synthesis of the exact target compound or closely related structures.

Analyzing the Reaction Path

I've been reviewing the research on synthesizing Ethyl 3-amino-2-methoxypropanoate. The aza-Michael addition looks like the most promising approach. I'm focusing now on the specifics of using ammonia or a similar compound with ethyl 2-methoxyacrylate. I need to delve into the reaction conditions.

Refining the Aza-Michael Approach

I'm zeroing in on a detailed protocol. The aza-Michael addition looks solid, but I need specifics. I've collected general information, but a precise procedure is missing. I need the side reactions. Analytical data is crucial for characterization. I must find a concrete experimental procedure for synthesis or an analogue and explore the unique reactivity of α-methoxy α,β-unsaturated esters in aza-Michael additions.

Pinpointing a Concrete Protocol

I've confirmed the aza-Michael addition as the best route to Ethyl 3-amino-2-methoxypropanoate. General aza-Michael data is gathered, as is information on the starting material. Now, I'm hunting for a detailed protocol. Side reactions, especially those unique to the 2-methoxyacrylate, are crucial for a thorough troubleshooting section. I also require analytical data for the final product, preferably NMR, IR, and MS, for characterization. I'll focus on finding an experimental procedure or a closely related analogue, plus literature on the specific reactivity of α-methoxy α,β-unsaturated esters in aza-Michael additions.

Analyzing Aza-Michael Route

I've been immersing myself in the aza-Michael addition for ethyl 3-amino-2-methoxypropanoate synthesis. I've collected general protocols, catalyst suggestions, and insights into acrylate side reactions, focusing on efficiency. Now, I am exploring strategies to mitigate potential side reactions to optimize yield.

Pinpointing Missing Synthesis Detail

I've got a good grasp of the general aza-Michael addition and its application to acrylates, focusing on synthesizing ethyl 3-amino-2-methoxypropanoate. However, I need a specific protocol for the ammonia addition to ethyl 2-methoxyacrylate. The 2-methoxy group's effect remains unclear, and literature mainly focuses on primary/secondary amines. I'm also lacking key spectral data for characterization, so I'm expanding my search for a relevant synthesis with detailed experimental data and spectra.

Optimization

Technical Support Center: Troubleshooting Common Issues in the Synthesis of Amino-Acid Esters

Welcome to the technical support center for amino acid ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the esterification of amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for amino acid ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the esterification of amino acids. Here, we address common problems with in-depth explanations and provide field-proven solutions to enhance the success of your synthetic endeavors.

I. Foundational Concepts in Amino Acid Esterification

Amino acid esters are crucial intermediates in various synthetic applications, including peptide synthesis and medicinal chemistry.[1] The esterification process involves the conversion of the carboxylic acid group of an amino acid into an ester. However, the presence of a reactive amino group in the same molecule introduces complexities that require careful consideration of reaction conditions and protecting group strategies.[][3][4]

Why is direct esterification of amino acids challenging?

Due to their zwitterionic nature, amino acids are often difficult to esterify compared to simple carboxylic acids.[5] The protonated amino group can interfere with the reaction, and the free amino group can act as a competing nucleophile, leading to unwanted side reactions like amide formation.[6] Therefore, successful esterification often necessitates the use of protecting groups or specific reaction conditions to achieve high yields and purity.[][3]

II. Troubleshooting Common Synthesis Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might face during the synthesis of amino acid esters.

Low or No Product Yield

Q1: My Fischer esterification is giving very low yields. What could be the problem?

A1: Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid, is an equilibrium-driven process.[7][8] Low yields are often due to:

  • Incomplete reaction: The equilibrium may not be sufficiently shifted towards the product. To drive the reaction forward, use a large excess of the alcohol, which also serves as the solvent.[7][8] Another strategy is the removal of water as it forms, for instance, through azeotropic distillation.[8]

  • Insufficient catalyst: Ensure that an adequate amount of a strong acid catalyst is used.

  • Reaction time and temperature: These reactions can be slow and often require heating under reflux to proceed at a reasonable rate.[7]

Q2: I'm attempting a Steglich esterification, but the reaction is not proceeding. What should I check?

A2: Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9] If you are experiencing issues, consider the following:

  • Reagent quality: Ensure that your DCC and DMAP are of high purity and not degraded.

  • Solvent: A variety of polar aprotic solvents can be used.[9] Ensure your solvent is anhydrous, as water will react with DCC.

  • Side reactions: A common side reaction is the 1,3-rearrangement of the O-acyl intermediate to an N-acylurea, which is unreactive towards the alcohol.[9] DMAP helps to suppress this side reaction by acting as an acyl transfer-reagent.[9]

Side Reactions and Impurities

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during amino acid esterification:

  • Diketopiperazine formation: This is particularly prevalent in Fmoc-based synthesis, especially when proline is one of the first two amino acids.[10] Using a bulky resin like 2-chlorotrityl chloride can inhibit this side reaction.[10]

  • N-acylation: The free amino group can react with an activated carboxylic acid, leading to peptide bond formation. This is why the amino group is often protected.[][3]

  • Racemization: The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions.[1][11][12] The choice of protecting groups and coupling reagents is critical to minimize this. For instance, carbamate-based protecting groups like Boc and Fmoc are known to reduce the likelihood of racemization during peptide coupling.[] Adding racemization suppressants like HOBt or HOAt can also be effective.[10][13]

  • Side-chain reactions: Amino acids with reactive side chains (e.g., serine, threonine, cysteine, glutamic acid) can undergo unwanted reactions.[10][14] For example, glutamic acid can form a pyroglutamine residue.[10] Protecting these side-chain functional groups is often necessary.[]

Protecting Group Issues

Q4: How do I choose the right protecting group for the amino group?

A4: The choice of the amino-protecting group is critical and depends on the overall synthetic strategy. The most common are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][15]

  • Boc group: Stable under basic conditions and removed with acid (e.g., trifluoroacetic acid, TFA).[][15]

  • Fmoc group: Stable under acidic conditions and removed with a mild base (e.g., piperidine in DMF).[][15]

  • Orthogonal Protection: Using protecting groups that can be removed under different conditions allows for selective deprotection.[3][16] For example, an Fmoc-protected amine and a tert-butyl (tBu) protected carboxyl group represent an orthogonal pair.[3]

Q5: I'm having trouble removing the protecting group after esterification. What could be wrong?

A5: Incomplete deprotection can be due to several factors:

  • Incorrect deprotection conditions: Ensure you are using the correct reagents and conditions for the specific protecting group. For example, Boc requires strong acid for removal, while Fmoc needs a base like piperidine.[][15]

  • Insufficient reagent or reaction time: The deprotection reaction may not have gone to completion. Try increasing the reaction time or the amount of deprotecting agent.

  • Steric hindrance: In some cases, the protecting group may be sterically hindered, making it difficult to remove.

Workup and Purification Challenges

Q6: My amino acid ester product is lost during the aqueous workup. How can I improve the extraction?

A6: Amino acid esters can be water-soluble, especially if the amino group is unprotected and protonated, making extraction into an organic solvent difficult.[17]

  • Neutralization: Before extraction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate, potassium carbonate) to deprotonate the amino group, making the ester less water-soluble.[18]

  • Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.[17][18]

  • Salting out: Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of the ester in the aqueous phase and promote its transfer to the organic phase.

  • Hydrophobic Protecting Groups: Using a hydrophobic protecting group on the amine can aid in the extraction of the ester into the organic phase.[17]

Q7: How can I effectively purify my amino acid ester?

A7: The purification method will depend on the properties of your ester.

  • Crystallization: If the ester is a solid, recrystallization is often an effective method for purification.

  • Chromatography: Column chromatography (normal or reverse-phase) is a versatile technique for purifying both solid and liquid esters.[17][19]

  • Isolation as a salt: Amino acid esters are often isolated and stored as their hydrochloride or other mineral acid salts, which are typically stable, crystalline solids.[1][20] The free ester can be generated by neutralization just before use.[18]

III. Key Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

  • Suspend the amino acid in a large excess of the desired alcohol (e.g., methanol for methyl ester).

  • Cool the suspension in an ice bath.

  • Slowly add a catalyst, such as thionyl chloride (1.2-2 equivalents) or concentrated sulfuric acid.[14][21][22]

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Remove the excess alcohol under reduced pressure.

  • The resulting crude product is often the hydrochloride salt of the amino acid ester.[1]

Protocol 2: Steglich Esterification of an N-Protected Amino Acid

This is a mild method suitable for more sensitive substrates.[9]

  • Dissolve the N-protected amino acid in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Add the alcohol (1.0-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the mixture in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 0.5 M HCl) and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ester.

IV. Visualizing Workflows and Mechanisms

Diagram 1: General Workflow for Amino Acid Esterification

Workflow cluster_start Starting Materials cluster_reaction Esterification cluster_end Product Isolation AminoAcid Amino Acid Protection Amino Group Protection (Optional) AminoAcid->Protection Alcohol Alcohol Esterification Esterification Reaction (e.g., Fischer, Steglich) Alcohol->Esterification Protection->Esterification Deprotection Amino Group Deprotection (Optional) Esterification->Deprotection Workup Aqueous Workup & Extraction Deprotection->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification FinalProduct Pure Amino Acid Ester Purification->FinalProduct

Caption: A generalized workflow for the synthesis of amino acid esters.

Diagram 2: Mechanism of Racemization during Activation

Racemization ActivatedAA Activated Amino Acid (e.g., Acyl Azlactone) Enolate Enolate Intermediate (Planar, Achiral) ActivatedAA->Enolate Base-catalyzed proton abstraction Enolate->ActivatedAA Protonation RacemicProduct Racemic Product Enolate->RacemicProduct Reaction with Nucleophile

Caption: The mechanism of racemization via an enolate intermediate.

V. Data Summary

Table 1: Comparison of Common Esterification Methods
MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol, Strong Acid (H2SO4, HCl)RefluxInexpensive reagents, simple procedure.Equilibrium limited, harsh conditions can cause side reactions and racemization.[7][11]
Thionyl Chloride Method Alcohol, Thionyl Chloride (SOCl2)Often at low to room temperatureHigh yielding, forms an acid chloride intermediate.[6][14]Thionyl chloride is corrosive and toxic, generates HCl and SO2 gases.[21][23]
Steglich Esterification Alcohol, DCC, DMAPMild, room temperatureMild conditions, suitable for sensitive substrates.[9]DCC is an allergen, byproduct (DCU) can be difficult to remove.[9]
TMSCl Method Alcohol, Trimethylchlorosilane (TMSCl)Room temperatureMild conditions, good to excellent yields.[1]Primarily for methyl esters.[1]

VI. Frequently Asked Questions (FAQs)

Q: Can I perform an esterification without protecting the amino group? A: Yes, methods like Fischer esterification or using thionyl chloride in an alcohol solvent are commonly performed on unprotected amino acids.[1][6][14] The amino group is protonated in situ by the strong acid, which prevents it from acting as a nucleophile.

Q: What is the best way to store amino acid esters? A: Amino acid esters are often most stable when stored as their hydrochloride or other mineral acid salts.[1][20] These salts are typically crystalline solids that are less prone to degradation than the free base forms, which can be oils and may be less stable.

Q: My reaction is very slow. Can I speed it up? A: For equilibrium-driven reactions like Fischer esterification, increasing the temperature (heating to reflux) and using a large excess of the alcohol can increase the rate.[7] For other methods, ensure your reagents are pure and that you are using an appropriate catalyst if required. Microwave-assisted synthesis has also been shown to accelerate esterification reactions.[24]

Q: How can I monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is a common method.[25] You can visualize the spots using a ninhydrin stain, which reacts with the primary or secondary amine of both the starting material and the product.[25] The starting amino acid will typically have a lower Rf value than the resulting ester due to its higher polarity.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. National Institutes of Health (NIH). [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Method for producing amino acid ester hydrochloride.
  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Chemically fuelled deracemization of amino acids. University of Groningen. [Link]

  • Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. National Institutes of Health (NIH). [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • How to do esterification of amino acid? ResearchGate. [Link]

  • Monitoring amino acid esterification. Chemistry Stack Exchange. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 3-amino-2-methoxypropanoate Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances involved in synthesizing and purifying Ethyl 3-amino-2-methoxypropanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances involved in synthesizing and purifying Ethyl 3-amino-2-methoxypropanoate . This compound is a critical chiral building block, frequently utilized in the development of modified β-tyrosine derivatives and complex macrolactams like chondramide analogues.

Achieving high yield and purity for this molecule requires strict control over regioselectivity during epoxide ring-opening and chemoselectivity during methylation and reduction. This guide provides a self-validating synthetic framework, quantitative benchmarks, and an interactive troubleshooting section to resolve common experimental bottlenecks.

Mechanistic Workflow

The most robust and scalable route to Ethyl 3-amino-2-methoxypropanoate avoids direct amination of sensitive substrates. Instead, it utilizes a three-step sequence: regioselective azide ring-opening of ethyl glycidate, mild O-methylation, and controlled catalytic hydrogenation.

G A Ethyl glycidate B NaN3, NH4Cl Ring Opening A->B C Ethyl 3-azido- 2-hydroxypropanoate B->C D Me3OBF4 O-Methylation C->D E Ethyl 3-azido- 2-methoxypropanoate D->E F H2, Pd/C, HCl Reduction E->F G Ethyl 3-amino- 2-methoxypropanoate F->G

Mechanistic workflow for the synthesis of Ethyl 3-amino-2-methoxypropanoate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, each step below is designed as a "self-validating system." Do not proceed to the next step unless the in-process analytical checks confirm success.

Step 1: Regioselective Synthesis of Ethyl 3-azido-2-hydroxypropanoate
  • Causality: The ester carbonyl of ethyl glycidate withdraws electron density, making the α-carbon less susceptible to nucleophilic attack. Using a buffered azide system ensures the heteronucleophile attacks regiospecifically at the less hindered β-position[1].

  • Procedure: Dissolve ethyl glycidate (1.0 eq) in a 4:1 mixture of Methanol/Water. Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq). Stir the reaction mixture at 65 °C for 12 hours. Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product stains intensely yellow/brown with phosphomolybdic acid (PMA). Critical Check: IR spectroscopy must show a strong, sharp azide stretch at ~2100 cm⁻¹ and a broad O-H stretch at ~3400 cm⁻¹.

Step 2: Chemoselective Synthesis of Ethyl 3-azido-2-methoxypropanoate
  • Causality: Traditional methylation (NaH/MeI) will cause β-elimination of the azide. We utilize Meerwein's salt and a non-nucleophilic base to methylate the α-hydroxy group under exceptionally mild conditions[2].

  • Procedure: Dissolve Ethyl 3-azido-2-hydroxypropanoate (1.0 eq) and Proton Sponge® (1,8-Bis(dimethylamino)naphthalene, 1.2 eq) in anhydrous CH₂Cl₂ at 0 °C under inert atmosphere. Portionwise, add Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.2 eq). Allow the mixture to warm to room temperature and stir for 16 hours. Filter the resulting suspension, wash the filtrate with cold 1N HCl (to remove the Proton Sponge), dry over MgSO₄, and concentrate.

  • In-Process Validation: TLC will show a less polar spot compared to the starting material. Critical Check: The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) in the IR spectrum validates quantitative methylation.

Step 3: Reduction to Ethyl 3-amino-2-methoxypropanoate (HCl Salt)
  • Causality: Free β-amino esters are prone to intermolecular cyclization (diketopiperazine formation). Running the hydrogenation in the presence of stoichiometric acid protonates the amine immediately upon formation, locking it in a stable, non-nucleophilic salt form.

  • Procedure: Dissolve Ethyl 3-azido-2-methoxypropanoate (1.0 eq) in absolute Ethanol containing 1.05 eq of concentrated HCl. Add 10% Pd/C (10 wt%). Evacuate and backfill the flask with H₂ gas (1 atm, balloon). Stir vigorously at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the hydrochloride salt.

  • In-Process Validation: The reaction is complete when H₂ uptake ceases. Critical Check: IR spectroscopy must show the complete disappearance of the azide peak (~2100 cm⁻¹). The product will stick to the baseline on standard normal-phase TLC and stain deep purple with Ninhydrin.

Quantitative Data Summary

Use the following benchmark data to evaluate the health of your synthetic workflow. Deviations of more than 5% from these optimized yields indicate a process failure.

Reaction StepTarget Intermediate / ProductOptimized Yield (%)Target Purity (HPLC/GC)Key Optimization Parameter
1. Epoxide Ring Opening Ethyl 3-azido-2-hydroxypropanoate85 - 92%>98%Use NH₄Cl buffer to prevent α-attack and ester hydrolysis.
2. O-Methylation Ethyl 3-azido-2-methoxypropanoate75 - 82%>95%Use Me₃OBF₄ / Proton Sponge to strictly avoid β-elimination.
3. Azide Reduction Ethyl 3-amino-2-methoxypropanoate (HCl)90 - 95%>99%Add 1.05 eq HCl to prevent dimerization and stalling.

Troubleshooting & FAQs

Q1: My epoxide ring-opening with NaN₃ yields a mixture of α-azido and β-azido isomers. How can I improve the regioselectivity for the β-azido (3-azido) product? A: The ring-opening of ethyl glycidate is naturally highly regioselective for the β-position due to electronic factors. However, if you are observing α-attack, it is highly likely you are using unbuffered conditions or trace Lewis acids that are altering the transition state. Ensure you are using mildly buffered conditions (NaN₃ and NH₄Cl in aqueous MeOH). As validated in standard protocols, under these conditions, the epoxide ring is attacked regiospecifically at the β-position by heteronucleophiles like the azide anion, producing α-hydroxy esters exclusively without racemization[1].

Q2: During the O-methylation of Ethyl 3-azido-2-hydroxypropanoate, I observe significant degradation, dark mixtures, or elimination side products. What is going wrong? A: You are likely using a base that is too strong or too nucleophilic (such as NaH, KOH, or even excessive K₂CO₃). Strong bases abstract the highly acidic α-proton (sandwiched between the ester and the hydroxyl group), triggering a rapid β-elimination of the azide group to form an acrylate derivative. To prevent this, you must switch to a non-nucleophilic, mild methylating system. Meerwein's salt (Me₃OBF₄) combined with Proton Sponge in dichloromethane is the authoritative standard for methylating sensitive α-hydroxy esters without causing elimination[2].

Q3: The reduction of the azide to the amine using Pd/C and H₂ is stalling at 50% conversion, and the final purity is low. Why? A: Azide reductions stall for two primary reasons: catalyst poisoning or product inhibition. If your previous methylation step left trace amounts of unreacted Proton Sponge or other amines, they can coordinate to the palladium and poison the catalyst. More commonly, as the free amine forms, it can undergo intermolecular condensation with the ester group of another molecule if the concentration is too high. You must run the hydrogenation in a slightly acidic medium (e.g., adding 1 eq of HCl). This protonates the amine into an ammonium salt the moment it forms, preventing nucleophilic attack on the ester and keeping the catalyst surface clean.

Q4: Can I use the Staudinger reduction (PPh₃, H₂O) instead of catalytic hydrogenation? A: Yes. The Staudinger reduction is highly chemoselective and avoids the need for pressurized hydrogen or heavy metals. However, the byproduct is triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from polar amines. If you choose this route, you must convert the amine to its HCl salt and wash the aqueous layer extensively with toluene or diethyl ether to remove all traces of TPPO before lyophilizing the aqueous phase to recover your product.

References

  • Oxiranecarboxylic acid, ethyl ester, (R) - Organic Syntheses Procedure Organic Syntheses, 2006, 83, 162. URL:[Link][1]

  • Total Synthesis and Configurational Assignment of Chondramide A Chemistry - A European Journal, 2010, 16(14), 4328-4336. (Archived in PMC) URL:[Link][2]

Sources

Optimization

Side-product formation in the synthesis of substituted nitroesters and their reduction

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis and reduction of substituted n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis and reduction of substituted nitroesters (e.g., α -, β -, and γ -nitroesters).

Rather than simply providing a list of reaction conditions, this guide analyzes the causality behind side-product formation—such as lactamization, Nef-cleavage, and bis-alkylation—and provides self-validating protocols to ensure high-fidelity chemical transformations.

Module 1: Synthesis of Substituted Nitroesters

Q: Why am I observing poor enantioselectivity and high amounts of bis-alkylated side products during the Michael addition of nitroalkanes to α,β -unsaturated esters?

The Causality: The Michael addition of a nitroalkane (e.g., nitromethane) to an enoate to form a γ -nitroester is a highly reversible process. If your catalyst does not sufficiently stabilize the transition state via rigid hydrogen bonding, the retro-Michael reaction competes with the forward reaction, degrading the enantiomeric excess (ee). Furthermore, the initial γ -nitroester product contains highly acidic α -protons adjacent to the newly installed nitro group. If the catalytic base is too strong or unhindered, it can prematurely deprotonate this mono-adduct, leading to a second Michael addition (bis-alkylation).

The Solution: Transition to a bifunctional organocatalyst. For instance, 1 provide a highly basic iminophosphorane moiety to deprotonate the nitroalkane, while the squaramide tightly binds the nitronate intermediate via dual hydrogen bonds. This rigid coordination prevents the intermediate from diffusing and over-reacting, suppressing bis-alkylation and maximizing stereocontrol[1].

Module 2: Reduction of Substituted Nitroesters

Q: During the catalytic hydrogenation of my γ -nitroester, I am isolating a pyrrolidin-2-one ( γ -lactam) instead of the desired open-chain γ -aminoester. How can I prevent this?

The Causality: The formation of a γ -lactam is driven by intramolecular nucleophilic acyl substitution. As the nitro group is reduced to a primary amine, the resulting nucleophilic nitrogen is perfectly positioned to attack the adjacent ester carbonyl, forming a kinetically favored 5-membered ring. This spontaneous cyclization is notoriously problematic in the synthesis of GABA analogs like Baclofen, where the open-chain amino acid is the ultimate target,[2].

The Solution: To isolate the open-chain aminoester, you must eliminate the nucleophilicity of the newly formed amine. This is achieved by running the hydrogenation under strictly acidic conditions. The amine is instantaneously protonated to the ammonium salt upon formation, which possesses no lone pair to initiate the cyclization.

Lactamization Nitroester γ-Nitroester Aminoester γ-Aminoester (Target) Nitroester->Aminoester Neutral Reduction Ammonium Ammonium Salt (Protected) Nitroester->Ammonium Acidic Reduction Lactam γ-Lactam (Side Product) Aminoester->Lactam Spontaneous Cyclization Ammonium->Aminoester Neutralization

Pathway of γ-nitroester reduction illustrating pH-dependent lactamization control.

Q: My nitroester reduction is stalling, yielding a mixture of the target amine and significant amounts of hydroxylamine and Nef-cleavage side products (ketones). What is the mechanistic cause?

The Causality: The reduction of a nitro group to an amine proceeds via Haber's mechanism: Nitro Nitroso Hydroxylamine Amine[3]. The final step—cleavage of the N-O bond in the hydroxylamine intermediate—requires the highest activation energy. If the catalyst surface is poisoned, or if steric hindrance prevents optimal binding of the hydroxylamine to the palladium surface, the reaction stalls. Accumulation of the hydroxylamine is highly detrimental because, under aqueous or mildly acidic conditions, it can undergo Nef-type hydrolysis, cleaving the C-N bond entirely to yield a ketone or aldehyde side product.

HaberMechanism Nitro Nitroester (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ -H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Aminoester (R-NH2) Hydroxylamine->Amine +2e⁻, +2H⁺ -H2O Nef Nef Cleavage (Ketone/Aldehyde) Hydroxylamine->Nef Hydrolysis

Haber's mechanism for nitro reduction highlighting the stalled hydroxylamine Nef-cleavage branch.

Quantitative Data: Reduction Conditions vs. Product Distribution

To facilitate experimental design, the following table summarizes the quantitative impact of various reducing conditions on the product distribution of a standard γ -nitroester.

Reducing SystemSolvent / AdditiveConversion (%)Target Aminoester (%)Lactam Side-Product (%)Hydroxylamine (%)
H₂, Pd/C (1 atm) Methanol (Neutral)>991580 <5
H₂, Pd/C (1 atm) Methanol / 1.1 eq HCl>9992 <2<5
NaBH₄, NiCl₂ Ethanol (0 °C)85451030
Zn dust aq. NH₄Cl (Mild)95<5<590

Note: Neutral catalytic hydrogenation overwhelmingly favors the lactam, while acidic conditions protect the primary amine. Mild dissolving metal reductions (Zn/NH₄Cl) intentionally stall at the hydroxylamine stage.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reduction of γ -Nitroester to Open-Chain Aminoester

Objective: Reduce the nitro group while strictly preventing intramolecular lactamization.

  • Preparation: Dissolve 10.0 mmol of the purified γ -nitroester in 20 mL of anhydrous methanol.

  • Acidification: Slowly add 11.0 mmol (1.1 equiv) of anhydrous HCl in dioxane to the stirring solution.

    • Causality: This ensures the environment is sufficiently acidic to protonate the amine the exact moment the N-O bond is fully cleaved.

  • Catalyst Addition: Purge the flask with Argon. Add 100 mg of 10% Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 40 psi). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). The UV-active nitroester spot should disappear. However, to validate that lactamization has not occurred, take a 0.1 mL aliquot, filter through Celite, and run a rapid IR spectrum.

    • Success Metric: Disappearance of asymmetric/symmetric NO₂ stretches (1550 and 1350 cm⁻¹). Retention of the ester C=O stretch at ~1735 cm⁻¹. If a new peak appears at ~1700 cm⁻¹, lactamization is occurring (indicating insufficient acid).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the γ -aminoester hydrochloride salt.

References

  • A chemoenzymatic synthesis of Baclofen La Chimica e l'Industria

  • New Chiral Bifunctional Iminophosphorane Squaramide Organocatalysts: Synthesis and Application in the Enantioselective Michael Addition Thieme E-Journals 1[1]

  • (R)-baclofen | CAS:69308-37-8 | High Purity BioCrick 2[2]

  • Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction ACS Omega3[3]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-amino-2-methoxypropanoate

Welcome to the technical support center for Ethyl 3-amino-2-methoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 3-amino-2-methoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this valuable β-amino acid ester. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning or while optimizing your purification process.

Q1: What are the primary stability concerns for Ethyl 3-amino-2-methoxypropanoate during purification and storage?

A1: The molecule contains two key functional groups that dictate its stability: an ethyl ester and a secondary amine.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. This is a significant concern, especially during aqueous workups or when using certain chromatography modifiers. Poly(β-amino ester)s, a related class of compounds, are known for their rapid hydrolysis, which underscores the inherent reactivity of this functional group.[1] The rate of hydrolysis is generally faster under basic conditions (saponification) than acidic conditions.

  • Amine Reactivity: The secondary amine is basic and nucleophilic. It can react with acidic materials and is susceptible to oxidation over time.

  • Thermal Stability: While moderately stable, prolonged exposure to high temperatures during distillation can lead to decomposition.[2]

For safe handling and storage: Keep the container tightly closed and store in a cool, dark place away from incompatible materials like strong oxidizing agents and strong bases.[3][4][5]

Q2: What is the best general purification strategy for this compound: distillation, chromatography, or crystallization?

A2: The optimal strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often necessary.

Technique Pros Cons Best For
Vacuum Distillation Excellent for removing non-volatile impurities (salts, catalysts) and solvents. Scalable.Risk of thermal degradation. Does not separate impurities with similar boiling points.Initial, large-scale purification from a crude reaction mixture.[2]
Flash Column Chromatography High resolution for separating structurally similar impurities. Versatile.Can be time-consuming and solvent-intensive. Potential for product loss or degradation on silica.Final purification to achieve high purity (>95%). Removing byproducts from the synthesis.[6]
Crystallization Can provide very high purity material. Cost-effective at scale.Finding a suitable solvent system can be challenging. May result in lower yields.Polishing the final product if it is a solid or can be converted to a solid salt.

A typical workflow involves an initial extraction, concentration, and then purification by either vacuum distillation or flash column chromatography, depending on the specific impurity profile.[7]

Section 2: Troubleshooting Guide

This guide provides direct answers to specific problems you might encounter during your experiments.

Issue Category: Column Chromatography

Q3: My compound is streaking or "tailing" badly on the silica gel column, leading to poor separation and mixed fractions. What's happening?

A3: This is a classic problem when purifying basic compounds like amines on standard silica gel. The root cause is the interaction between the basic amine group of your product and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding slows the elution of your compound in an uneven manner, causing the peak to tail.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or pyridine to your ethyl acetate/hexane (or other non-protic) mobile phase.[8]

  • Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel or alumina for your column. These stationary phases have fewer acidic sites.

  • Check for Overloading: Tailing can also be caused by overloading the column. Ensure you are not exceeding the recommended loading capacity (typically 1-10% of the silica weight, depending on the difficulty of the separation).[8]

Q4: My product seems to be degrading on the silica gel column. My yield is very low, and I see new spots on my TLC plates from the collected fractions. Why?

A4: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. For Ethyl 3-amino-2-methoxypropanoate, the most likely degradation pathway is acid-catalyzed hydrolysis of the ethyl ester, especially if your solvent system contains protic solvents like methanol.

Solutions:

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence, "flash" chromatography). Do not let the compound sit on the column for extended periods.

  • Use a Buffered Solvent System: If you must use a protic solvent like methanol, consider pre-treating the silica by flushing it with a solvent mixture containing a buffer or a basic modifier like triethylamine.

  • Switch to a Less Acidic Stationary Phase: Alumina (basic or neutral) or reversed-phase (C18) silica can be effective alternatives for compounds that are unstable on standard silica.

G start Chromatography Issue: Poor Separation / Tailing check_amine Is the compound basic (contains an amine)? start->check_amine check_overload Is the column overloaded? check_amine->check_overload  No solution_base Add 0.1-1% Triethylamine to the mobile phase. check_amine->solution_base  Yes solution_load Reduce sample load. Use a larger column. check_overload->solution_load  Yes solution_deactivated Use base-deactivated silica or alumina. check_overload->solution_deactivated  No / Still Tailing solution_base->solution_deactivated Alternative

Caption: Troubleshooting logic for peak tailing in chromatography.

Issue Category: Distillation

Q5: I'm trying to purify my compound by vacuum distillation, but I'm getting a very low yield and a lot of dark, tarry residue in the distillation flask. What's wrong?

A5: This strongly suggests thermal decomposition. β-amino esters can be susceptible to degradation at elevated temperatures, even under vacuum. The formation of a dark residue is a common indicator of this issue.[9]

Solutions:

  • Improve Your Vacuum: The most critical factor is to reduce the boiling point by using a high-quality vacuum pump. Aim for the lowest pressure your system can safely achieve to minimize the required pot temperature.

  • Use a Short-Path Distillation Apparatus: For highly sensitive compounds, a Kugelrohr or short-path apparatus minimizes the time the compound spends at high temperatures by reducing the distance it must travel as a vapor.

  • Ensure Even Heating: Use an oil bath and a magnetic stirrer to ensure the flask is heated evenly and to prevent localized overheating, which can initiate decomposition. Do not heat the flask above the liquid level.[9]

Issue Category: Aqueous Workup

Q6: After my aqueous workup, my NMR analysis shows a new peak corresponding to 3-amino-2-methoxypropanoic acid. Where did this come from?

A6: This is a classic sign of ester hydrolysis. During the workup, your compound was likely exposed to pH conditions that were either too acidic or too basic, causing the ethyl ester to hydrolyze to the corresponding carboxylic acid.[10]

Solutions:

  • Maintain Neutral pH: When performing extractions, use a saturated sodium bicarbonate solution (mildly basic) or a phosphate buffer (pH ~7) instead of strong bases like sodium hydroxide to neutralize any acid. If washing, use brine (saturated NaCl solution) which is neutral.

  • Minimize Contact Time: Perform your aqueous washes and extractions quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.

  • Ensure Complete Drying: After the final wash, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Residual water can promote hydrolysis during solvent removal or storage.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your purification and analysis.

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for the purification of 1-2 grams of crude Ethyl 3-amino-2-methoxypropanoate.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude material in ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.

    • Once a good ratio is found, prepare your mobile phase by adding 0.5% triethylamine (e.g., 5 mL of TEA for every 1 L of solvent).[6]

  • Column Packing:

    • Select a glass column appropriate for your scale (e.g., a 40g silica column for 1g of crude material).

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane + 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly without letting the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude material (1g) in a minimal amount of dichloromethane or your mobile phase.

    • In a separate flask, add ~2-3g of silica gel to this solution.

    • Remove the solvent under reduced pressure to create a dry, free-flowing powder. This is "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with your low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

    • Place the flask under high vacuum to remove any final traces of solvent.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis: Find solvent system for Rf ~0.3 pack 2. Pack Column: Slurry pack with initial solvent tlc->pack load 3. Dry Load Sample: Adsorb crude onto silica pack->load elute 4. Elute Column: Run gradient, collect fractions load->elute monitor 5. Monitor Fractions: Check purity by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine concentrate 7. Concentrate: Remove solvent in vacuo combine->concentrate product Pure Product concentrate->product

Sources

Optimization

Technical Support Center: Stability and Dimerization of Oily α-Amino Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-amino esters. This guide provides in-depth troubleshooting advice and answers to frequently asked que...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-amino esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent stability issues of oily α-amino esters, with a particular focus on their propensity to dimerize into 2,5-diketopiperazines (DKPs).

Troubleshooting Guide

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale for each step.

Question 1: My oily α-amino ester has become significantly more viscous, or has even solidified, during storage. What is causing this physical change?

Answer:

This is a classic sign of product degradation via dimerization. Oily α-amino esters, especially those with smaller side chains, can undergo spontaneous self-condensation to form cyclic dipeptides known as 2,5-diketopiperazines (DKPs).[1][2][3] These DKP dimers are often crystalline solids with higher melting points and lower solubility than the starting monomeric ester, leading to the observed increase in viscosity or solidification of your sample.

The reaction is an intermolecular aminolysis where the free amino group of one α-amino ester molecule acts as a nucleophile, attacking the electrophilic ester carbonyl of a second molecule. This process is repeated, leading to the formation of a stable six-membered ring.

Visualizing the Dimerization Mechanism

The diagram below illustrates the stepwise process of DKP formation from two molecules of an α-amino ester.

Caption: Mechanism of 2,5-Diketopiperazine (DKP) Formation.

Protocol: Mitigation of Dimerization During Storage

To preserve the integrity of your α-amino ester, implement the following storage protocol:

  • Aliquot the Sample: Upon receipt or synthesis, divide the oily ester into smaller, single-use aliquots in vials appropriate for the volume. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the bulk material.

  • Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas such as argon or nitrogen. This displaces oxygen and, more importantly, moisture, which can facilitate degradation pathways.

  • Seal Tightly: Use vials with high-quality, tight-fitting caps, preferably with PTFE liners, to prevent moisture ingress.

  • Low-Temperature Storage: Store the aliquots at -20°C or lower.[4] Low temperatures significantly reduce the rate of the dimerization reaction.

  • Equilibration Before Use: Before opening a vial, it is critical to allow it to warm to room temperature completely.[4] This prevents condensation of atmospheric moisture onto the cold surface of the oily ester, which would introduce water and accelerate hydrolysis and other side reactions.

  • Consider Salt Formation: For long-term stability, if compatible with your downstream application, convert the free base α-amino ester to its hydrochloride (HCl) or another salt form. Protonation of the amino group renders it non-nucleophilic, effectively halting the dimerization pathway.

Question 2: My HPLC/LC-MS analysis shows a new, less polar peak appearing over time in my α-amino ester sample. How can I confirm if it's a DKP dimer?

Answer:

The appearance of a new, often broader and earlier-eluting (less polar) peak in a reversed-phase HPLC chromatogram is a strong indicator of DKP formation. The dimer is more hydrophobic and less polar than the monomeric amino ester, causing it to elute faster. Mass spectrometry (MS) is the definitive method for confirmation. The expected mass-to-charge ratio (m/z) for the protonated DKP dimer [M+H]⁺ will be:

Expected m/z = (2 * Molecular Weight of Monomer) - (2 * Molecular Weight of Alcohol R'-OH) + 1

Protocol: Analytical Workflow for Dimer Detection
  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your aged α-amino ester in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare a fresh solution of a known-good, non-dimerized standard of the same α-amino ester, if available, at the same concentration.

  • LC-MS Method:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute compounds based on polarity.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to identify the m/z of all eluting peaks.

  • Data Analysis:

    • Compare the chromatograms of the aged sample and the fresh standard.

    • Identify the new peak in the aged sample.

    • Extract the mass spectrum for this new peak and check if the primary m/z value matches the calculated mass of the expected DKP dimer.

    • For further confirmation, perform tandem MS (MS/MS) on the suspected dimer's m/z. The fragmentation pattern can provide structural confirmation.

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Aged α-Amino Ester Sample Dissolve Dissolve in ACN/H2O Sample->Dissolve Standard Fresh Standard Standard->Dissolve Inject Inject into LC-MS Dissolve->Inject Separation C18 RP-HPLC Separation Inject->Separation Detection ESI-MS Detection (Positive Ion Mode) Separation->Detection Analysis Data Analysis Detection->Analysis Confirm Confirm Dimer (m/z & Retention Time) Analysis->Confirm

Caption: Workflow for LC-MS detection of DKP dimers.

Question 3: I am experiencing low yields in my peptide synthesis when using an α-amino ester as the amine component. Could dimerization be the cause?

Answer:

Absolutely. During peptide coupling, the α-amino ester is intended to act as a nucleophile attacking the activated carboxylic acid of your coupling partner. However, it can also attack another molecule of itself, leading to DKP formation. This competitive dimerization pathway effectively consumes your starting material, reducing the yield of the desired peptide.[5] This issue is particularly pronounced in reactions that are slow, require elevated temperatures, or are run at high concentrations.

Protocol: Minimizing Dimerization During Peptide Coupling

To favor the desired intermolecular peptide bond formation over self-condensation, you must control the reaction conditions carefully.

  • Choice of Coupling Reagents: Use highly efficient and fast-acting coupling reagents. Reagents like HATU, HBTU, or BOP are often preferred as they rapidly generate the activated ester of your primary acid component, which is then quickly intercepted by the α-amino ester before it has a chance to dimerize.

  • Control Stoichiometry and Addition Order:

    • Pre-activate the carboxylic acid component with the coupling reagent and a base (like DIEA) for a few minutes before adding the α-amino ester.

    • Add the α-amino ester solution slowly or dropwise to the activated acid mixture. This maintains a low instantaneous concentration of the free α-amino ester, statistically favoring its reaction with the abundant activated acid over reacting with itself.

  • Maintain Low Temperature: Perform the coupling reaction at 0°C or even lower temperatures if the reaction kinetics allow. This will slow down all reactions, but it often disfavors the dimerization pathway more significantly than the desired coupling.

  • Use of N-Protected Amino Esters: Whenever possible, use an N-protected version of the amino ester (e.g., Fmoc, Boc). The protecting group prevents the amine from acting as a nucleophile, completely inhibiting dimerization. The protecting group can be removed in a subsequent step.[6]

Frequently Asked Questions (FAQs)

Q1: What are α-amino esters, and why are many of them oily liquids?

α-Amino esters are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification removes the zwitterionic character of the parent amino acid, neutralizing the charge and significantly reducing the strong intermolecular ionic interactions. As a result, the melting point is drastically lowered, causing many common α-amino esters to exist as oily liquids at room temperature.

Q2: What exactly is dimerization in the context of α-amino esters?

Dimerization is a chemical reaction where two molecules of an α-amino ester combine to form a 2,5-diketopiperazine (DKP).[2][3] This is a cyclization reaction that forms a six-membered ring containing two amide bonds, with the elimination of two molecules of alcohol from the original ester groups.

Q3: What factors influence the rate of dimerization?

Several factors can accelerate the unwanted dimerization of α-amino esters. Understanding these can help in designing better handling and reaction protocols.

FactorEffect on Dimerization RateRationale
Temperature Increases Provides the necessary activation energy for the reaction. The rate of diketopiperazine formation often increases with higher temperatures.[1]
Concentration Increases As a bimolecular reaction, higher concentrations of the α-amino ester increase the probability of two molecules colliding in the correct orientation.
Steric Hindrance Decreases Bulky R-groups on the α-carbon or a bulky ester group (R') can sterically hinder the approach of the nucleophilic amine to the ester carbonyl, slowing the reaction.[1]
pH / Acidity Decreases (at low pH) In acidic conditions, the amino group is protonated (-NH3+), rendering it non-nucleophilic and unable to initiate the dimerization reaction.[7]
Solvent Varies Polar, protic solvents may stabilize the charged transition state, but solvent choice can have complex effects. Non-polar, aprotic solvents are generally preferred for storage.

Q4: How can I prevent or minimize the dimerization of α-amino esters?

The most effective strategies are:

  • Storage at Low Temperature: Store at -20°C or below in small, sealed aliquots under an inert atmosphere.[4]

  • Conversion to a Salt: Convert the ester to its hydrochloride (HCl) salt. The protonated amine is not nucleophilic, preventing dimerization. The free base can be regenerated just before use.

  • Use of Protecting Groups: If the synthesis allows, use an N-protected amino ester (e.g., Boc, Fmoc, Cbz). This is the most robust method for preventing dimerization during synthesis.[5]

Q5: Are certain α-amino esters more susceptible to dimerization?

Yes. α-Amino esters derived from amino acids with small, unhindered side chains (like glycine methyl ester or alanine methyl ester) are particularly prone to rapid dimerization. Conversely, esters from amino acids with bulky side chains (like valine or isoleucine) or those with secondary amines (like proline) tend to be more stable.[1][8]

References

  • SYNTHESIS OF DIKETOPIPERAZINES. Canadian Science Publishing. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]

  • 2,5-Diketopiperazine. Wikipedia. [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing. [Link]

  • Preparation of diketopiperazines.
  • Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)? ResearchGate. [Link]

  • α-Imino Esters: Versatile Substrates for the Catalytic, Asymmetric Synthesis of α- and β-Amino Acids and β-Lactams. ACS Publications. [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. ACS Publications. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

Sources

Troubleshooting

Overcoming peak tailing and shifting retention times in HPLC analysis of amino acid esters

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only fix a problem but also understand its cause and prevent its recurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak tailing with amino acid esters?

Peak tailing in the analysis of amino acid esters is frequently caused by secondary interactions between the basic amine groups of the analytes and residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions introduce a non-ideal retention mechanism alongside the primary reversed-phase interaction, leading to asymmetrical peaks.[1][3] Other contributing factors can include column overload, a mismatch between the sample solvent and the mobile phase, and extra-column dead volume.[4][5]

Q2: Why are my retention times shifting during a sequence of analyses?

Shifting retention times can stem from several factors. A primary cause is often a lack of system equilibration, particularly with changes in mobile phase composition or temperature.[6][7] Fluctuations in ambient temperature can significantly impact retention times if a column oven is not used.[6][8][9] Changes in the mobile phase composition due to the evaporation of a volatile component or improper mixing can also lead to drift.[10] Additionally, column contamination and degradation over time can alter the stationary phase chemistry, causing retention time shifts.[11]

Q3: How does the pH of the mobile phase affect the analysis of amino acid esters?

The mobile phase pH is a critical parameter as it dictates the ionization state of both the amino acid esters and the stationary phase.[12] Amino acid esters are basic compounds. At a low pH (typically below 3), the amine group is protonated (positively charged), and the acidic silanol groups on the silica surface are also protonated (neutral), which minimizes unwanted ionic interactions and reduces peak tailing.[1][13] Conversely, at a higher pH, the silanol groups can become deprotonated (negatively charged), leading to strong electrostatic interactions with the positively charged analytes, causing severe peak tailing.[1][2]

Q4: Can the choice of organic modifier in the mobile phase impact my separation?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape and selectivity. While both are common in reversed-phase HPLC, they have different properties. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and sharper peaks. Methanol, being a protic solvent, can engage in different secondary interactions with the analyte and stationary phase, which can sometimes be advantageous in altering selectivity. The choice should be empirically determined during method development.[2]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance to diagnose and resolve specific issues you may encounter.

Guide 1: Overcoming Peak Tailing

Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, is a common frustration that can compromise resolution and quantification.[1] Understanding its root causes is the first step toward achieving sharp, symmetrical peaks.

The 'Why': Unmasking the Culprits of Peak Tailing

The primary cause of peak tailing for basic compounds like amino acid esters is secondary ionic interactions with acidic residual silanol groups (Si-OH) on the silica stationary phase.[1][3][13][14] At mid-range pH values, these silanols can deprotonate to form negatively charged sites (SiO-) that strongly interact with the protonated amine groups of the amino acid esters.[1][2] This creates a mixed-mode retention mechanism (reversed-phase and ion-exchange), leading to tailed peaks.

Other potential causes include:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion.[5]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.[4]

  • Column Contamination and Degradation: Accumulation of matrix components or stationary phase degradation can create active sites that cause tailing.[4][15]

  • Extra-Column Effects: Excessive tubing length or wide-bore tubing between the column and detector can increase dead volume and cause peak broadening and tailing.[2]

The 'How': A Step-by-Step Protocol to Restore Peak Symmetry

This protocol will guide you through a systematic approach to eliminate peak tailing.

Step 1: Mobile Phase Optimization

  • pH Adjustment: The most effective way to minimize silanol interactions is to operate at a low pH.

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate or formate).[1][13]

    • Rationale: At this pH, the ionization of acidic silanols is suppressed, minimizing secondary ionic interactions with your basic analytes.[3][13]

  • Buffer Concentration: Ensure your buffer is strong enough to maintain the set pH.

    • Action: Use a buffer concentration in the range of 20-50 mM.[7]

    • Rationale: A sufficient buffer capacity prevents pH shifts that can lead to inconsistent peak shapes.

  • Amine Additives (If Necessary): If low pH is not sufficient or not compatible with your analytes, consider adding a competing base.

    • Action: Add a small amount of an amine additive, such as 0.01 M triethylamine (TEA), to your mobile phase.[13]

    • Rationale: TEA acts as a silanol-blocking agent, competing with your analyte for interaction with the active sites on the stationary phase.[13]

Step 2: Column Selection and Care

  • Choose a Modern, High-Purity Column:

    • Action: Select a column packed with high-purity, "Type B" silica that has been effectively end-capped.[13][16]

    • Rationale: These columns have a much lower concentration of accessible, acidic silanol groups, significantly reducing the potential for peak tailing with basic compounds.[13][16]

  • Column Flushing: If you suspect column contamination, a thorough flush may be necessary.

    • Action: Follow the manufacturer's instructions for column flushing, which typically involves a series of solvents of increasing and then decreasing polarity.

    • Rationale: This can remove strongly retained contaminants that may be causing peak distortion.

Step 3: Injection and Sample Preparation

  • Check for Overload:

    • Action: Sequentially dilute your sample and inject it. If the peak shape improves with dilution, you are likely overloading the column.[5]

    • Rationale: Reducing the analyte mass will ensure you are operating within the column's linear capacity.

  • Match Sample Solvent to Mobile Phase:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume small.[4]

    • Rationale: This prevents the injection solvent from disrupting the equilibrium at the head of the column, which can cause peak distortion.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Addressing Shifting Retention Times

Retention time stability is crucial for reliable peak identification and quantification. Drifting retention times can indicate a problem with the system's equilibrium, hardware, or mobile phase.

The 'Why': Understanding the Instability
  • Temperature Fluctuations: Temperature is a significant factor affecting retention.[6][8] An increase in temperature generally decreases solvent viscosity and increases analyte diffusivity, leading to shorter retention times.[8] Even minor fluctuations in ambient temperature can cause noticeable drift if the column is not thermostatted.[6][9]

  • Mobile Phase Inconsistency: The composition of the mobile phase must remain constant.

    • Evaporation: Volatile organic solvents or additives (like TFA) can evaporate from the mobile phase reservoir over time, changing its composition and affecting retention.[10]

    • Improper Mixing: In systems with online mixing, faulty proportioning valves can lead to an incorrect mobile phase composition being delivered to the column.[6]

  • Column Equilibration: The stationary phase requires time to fully equilibrate with the mobile phase. Insufficient equilibration time after changing solvents or after a gradient run will result in drifting retention times.[7][17]

  • Flow Rate Instability: Leaks in the system or worn pump seals can cause the flow rate to fluctuate, which will directly impact retention times.[6][10]

The 'How': A Protocol for Achieving Stable Retention Times

Follow these steps to diagnose and correct retention time drift.

Step 1: Verify System Parameters

  • Temperature Control:

    • Action: Always use a column oven set to a stable temperature, typically at least 5-10°C above ambient temperature.[6][9] Ensure the column is allowed to fully equilibrate at this temperature before starting your analysis.

    • Rationale: This eliminates the influence of fluctuating room temperature on your separation.[6]

  • Flow Rate Check:

    • Action: Check for any visible leaks in the system, particularly around fittings. If no leaks are apparent, perform a flow rate accuracy test by collecting the eluent from the detector outlet into a volumetric flask over a set period.

    • Rationale: This will confirm if the pump is delivering the correct and a consistent flow rate.

Step 2: Assess the Mobile Phase

  • Fresh Preparation:

    • Action: Prepare fresh mobile phase daily. Keep reservoirs capped to minimize evaporation.[7][10]

    • Rationale: Ensures the mobile phase composition remains consistent throughout your analytical run.

  • Proper Degassing:

    • Action: Ensure your mobile phase is adequately degassed using an inline degasser, sparging, or sonication.

    • Rationale: Dissolved gases can form bubbles in the pump or detector, leading to flow rate and pressure instability, which in turn affects retention times.[18]

  • pH Stability:

    • Action: If using a buffer, ensure it is within its effective buffering range and re-prepare it regularly to avoid pH drift due to CO2 absorption from the air.[6]

    • Rationale: For ionizable compounds like amino acid esters, a stable pH is critical for consistent retention.[17]

Step 3: Ensure Proper Column Equilibration

  • Sufficient Equilibration Time:

    • Action: After installing a new column or changing the mobile phase, allow at least 10-20 column volumes of the mobile phase to pass through the column before injecting your first sample.[7] For gradient methods, ensure the post-run equilibration time is adequate.

    • Rationale: This allows the stationary phase to fully equilibrate with the new mobile phase conditions, leading to stable retention times.

Data Presentation: Impact of Temperature on Retention Time
Temperature (°C)Retention Time (min) of Analyte X% Change from 35°C
3012.5+4.2%
3512.00.0%
4011.4-5.0%

As this table illustrates, even a 5°C change in temperature can result in a significant shift in retention time.

Visualizing the Causes of Retention Time Drift

G cluster_MobilePhase Mobile Phase Issues cluster_FlowRate Flow Rate Problems Retention Time Drift Retention Time Drift Temperature Fluctuations Temperature Fluctuations Retention Time Drift->Temperature Fluctuations Mobile Phase Inconsistency Mobile Phase Inconsistency Retention Time Drift->Mobile Phase Inconsistency Column Equilibration Column Equilibration Retention Time Drift->Column Equilibration Flow Rate Instability Flow Rate Instability Retention Time Drift->Flow Rate Instability Evaporation Evaporation Mobile Phase Inconsistency->Evaporation Improper Mixing Improper Mixing Mobile Phase Inconsistency->Improper Mixing pH Drift pH Drift Mobile Phase Inconsistency->pH Drift System Leaks System Leaks Flow Rate Instability->System Leaks Worn Pump Seals Worn Pump Seals Flow Rate Instability->Worn Pump Seals

Caption: Key factors contributing to retention time instability.

References

  • ACE News - HPLC. (n.d.). Peak Tailing Interaction.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • HPLC Troubleshooting Guide. (n.d.).
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?.
  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Sigma-Aldrich. (n.d.). Trouble-Shooting.
  • LCGC International. (2025, November 27). Back to Basics: The Role of pH in Retention and Selectivity.

Sources

Optimization

Strategies to minimize degradation of Ethyl 3-amino-2-methoxypropanoate during storage

Technical Support Center: Ethyl 3-amino-2-methoxypropanoate A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Ethyl 3-amino-2-methoxypropanoate. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 3-amino-2-methoxypropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Ethyl 3-amino-2-methoxypropanoate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice to ensure the stability and integrity of this compound throughout your research. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide: Minimizing Degradation

This section addresses specific issues related to the storage and handling of Ethyl 3-amino-2-methoxypropanoate, providing explanations for the recommended procedures.

Question: My recent experimental results are inconsistent. Could degradation of my Ethyl 3-amino-2-methoxypropanoate stock be the cause?

Answer: Inconsistent results are a primary indicator of potential degradation. The stability of Ethyl 3-amino-2-methoxypropanoate can be compromised by several factors, leading to the formation of impurities that can interfere with your experiments. The principal degradation pathways to consider are hydrolysis and oxidation.

  • Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This reaction will yield 3-amino-2-methoxypropanoic acid and ethanol. The presence of the amino group can also influence the rate of hydrolysis.[1][2]

  • Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[3][4] This can lead to a variety of degradation products, altering the compound's purity and reactivity.

To confirm if degradation is the issue, it is advisable to re-analyze the purity of your stock.

Question: What are the ideal storage conditions to prevent the degradation of Ethyl 3-amino-2-methoxypropanoate?

Answer: Proper storage is the most critical factor in maintaining the long-term stability of Ethyl 3-amino-2-methoxypropanoate. Based on the compound's structural features (amine and ester groups), the following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Long-term: -20°C.[5][6] Short-term: 2-8°C.Low temperatures slow down the rates of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[5]Minimizes contact with oxygen, thereby preventing oxidative degradation of the amine group.
Moisture Store in a tightly sealed container in a dry environment.[3][6][7] Use of a desiccator is recommended.[8]Prevents hydrolysis of the ester functional group. Amino compounds can be hygroscopic.[3]
Light Protect from light by using an amber vial or by storing in a dark place.[6]Light can catalyze oxidative degradation pathways.

Question: I need to prepare a stock solution. What is the best practice to maintain its stability?

Answer: When preparing stock solutions, the choice of solvent and handling procedure is crucial.

  • Solvent Selection: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

  • Preparation: If possible, prepare solutions fresh for each experiment. If you must store a solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[5][8]

  • Storage of Solutions: Store stock solutions at -20°C or lower.[5] Before opening a vial of a frozen solution, it is imperative to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[5][8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and stability of Ethyl 3-amino-2-methoxypropanoate.

Q1: What is the expected shelf-life of Ethyl 3-amino-2-methoxypropanoate?

A1: When stored under the recommended conditions of -20°C in a dry, dark environment under an inert atmosphere, solid Ethyl 3-amino-2-methoxypropanoate can be stable for years.[6] However, the actual shelf-life will depend on the initial purity and the diligence with which it is handled to prevent exposure to moisture and air.

Q2: How can I detect degradation in my sample of Ethyl 3-amino-2-methoxypropanoate?

A2: Several analytical techniques can be employed to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities. A loss of the main peak area and the appearance of new peaks are indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by the appearance of new signals. For instance, the hydrolysis product would show a characteristic carboxylic acid proton signal.[10]

Q3: Are there any materials I should avoid when handling or storing Ethyl 3-amino-2-methoxypropanoate?

A3: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can catalyze degradation. Also, ensure that storage containers are made of inert materials (e.g., borosilicate glass) and have tightly fitting caps to prevent leaching of contaminants and exposure to the atmosphere.

Q4: What visual cues might suggest that my sample has degraded?

A4: While not a definitive measure of purity, visual changes can be an indicator of degradation. These can include:

  • Color Change: A change from a colorless or pale-yellow appearance to a darker yellow or brown hue can suggest oxidation.

  • Clumping: The absorption of moisture can cause the solid material to clump together.[3]

  • Change in Odor: The formation of volatile degradation products may result in a noticeable change in the compound's odor.

If any of these changes are observed, it is highly recommended to re-verify the purity of the compound using an appropriate analytical method before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Ethyl 3-amino-2-methoxypropanoate.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of Ethyl 3-amino-2-methoxypropanoate in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak compared to a reference standard.

Visualizing Degradation and Troubleshooting

To better understand the potential degradation pathways and the troubleshooting logic, the following diagrams are provided.

Potential Degradation Pathways of Ethyl 3-amino-2-methoxypropanoate A Ethyl 3-amino-2-methoxypropanoate B Hydrolysis A->B H2O, Acid/Base C Oxidation A->C O2, Light D 3-amino-2-methoxypropanoic acid + Ethanol B->D E Various Oxidation Products C->E

Caption: Key degradation pathways for Ethyl 3-amino-2-methoxypropanoate.

Troubleshooting Workflow for Suspected Degradation A Inconsistent Experimental Results B Assess Purity (e.g., HPLC, NMR) A->B C Purity Confirmed? B->C D Investigate Other Experimental Variables C->D Yes E Review Storage and Handling Procedures C->E No F Procure New Batch of Compound E->F

Caption: A logical workflow for troubleshooting experimental inconsistencies.

References

  • Storage and handling guidelines for Amino-PEG14-acid. Benchchem.
  • How long can I store amino acid derivatives? Bachem. (2021, March 16).
  • ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride — Chemical Substance Information.
  • Safety Data Sheet: Amino acid. Carl ROTH.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • Ethyl 3-amino-2-methylpropanoate (cas 22560-81-2) SDS/MSDS download. Guidechem.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. (2025, June 24).
  • analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-enoate". Benchchem.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • KEGG Degradation of aromatic compounds - Reference pathway.
  • US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
  • Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide. Benchchem.
  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.
  • Ethyl 3-methoxypropanoate AldrichCPR. Sigma-Aldrich.
  • Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate, TRC 2.5 g. Fisher Scientific.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate. Request PDF. ResearchGate.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt( - III).
  • Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. (2025, July 22).
  • Ethyl-3-amino-2-methylpropanoat | CAS#:22560-81-2. Chemsrc. (2025, August 26).
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. (2023, January 4).
  • Safety Data Sheet. Angene Chemical. (2024, April 7).
  • Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate. PubChem.
  • One-Electron Oxidation of 2-(4-Methoxyphenyl)-2-Methylpropanoic and 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. The Involvement of Radical Cations and the Influence of Structural Effects and pH on the Side-Chain Fragmentation Reactivity. ACS Publications. (2007, December 13).
  • Amino Acid Analysis Methods. Creative Proteomics.
  • A comparison and evaluation of analysis procedures for the quantification of (2-methoxyethoxy)acetic acid in urine. CDC Stacks. (2005, September 13).
  • Substance Information. ECHA - European Union.
  • Ethyl 3-[(2-methoxyethyl)amino]propanoate — Chemical Substance Information. NextSDS.
  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2024, December 19).

Sources

Troubleshooting

Addressing moisture sensitivity in derivatization reactions for GC-MS analysis

A Technical Support Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center for GC-MS derivatization. As a Senior Application Scientist, I understand that while derivatization is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Support Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for GC-MS derivatization. As a Senior Application Scientist, I understand that while derivatization is a powerful technique to enhance the analysis of otherwise challenging compounds, it can also be a source of frustration, particularly when dealing with moisture-sensitive reagents. This guide is designed to provide you with practical, in-depth solutions to common problems arising from moisture contamination in your derivatization reactions. We will explore the "why" behind these issues and offer robust troubleshooting strategies and preventative protocols to ensure the success of your GC-MS analyses.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding moisture sensitivity in derivatization reactions:

Q1: Why are my silylation reactions failing or giving inconsistent results?

A1: Silylation reactions, which are among the most common derivatization techniques in GC-MS, are notoriously sensitive to moisture.[1] The silylating reagents, such as BSTFA or MSTFA, readily react with water.[2][3] This reaction consumes the reagent, making it unavailable to derivatize your target analyte, leading to incomplete or failed reactions. Even trace amounts of water in your sample, solvent, or glassware can significantly impact the derivatization efficiency.

Q2: How does moisture interfere with the derivatization process?

A2: Moisture interferes in two primary ways. First, water molecules contain active hydrogens that react with the derivatizing agent, effectively consuming it in a side reaction.[4] Secondly, the presence of water can lead to the hydrolysis of the derivatized products, reversing the intended reaction and reducing your final yield.[5]

Q3: What are the tell-tale signs of moisture contamination in my GC-MS results?

A3: Common indicators include poor peak shape (tailing or fronting), reduced peak intensity for your derivatized analyte, the appearance of unexpected peaks corresponding to hydrolyzed reagents or byproducts, and a large, broad solvent front that can obscure early-eluting compounds.[3][6] In severe cases, you may see little to no peak for your derivatized analyte at all.

Q4: Can I use "wet" samples for derivatization?

A4: Generally, it is strongly advised to work under anhydrous (water-free) conditions for most derivatization reactions, especially silylation.[7] However, some methods have been developed for aqueous samples, but these require a significant excess of the derivatizing reagent to first react with all the water present.[8] For routine analysis, drying your sample and solvents is the recommended best practice.

Q5: How can I effectively dry my samples and solvents before derivatization?

A5: Several methods can be employed. For solvents, using molecular sieves is a common and effective technique.[1] For samples, azeotropic distillation with a suitable solvent, evaporation to dryness under a stream of dry nitrogen, or freeze-drying (lyophilization) are effective methods. The choice of method will depend on the nature of your analyte and sample matrix.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and resolving common issues related to moisture in your derivatization workflow.

Issue 1: Low or No Derivatization Product Detected

This is one of the most frequent and frustrating problems. The chromatogram shows a large reagent peak but little to no peak for the derivatized analyte.

Causality: The primary cause is the consumption of the derivatization reagent by moisture before it has a chance to react with the analyte. This can be due to wet reagents, solvents, glassware, or the sample itself.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low derivatization yield.

Detailed Protocols:

  • Protocol 1: Reagent Integrity Check

    • Visual Inspection: Examine the derivatization reagent. Any cloudiness or precipitation can indicate degradation due to moisture.

    • Blank Run: Prepare a "reagent blank" by adding the derivatizing agent to your solvent and running it on the GC-MS. The resulting chromatogram should be clean, without significant peaks from hydrolyzed byproducts.

    • Use a Fresh Vial: If in doubt, open a new, sealed vial of the derivatization reagent.[9]

  • Protocol 2: Ensuring Anhydrous Solvents

    • Use High-Purity Solvents: Start with commercially available anhydrous solvents.

    • Drying with Molecular Sieves:

      • Activate molecular sieves (3Å or 4Å) by heating them in a glassware oven at >250°C for at least 4 hours.

      • Allow them to cool in a desiccator.

      • Add the activated sieves to your solvent bottle (approximately 10% w/v).

      • Allow the solvent to stand over the sieves for at least 24 hours before use.

  • Protocol 3: Sample Drying

    • Evaporation Under Nitrogen: For liquid samples, gently evaporate the solvent under a stream of dry nitrogen gas.[3] A heating block can be used to speed up the process, but be mindful of the thermal stability of your analyte.

    • Use of a Drying Agent: For extracted samples in an organic solvent, adding an anhydrous drying agent like sodium sulfate or magnesium sulfate can effectively remove residual water.[6][10]

Issue 2: Poor Peak Shape and Inconsistent Results

You observe tailing or fronting peaks for your derivatized analyte, and replicate injections show poor reproducibility.

Causality: Incomplete derivatization is a major contributor to poor peak shape. The presence of both the derivatized and underivatized forms of the analyte can lead to chromatographic issues. Inconsistent levels of moisture across different samples will lead to variable derivatization efficiency and, consequently, poor reproducibility.[1]

Preventative Measures and Optimization:

  • Table 1: Key Parameters for Robust Derivatization

ParameterRecommendationRationale
Reagent Excess Use a sufficient molar excess of the derivatizing reagent (e.g., 2:1 or greater ratio of reagent to active hydrogens).[3]Drives the reaction to completion and consumes trace amounts of moisture.
Reaction Time & Temp Optimize for your specific analyte. Some reactions are fast at room temperature, while others require heating.Ensures the reaction reaches completion. Incomplete reactions are a major source of variability.
Inert Atmosphere Conduct the derivatization in a vial with a PTFE-lined cap, and consider flushing the vial with an inert gas (nitrogen or argon) before sealing.Minimizes the introduction of atmospheric moisture during the reaction.
Prompt Analysis Analyze derivatized samples as soon as possible.[3]Some derivatives can be unstable and may degrade over time, especially if exposed to moisture.
Issue 3: Extraneous Peaks in the Chromatogram

Your chromatogram shows unexpected peaks that are not present in your underivatized sample.

Causality: These peaks often arise from the hydrolysis of the derivatizing reagent or from the derivatization of contaminants in your sample or solvent. Water is a common contaminant that leads to these byproducts.

Identification and Mitigation Strategy:

Caption: Workflow for identifying and eliminating extraneous peaks.

  • Protocol 4: Systematic Blank Analysis

    • Solvent Blank: Inject just the solvent you are using for your derivatization. This will identify any contaminants in the solvent.

    • Reagent Blank: Prepare a sample containing only the solvent and the derivatizing reagent. This will help identify peaks arising from the reagent itself or its byproducts.

    • Matrix Blank: If you are working with a complex matrix (e.g., plasma, urine), prepare a blank matrix sample and derivatize it. This can help identify interfering compounds from the matrix.

By systematically addressing the potential sources of moisture contamination, you can significantly improve the reliability and reproducibility of your derivatization reactions for GC-MS analysis.

References

  • GC Derivatization. Regis Technologies. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules. [Link]

  • TMS Derivatization in Aqueous Solutions. Journal of Chromatographic Science. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites. [Link]

  • Trimethylsilyl derivatization reaction randomly fails? ResearchGate. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. [Link]

  • Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. The Social Sciences. [Link]

  • Why do my silylations always fail? Chromatography Forum. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to Ethyl 3-amino-2-methoxypropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of chiral building blocks with precise stereochemical control is of pa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of chiral building blocks with precise stereochemical control is of paramount importance. Ethyl 3-amino-2-methoxypropanoate, a key structural motif found in various biologically active molecules, presents a unique synthetic challenge due to the contiguous stereocenters at the C2 and C3 positions, further complicated by the presence of a methoxy group at the α-position. This guide provides a comparative analysis of potential synthetic strategies to access this valuable compound, offering insights into the rationale behind different experimental approaches and providing a framework for selecting the most suitable route based on specific research and development needs.

Introduction to Ethyl 3-amino-2-methoxypropanoate

Ethyl 3-amino-2-methoxypropanoate is a non-proteinogenic β-amino acid derivative. The presence of both an amino group and a methoxy group on adjacent carbons makes it a versatile synthon for the introduction of unique pharmacophores in drug design. The stereochemistry at both the C2 and C3 positions is critical for its biological activity, necessitating the use of stereoselective synthetic methods.

This guide will explore four principal synthetic strategies:

  • Catalytic Asymmetric Mannich-type Reaction: A modern and atom-economical approach to forming the C2-C3 bond with high stereocontrol.

  • Diastereoselective Alkylation using a Chiral Auxiliary: A classic and robust method leveraging a temporary chiral director to control stereochemistry.

  • Synthesis from Serine Derivatives: A biomimetic approach utilizing a readily available and naturally chiral starting material.

  • Synthesis of 2-Amino-3-methoxypropanoic Acid followed by Esterification: A convergent strategy that separates the synthesis of the core amino acid from the final ester formation.

Each of these routes will be analyzed for its advantages, disadvantages, and practical considerations, supported by experimental data where available.

Route 1: Catalytic Asymmetric Mannich-type Reaction

The catalytic asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[1][2] In the context of Ethyl 3-amino-2-methoxypropanoate, this would involve the reaction of an ethyl 2-methoxyacetate enolate equivalent with an N-protected imine in the presence of a chiral catalyst.

Conceptual Workflow

The general transformation can be depicted as follows:

Mannich Reaction Reactant1 Ethyl 2-methoxyacetate Catalyst Chiral Catalyst Reactant1->Catalyst Forms Enolate Reactant2 N-Protected Imine Reactant2->Catalyst Product Ethyl 3-amino-2-methoxypropanoate Catalyst->Product Stereoselective C-C Bond Formation

Figure 1: Conceptual workflow of a catalytic asymmetric Mannich-type reaction for the synthesis of Ethyl 3-amino-2-methoxypropanoate.

Experimental Protocol (Hypothetical)

A hypothetical protocol based on known asymmetric Mannich reactions is as follows:

  • To a solution of the chiral catalyst (e.g., a chiral aminothiourea or a metal-ligand complex, 10 mol%) in a suitable solvent (e.g., DCM) at -78 °C, add ethyl 2-methoxyacetate (1.2 equivalents).

  • After stirring for 15 minutes, add the N-protected imine (1.0 equivalent) dropwise.

  • The reaction mixture is stirred at -30 °C for 36 hours and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Analysis and Comparison
FeatureAssessmentRationale and Supporting Data
Stereoselectivity Potentially highAsymmetric Mannich reactions are well-established for achieving high enantio- and diastereoselectivity, often exceeding 90% ee.[1] The choice of catalyst and reaction conditions is crucial.
Yield Moderate to GoodYields can be variable depending on the substrates and catalyst efficiency.
Scalability ModerateCatalyst cost and loading can be a limiting factor for large-scale synthesis.
Versatility HighA wide range of N-protecting groups and imine substituents can be tolerated.
Atom Economy HighThis is a direct C-C bond-forming reaction with minimal byproduct formation.
Challenges The generation of the enolate of ethyl 2-methoxyacetate under conditions compatible with the chiral catalyst and the stability of the N-protected imine can be challenging.

Route 2: Diastereoselective Alkylation using a Chiral Auxiliary

This well-established strategy involves the covalent attachment of a chiral auxiliary to the acetate moiety, which then directs the stereochemical outcome of an alkylation reaction.[3][4][5]

Conceptual Workflow

The general workflow for this approach is as follows:

Chiral Auxiliary Alkylation Start Ethyl 2-methoxyacetate Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Start->Auxiliary Attachment Intermediate1 Chiral Auxiliary Adduct Auxiliary->Intermediate1 Base Base (e.g., LDA) Intermediate1->Base Deprotonation Enolate Chiral Enolate Base->Enolate Electrophile N-Protected Electrophile Enolate->Electrophile Diastereoselective Alkylation Intermediate2 Alkylated Product Electrophile->Intermediate2 Cleavage Auxiliary Cleavage Intermediate2->Cleavage Product Ethyl 3-amino-2-methoxypropanoate Cleavage->Product

Figure 2: Workflow for the diastereoselective alkylation route using a chiral auxiliary.

Experimental Protocol (Based on Evans Auxiliary)
  • Acylation: Acylate a chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) with 2-methoxyacetyl chloride to form the N-(2-methoxyacetyl)oxazolidinone.

  • Enolate Formation: Treat the adduct with a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C in THF to form the Z-enolate.[4]

  • Alkylation: React the enolate with a suitable electrophile containing a protected amino group, such as an N-Boc-protected formaldehyde imine or a related aminomethylating agent.

  • Purification: Purify the resulting diastereomers by column chromatography.

  • Auxiliary Cleavage and Esterification: Cleave the chiral auxiliary using a method such as lithium hydroperoxide, followed by esterification to yield the final product.[4]

Analysis and Comparison
FeatureAssessmentRationale and Supporting Data
Stereoselectivity High to ExcellentDiastereomeric excesses of >98:2 are commonly achieved with Evans auxiliaries.[4]
Yield GoodOverall yields for the multi-step sequence are generally good.
Scalability GoodThis method is often used in process chemistry due to its reliability.
Versatility ModerateThe choice of electrophile is critical and may require synthesis.
Atom Economy LowThe use of a stoichiometric chiral auxiliary reduces atom economy.
Challenges The synthesis of the required N-protected electrophile and the multi-step nature of the process are the main drawbacks.

Route 3: Synthesis from Serine Derivatives

Utilizing a chiral pool starting material like L- or D-serine is an attractive strategy as the C3 stereocenter is pre-defined. The key transformations involve protection of the functional groups and methylation of the hydroxyl group.[6][7]

Conceptual Workflow

A plausible synthetic sequence starting from serine is outlined below:

Serine Conversion Serine L- or D-Serine Protection1 N- and O-Protection Serine->Protection1 Intermediate1 Protected Serine Protection1->Intermediate1 Methylation O-Methylation Intermediate1->Methylation Intermediate2 O-Methylated Intermediate Methylation->Intermediate2 Esterification Esterification Intermediate2->Esterification Intermediate3 Protected Ester Esterification->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Product Ethyl 3-amino-2-methoxypropanoate Deprotection->Product

Figure 3: A potential synthetic pathway from serine to Ethyl 3-amino-2-methoxypropanoate.

Experimental Protocol (Illustrative)
  • Protection and Esterification: L-serine can be converted to N-Boc-L-serine methyl ester in a two-step one-pot procedure.[8]

  • O-Methylation: The hydroxyl group of N-Boc-L-serine methyl ester can be methylated using a reagent like methyl iodide in the presence of a base such as sodium hydride or silver(I) oxide.

  • Ester Transesterification/Hydrolysis and Esterification: If the methyl ester is not desired, it can be hydrolyzed and then re-esterified to the ethyl ester.

  • Deprotection: The N-Boc group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final product.

Analysis and Comparison
FeatureAssessmentRationale and Supporting Data
Stereoselectivity ExcellentThe stereochemistry is inherited from the starting serine.
Yield ModerateMultiple protection and deprotection steps can lower the overall yield.
Scalability GoodSerine is a relatively inexpensive and abundant starting material.
Versatility ModerateLimited to the stereochemistry of the available serine enantiomer.
Atom Economy ModerateThe use of protecting groups reduces atom economy.
Challenges Selective O-methylation without N-methylation can be challenging. Potential for racemization during some of the reaction steps needs to be carefully monitored.

Route 4: Synthesis of 2-Amino-3-methoxypropanoic Acid followed by Esterification

This approach focuses on first synthesizing the parent amino acid, 2-amino-3-methoxypropanoic acid, which can then be esterified to the desired ethyl ester.[9] The amino acid itself is commercially available, suggesting that viable synthetic routes exist.

Conceptual Workflow

This is a convergent and straightforward approach:

Acid to Ester Synthesis Synthesis of 2-Amino-3-methoxypropanoic Acid Acid 2-Amino-3-methoxypropanoic Acid Synthesis->Acid Esterification Esterification (e.g., EtOH, SOCl2) Acid->Esterification Product Ethyl 3-amino-2-methoxypropanoate Esterification->Product

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 3-amino-2-methoxypropanoate Quantification

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. Ethyl 3-amino-2-methoxypropanoate, a key intermediate or potential active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. Ethyl 3-amino-2-methoxypropanoate, a key intermediate or potential active pharmaceutical ingredient, demands robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of three cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer data-driven recommendations to guide researchers and drug development professionals.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This is not merely a checklist exercise but a foundational requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is harmonized globally through the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The objective is to ensure that the method yields reliable and reproducible data, which is critical for making informed decisions throughout the drug development lifecycle.[7]

The Regulatory Bedrock: ICH Q2(R2) Validation Parameters

Before comparing methodologies, it is essential to understand the performance characteristics that define a validated method. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[2][4][8]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10][12] It is often reported as percent recovery.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[10]

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, analysts, or equipment.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, often favored for its robustness and applicability to a wide range of non-volatile and thermally unstable compounds. For a small polar molecule like Ethyl 3-amino-2-methoxypropanoate, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

Causality of Experimental Choices: The primary challenge with small, polar, basic compounds like this analyte is achieving adequate retention on a standard C18 column. To overcome this, the mobile phase is typically acidified. This protonates the primary amine group, increasing its polarity, but more importantly, it suppresses the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase, which would otherwise cause significant peak tailing. Using a buffer ensures a stable pH and, therefore, reproducible retention times.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of ~1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of a stock solution of a well-characterized reference standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.

    • Column: Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary).

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the analyte's retention time.

    • Linearity: Prepare and inject at least five concentrations across the expected range (e.g., 80% to 120% of the nominal concentration). Plot peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%) and calculate the percent recovery.[12]

    • Precision:

      • Repeatability: Perform six replicate injections of a standard at 100% concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOQ/LOD: Determine by the signal-to-noise ratio method (typically S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.[13]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh & Dissolve Sample (Target: ~1 mg/mL) P2 Prepare Calibration Standards P1->P2 P3 Filter through 0.45 µm Syringe Filter P2->P3 A1 Inject 10 µL onto RP-HPLC System P3->A1 A2 Separate on C18 Column (ACN/H2O Gradient) A1->A2 A3 Detect at 210 nm (UV Detector) A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

HPLC-UV Experimental Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Since Ethyl 3-amino-2-methoxypropanoate is not directly suitable for GC analysis due to its polarity and low volatility, a derivatization step is mandatory.[14][15]

Causality of Experimental Choices: Derivatization is the core of this method. The primary amine and potentially the methoxy group are reactive sites. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective choice.[16] This reaction converts the polar amine into a non-polar, volatile N-acyl derivative, which chromatographs well on standard non-polar GC columns. The mass spectrometer provides high selectivity and allows for definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Accurately weigh the sample into a vial and dissolve in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add the derivatizing agent, trifluoroacetic anhydride (TFAA), and a catalyst if necessary (e.g., pyridine).

    • Heat the mixture (e.g., 60 °C for 30 minutes) to ensure complete reaction.

    • After cooling, the sample is ready for injection. An extraction or solvent exchange step may be needed depending on the sample matrix.

    • Prepare calibration standards by derivatizing known amounts of the reference standard in the same manner.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic and abundant ion from the derivative's mass spectrum. A full scan mode can be used for initial identification.

  • Validation Procedure:

    • Follow a similar validation scheme as for HPLC, focusing on the entire process including the derivatization step.

    • Specificity: Analyze underivatized analyte and derivatization reagents to ensure no interfering peaks.

    • Linearity, Accuracy, Precision: These are assessed on the complete analytical procedure, from the initial weighing through derivatization to the final measurement.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh & Dissolve Sample (in Aprotic Solvent) P2 Add Derivatizing Agent (e.g., TFAA) P1->P2 P3 Heat to Complete Reaction (e.g., 60°C, 30 min) P2->P3 A1 Inject 1 µL into GC-MS System P3->A1 A2 Separate on DB-5ms Column (Temperature Program) A1->A2 A3 Detect by Mass Spectrometer (SIM Mode) A2->A3 D1 Integrate Ion Chromatogram A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

GC-MS Experimental Workflow

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[7][17]

Causality of Experimental Choices: This method eliminates the need for derivatization. The analyte is separated using RP-HPLC, similar to the UV method. After separation, it enters the mass spectrometer source, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for compounds with basic amine groups. The tandem mass spectrometer (e.g., a triple quadrupole) provides exquisite selectivity by monitoring a specific fragmentation reaction (a parent ion fragmenting to a daughter ion), known as Multiple Reaction Monitoring (MRM).[18] This allows for quantification at much lower levels than HPLC-UV and with minimal interference from the sample matrix.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Sample preparation can be very simple. Dissolve the sample in the mobile phase to a target concentration significantly lower than for HPLC-UV (e.g., in the ng/mL to low µg/mL range).

    • Filtration through a 0.2 µm filter is recommended. For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

  • Instrumentation and Conditions:

    • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: A fast-separating column like an Agilent Poroshell 120 PFP, 2.1 x 150 mm, 2.7 µm is suitable.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient can be used (e.g., 5% to 95% B in 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A hypothetical transition might be:

      • Parent Ion (Q1): [M+H]⁺ of Ethyl 3-amino-2-methoxypropanoate

      • Daughter Ion (Q3): A stable fragment ion resulting from collision-induced dissociation (CID).

    • Injection Volume: 5 µL.

  • Validation Procedure:

    • The validation process follows the same principles as the other methods but with much lower concentration ranges.

    • Specificity: Is inherent in the MRM transition. Matrix effects (ion suppression or enhancement) must be evaluated by comparing the response of the analyte in solvent versus its response in an extracted blank matrix spiked post-extraction.

    • The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve accuracy and precision.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh & Dissolve Sample (Target: ng/mL - µg/mL) P2 Filter through 0.2 µm Syringe Filter P1->P2 A1 Inject 5 µL onto UHPLC System P2->A1 A2 Separate on PFP Column (Fast Gradient) A1->A2 A3 Detect by Triple Quad MS (ESI+, MRM Mode) A2->A3 D1 Integrate MRM Transition A3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

LC-MS/MS Experimental Workflow

Comparative Performance and Recommendations

The choice of analytical method depends on the specific application, required sensitivity, available equipment, and sample throughput needs. The following table summarizes the typical performance characteristics expected for each validated method.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Specificity Moderate (Relies on chromatographic separation)High (Relies on separation and mass spectrum)Very High (Relies on separation and MRM transition)
Linearity (R²) > 0.999> 0.998> 0.999
Typical LOQ ~ 1 µg/mL~ 50-100 ng/mL~ 0.1-1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103% (with IS)
Precision (RSD%) < 2%< 5%< 3% (with IS)
Sample Preparation Simple (dissolve and inject)Complex (requires derivatization)Simple to Moderate (may need extraction)
Throughput HighModerateVery High (with UHPLC)
Cost (Instrument) LowModerateHigh
Expert Recommendations
  • For routine quality control (QC) of drug substance or finished product assay: HPLC-UV is the ideal choice. It is robust, cost-effective, and provides sufficient sensitivity and precision for high-concentration measurements. Its simplicity makes it suitable for high-throughput environments.[19]

  • For identification and quantification of volatile impurities or as an orthogonal method: GC-MS is an excellent option. While the derivatization step adds complexity, the high resolving power of gas chromatography and the structural information from the mass spectrometer are invaluable for impurity profiling.

  • For bioanalysis, trace-level impurity quantification, or analysis in complex matrices: LC-MS/MS is unparalleled. Its superior sensitivity and selectivity are essential for measuring low concentrations of the analyte in biological fluids (e.g., plasma, urine) or for detecting trace-level degradants or impurities that would be invisible to a UV detector.[17][20]

Ultimately, the development and validation of an analytical method for Ethyl 3-amino-2-methoxypropanoate must be fit for its intended purpose, adhering to the stringent requirements of regulatory guidelines to ensure data integrity and product quality.[1][2]

References

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2002). BioPharm International. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022). International Council for Harmonisation. [Link]

  • Fujii, Y., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality. [Link]

  • Tsalou-Bainer, A., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. [Link]

  • Kaspar, H., et al. (2008). GC/MS analysis of amino acids as ethoxycarbonyl ethyl ester derivatives. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Tsikas, D., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. [Link]

  • Loret, S., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). (n.d.). ResearchGate. [Link]

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]

  • Rao, T. N. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • Li, W., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (2017). ResearchGate. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • ASEAN Guidelines for Validation of Analytical Procedures. (n.d.). ASEAN. [Link]

  • Gao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. (2025). International Council for Harmonisation. [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. (2025). SIELC Technologies. [Link]

Sources

Validation

Comparison of Ethyl 3-amino-2-methoxypropanoate with other amino acid derivatives in protein crystallization

A Senior Application Scientist's Guide to Leveraging Amino Acid Derivatives in Protein Crystallization For researchers in structural biology and drug development, obtaining high-quality protein crystals is often the most...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging Amino Acid Derivatives in Protein Crystallization

For researchers in structural biology and drug development, obtaining high-quality protein crystals is often the most significant bottleneck in determining a protein's three-dimensional structure. The path from a purified protein solution to a well-diffracting crystal is fraught with challenges, primarily the tendency of proteins to form amorphous aggregates rather than ordered crystalline lattices. This guide provides an in-depth comparison of common amino acid derivatives as potent tools to navigate the complexities of protein crystallization, offering field-proven insights and actionable protocols to enhance crystallization success.

While the specific compound Ethyl 3-amino-2-methoxypropanoate is not found in established crystallization literature, this guide will focus on a range of well-documented and effective amino acid derivatives, providing a robust framework for their application.

The Core Challenge: Overcoming Amorphous Aggregation

Protein crystallization is a delicate thermodynamic process that requires a protein solution to reach a state of supersaturation, where the concentration is too high to remain in solution but not so high that it crashes out as a disordered precipitate. The ideal state is the "metastable zone," where nucleation and ordered crystal growth can occur. The primary obstacle is non-specific aggregation, driven by unfavorable protein-protein interactions, which often dominates the process, preventing the formation of the highly ordered contacts required for a crystal lattice.[1][2][3]

Small molecule additives, particularly amino acids and their derivatives, serve as powerful "fourth components" in crystallization cocktails (alongside the protein, buffer, and precipitant).[2][4] They act by modulating the solution chemistry to favor ordered crystal growth over chaotic aggregation.[5][6]

Mechanism of Action: How Amino Acid Derivatives Tip the Scales

The efficacy of amino acid derivatives in promoting crystallization stems from their ability to favorably alter protein-protein and protein-solvent interactions.[6] While the precise mechanism is protein-dependent, their action can be attributed to several key principles:

  • Suppression of Non-Specific Aggregation : This is the most critical function. Many amino acid derivatives act as "aggregation suppressors" that shield aggregation-prone regions on the protein surface, such as hydrophobic patches.[1][2][7] By preventing these non-specific interactions, they allow the protein concentration to rise into the productive metastable zone without amorphous precipitation.[3]

  • Enhancing Favorable Intermolecular Contacts : Beyond simply preventing aggregation, these additives can act as molecular "linkers" or "bridges" that help stabilize the specific, weaker interactions needed to form a stable crystal lattice.[4][5]

  • Modulating Solubility : Additives can fine-tune the solubility of the protein. Some, like L-arginine, are well-known for increasing protein solubility, which might seem counterintuitive.[8] However, this can prevent premature precipitation, allowing the system to equilibrate more slowly and controllably towards nucleation as the precipitant concentration takes effect. Conversely, other additives can decrease solubility, acting as gentle precipitants themselves.[3]

Mechanism cluster_0 Protein in Solution cluster_1 Crystallization Trial cluster_2 Potential Outcomes P Purified Protein C Protein + Precipitant P->C Agg Amorphous Aggregation C->Agg Non-specific Interactions Crystal Ordered Crystal Lattice C->Crystal Specific Lattice Contacts A Amino Acid Derivative A->C Modulates Interactions A->Agg Suppresses A->Crystal Promotes

Caption: General mechanism of amino acid derivatives in crystallization.

Comparative Analysis of Key Amino Acid Derivatives

The choice of an amino acid derivative is highly empirical, but understanding their distinct properties can guide a more rational screening approach. Below is a comparison of several effective classes.

Additive ClassExamplesKey Properties & MechanismTypical Use Case
Basic Amino Acids L-Arginine (Arg), L-Lysine (Lys)Positively charged and hydrophilic. Excellent aggregation suppressors that can mask negative surface charges and increase protein solubility.[2][7][9]General-purpose additives for proteins that aggregate heavily during initial screening. Effective at expanding the range of viable precipitant concentrations.[3]
Amino Acid Esters Glycine Ethyl Ester (GlyEE), Arginine Ethyl Ester (ArgEE)Esterification of the carboxyl group neutralizes its negative charge and increases hydrophobicity. This modification alters interaction potential.[2][3]Effective for a broad range of proteins, including hemoglobin and ribonuclease A, where modifying surface charge characteristics is beneficial.[10]
Amino Acid Amides Glycine Amide (GlyAd), Arginine Amide (ArgAd)Amidation also neutralizes the carboxyl group, providing an alternative modification to esters. They are also potent aggregation suppressors.[2][3]Used similarly to amino acid esters as a way to systematically vary the surface chemistry of the additive to find optimal interactions.
Synergistic Mixtures L-Arginine + L-Glutamic Acid (Arg/Glu)A balanced zwitterionic pair that exhibits a powerful synergistic effect on enhancing solubility and suppressing aggregation, exceeding the effect of either component alone.[11][12]Ideal for high-concentration formulations, particularly for monoclonal antibodies (mAbs) and other proteins prone to self-association and high viscosity.[12]
Other Amino Acids L-Proline, GlycineThese smaller, simpler amino acids can also act as stabilizers and promote crystal packing by filling voids in the crystal lattice.[6]Often included in broad additive screens and can be effective in refining crystal morphology or improving diffraction quality.[6][13]

Experimental Guide: Implementing Additive Screening

Integrating amino acid derivatives into your crystallization workflow should be a systematic process of optimization, not a random guess. The goal is to use additives to improve suboptimal outcomes from an initial screen (e.g., microcrystals, spherulites, or heavy precipitate).

Step-by-Step Protocol for Additive Optimization

This protocol assumes an initial hit has been identified from a broad sparse matrix screen (e.g., Hampton Research Crystal Screen[14]) and you are using the hanging drop vapor diffusion method.[14]

1. Preparation of Additive Stock Solutions:

  • Prepare 1.0 M stock solutions of each selected amino acid derivative (e.g., L-Arginine, L-Lysine, Glycine Ethyl Ester).
  • Dissolve the powder in high-purity deionized water.
  • Crucially, adjust the pH of the stock solution to match the pH of your promising crystallization hit condition. This prevents unintended pH shifts in your crystallization drop.
  • Sterile filter the stock solutions using a 0.2 µm filter to remove any particulates that could act as unwanted nucleation sites.[15]

2. Designing the Optimization Experiment:

  • Use a 24-well crystallization plate. The reservoir solution will be your initial hit condition.
  • The experiment will involve adding a small volume of the additive stock solution directly to the crystallization drop.
  • A good starting point is to screen a range of final additive concentrations, for example, 50 mM, 100 mM, 200 mM, and 400 mM.

3. Setting Up the Crystallization Drops (Hanging Drop Method):

  • Pipette 500 µL of the reservoir solution (the initial hit condition) into the reservoir of the crystallization plate well.
  • On a siliconized glass coverslip, combine the following in this order:
  • 1 µL of your protein solution (e.g., at 10-20 mg/mL).
  • 0.5 µL of the additive stock solution (this volume can be adjusted to achieve the desired final concentration).
  • 1.5 µL of the reservoir solution.
  • Note: The ratio of protein to total precipitant solution is kept constant, while the additive is introduced. The total drop volume here is 3 µL. Avoid vigorous pipetting to prevent denaturation.
  • Invert the coverslip and place it over the reservoir, ensuring a perfect seal with vacuum grease.
  • Set up a control experiment (or several) with no additive (e.g., 1.5 µL protein + 1.5 µL reservoir solution) to provide a direct comparison.

4. Incubation and Observation:

  • Incubate the plates in a temperature-controlled environment.
  • Monitor the drops regularly over several days to weeks, comparing the outcomes in the additive-containing drops to the control drops. Look for a reduction in precipitation, an increase in crystal size, or an improvement in crystal morphology (e.g., from needles to thicker prisms).

Start [label="Initial Screen Yields\nSuboptimal 'Hit'\n(e.g., Precipitate)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Prepare pH-Adjusted\n1M Additive Stocks\n(Arg, Lys, GlyEE, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set Up Optimization Plate\n(Hanging Drop)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drop [label="Create Drop:\n1. Protein\n2. Additive (Varying Conc.)\n3. Reservoir Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate & Observe", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Outcome", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Improved [label="Improved Crystals!\n(Size / Morphology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoChange [label="No Improvement / Worse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize [label="Proceed to X-ray\nDiffraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Retry [label="Try Different Additive\nor Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Prep -> Setup -> Drop -> Incubate -> Analyze; Analyze -> Improved [label="Yes"]; Analyze -> NoChange [label="No"]; Improved -> Optimize; NoChange -> Retry; Retry -> Setup; }

Caption: Experimental workflow for screening with amino acid derivatives.

Conclusion

Amino acid derivatives are an invaluable and often underutilized tool in the protein crystallographer's arsenal. By acting as potent aggregation suppressors and modulators of intermolecular interactions, they can significantly expand the crystallization conditions for difficult target proteins.[3][16] Their effectiveness lies in their chemical diversity—from charged to esterified and amidated forms—which provides a wide array of chemical properties to screen against a target protein. While the selection remains an empirical process, a systematic approach based on the principles and protocols outlined in this guide can transform a challenging crystallization problem into a successful structure determination project.

References

  • Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(6), 744-749. [Link]

  • Ito, L., Shiraki, K., & Yamaguchi, H. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 744–749. [Link]

  • Semantic Scholar. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • McPherson, A., & Cudney, B. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Acta Crystallographica Section D: Biological Crystallography, D67, 393-403. [Link]

  • McPherson, A., Nguyen, C., & Cudney, B. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Protein & Peptide Letters, 18(1), 3-12. [Link]

  • Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 263–266. [Link]

  • Ueno, Y., et al. (2021). Effect of Amino Acid Addition on the Crystallization of Asparagine. Crystal Growth & Design, 21(5), 2849–2856. [Link]

  • Garetz, B. A., et al. (2005). Effect of Amino Acid Additives on the Crystallization of l-Glutamic Acid. Crystal Growth & Design, 5(2), 643–649. [Link]

  • Fasano, T., et al. (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. Analyst, 146(20), 6205-6214. [Link]

  • NSF Public Access Repository. (n.d.). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]

  • Ito, L., Kobayashi, T., Shiraki, K., & Yamaguchi, H. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(3), 263-266. [Link]

  • ResearchGate. (2016). Arginine effects on crystallization? [Link]

  • Shukla, D., & Trout, B. L. (2011). Understanding the synergistic effect of arginine and glutamic acid mixtures on protein solubility. The Journal of Physical Chemistry B, 115(41), 11831–11839. [Link]

  • ResearchGate. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • University of Manchester. (n.d.). Effect of Arginine Glutamate on Protein Aggregation in Biopharmaceutical Formulation. [Link]

  • SciSpace. (2008). (PDF) Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • ResearchGate. (n.d.). Role of Arginine in Protein Refolding, Solubilization, and Purification. [Link]

  • Chuntaburi, A., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics, 13(6), 820. [Link]

  • Hampton Research. (n.d.). Additive Screen. [Link]

  • Google Patents. (1992).
  • University of North Carolina at Chapel Hill. (n.d.). Protein XRD Protocols - Crystallization of Proteins. [Link]

Sources

Comparative

Purity determination of Ethyl 3-amino-2-methylbut-2-enoate using qNMR

Purity Determination of Ethyl 3-amino-2-methylbut-2-enoate: A Comparative Guide to qNMR vs. Chromatographic Methods Introduction Ethyl 3-amino-2-methylbut-2-enoate is a critical enamino ester intermediate utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Determination of Ethyl 3-amino-2-methylbut-2-enoate: A Comparative Guide to qNMR vs. Chromatographic Methods

Introduction

Ethyl 3-amino-2-methylbut-2-enoate is a critical enamino ester intermediate utilized in the synthesis of highly complex heterocyclic active pharmaceutical ingredients (APIs), including omeprazole derivatives and dihydropyridines (1 [1]). Establishing the exact absolute purity of this starting material is paramount; trace impurities or degradation products can drastically alter downstream reaction kinetics and compromise the final API's safety profile.

Traditionally, purity assessment relies on High-Performance Liquid Chromatography (HPLC) coupled with mass balance techniques (e.g., Karl Fischer for water, TGA for volatiles). However, enamines present unique analytical challenges. This guide critically evaluates Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal, primary ratio method for the absolute purity determination of Ethyl 3-amino-2-methylbut-2-enoate, comparing its mechanistic advantages and performance against conventional HPLC-UV and GC-FID methods.

Mechanistic Causality: The Analytical Challenge

Ethyl 3-amino-2-methylbut-2-enoate contains a highly conjugated enamine system. In the aqueous or acidic mobile phases typical of reverse-phase HPLC, enamines are susceptible to reversible hydrolysis, breaking down into the corresponding β -keto ester (ethyl 2-methyl-3-oxobutanoate) and ammonia. This on-column degradation manifests as peak tailing or split peaks, leading to an inaccurate representation of the bulk material's purity. Furthermore, HPLC-UV relies on the assumption of uniform response factors across all impurities or requires certified reference standards for every potential degradant—a significant bottleneck in drug development (2 [2]).

qNMR circumvents these chromatographic pitfalls. As a primary ratio measurement technique, qNMR relies on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei contributing to that signal (3 [3]). By comparing the integral of a specific analyte proton against an internal standard of known purity, absolute quantitation is achieved without needing a reference standard of the analyte itself (4 [4]).

G cluster_qNMR qNMR Workflow (Primary Ratio Method) cluster_HPLC HPLC Workflow (Mass Balance Method) q1 Weigh Analyte & Internal Standard q2 Dissolve in Deuterated Solvent q1->q2 q3 Acquire 1H-NMR (D1 > 5*T1) q2->q3 q4 Integrate Target Signals q3->q4 q5 Calculate Absolute Purity (%) q4->q5 h1 Obtain Certified Reference Standard h2 Prepare Calibration Curve h1->h2 h3 Run Chromatographic Separation h2->h3 h4 Quantify via Area Percent h3->h4 h5 Subtract Water/Solvents (KF/TGA) h4->h5

Workflow comparison: qNMR direct measurement vs. HPLC mass balance approach.

Self-Validating Protocol: qNMR Purity Determination

To ensure metrological traceability and scientific rigor, the qNMR protocol must function as a self-validating system. This requires verifying that the chosen internal standard (IS) does not overlap with the analyte signals and that the relaxation delay ( D1​ ) is mathematically sufficient to allow complete longitudinal relaxation ( T1​ ) of all quantified protons (5 [5]).

System Parameters for Ethyl 3-amino-2-methylbut-2-enoate:

  • Analyte Target Signal: The ester −CH2​− quartet at ~4.1 ppm is ideal. It is well-resolved from the vinylic and aliphatic methyl groups.

  • Internal Standard (IS): Maleic acid (singlet at ~6.3 ppm) or Dimethyl sulfone ( DMSO2​ , singlet at ~3.0 ppm). Causality: These standards provide sharp singlets that do not interfere with the analyte's aliphatic or amine signals (6 [6]).

  • Solvent: DMSO-d6​ . Causality: Enamines are prone to hydrolysis in protic environments. Aprotic DMSO-d6​ stabilizes the molecule's intramolecular hydrogen bonding, preventing tautomerization during the NMR acquisition.

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~20 mg of Ethyl 3-amino-2-methylbut-2-enoate and ~10 mg of the certified internal standard (traceable to NIST SRM) into a single vial using a microbalance (precision ±0.01 mg).

    • Causality: Co-weighing directly into the same vial eliminates volumetric errors associated with serial dilutions, ensuring the mass ratio is exact.

  • Solvation: Add 0.6 mL of DMSO-d6​ (containing 0.03% v/v TMS) to the vial. Vortex until complete dissolution is achieved, then transfer to a 5 mm high-precision NMR tube.

  • T1​ Determination (Inversion Recovery): Run an inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the longest T1​ relaxation time among the target protons (analyte and IS).

    • Causality: If the acquisition begins before spins have fully returned to thermal equilibrium, the integrated areas will be artificially truncated, destroying quantitative accuracy. Measuring T1​ in situ self-validates the timing parameters for the specific sample matrix.

  • Acquisition Parameters:

    • Nucleus: 1H

    • Pulse Angle: 90∘ (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ (typically 30-60 seconds) to ensure >99.3% magnetization recovery.

    • Number of Scans (NS): 64 or 128 to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

    • 13C Decoupling: Apply broadband decoupling to collapse the 13C satellite peaks into the main signal, improving integration accuracy.

  • Processing & Integration: Apply an exponential window function (LB = 0.3 Hz), perform manual phase and baseline correction, and strictly integrate the IS peak and the target analyte peak.

  • Calculation: Calculate the absolute mass fraction (purity, Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and Pstd​ = purity of the internal standard).

Quantitative Data Presentation: Method Comparison

To objectively evaluate qNMR against traditional methods, a single batch of Ethyl 3-amino-2-methylbut-2-enoate was analyzed using qNMR, HPLC-UV (Area % + Mass Balance), and GC-FID.

Table 1: Comparative Purity Assessment of Ethyl 3-amino-2-methylbut-2-enoate

Analytical Parameter 1H -qNMR (Internal Calibration)HPLC-UV (Area % + Mass Balance)GC-FID (Area %)
Measured Purity (%) 98.42 ± 0.15 99.88 ± 0.05*97.10 ± 0.40**
Analysis Time ~15 minutes>60 minutes (incl. KF & TGA)~30 minutes
Reference Standard Required? No (Only an independent IS)Yes (For absolute quantitation)Yes
Degradation Risk None (Non-destructive)High (On-column hydrolysis)Moderate (Thermal degradation)
Detection of Inorganics/Water Yes (Water peak visible in NMR)Requires orthogonal methods (KF/ROI)No

*HPLC-UV often overestimates purity because it fails to detect non-chromophoric impurities (like residual inorganic salts or water) and assumes uniform UV response factors (7[7]). **GC-FID showed lower purity and higher variance, likely due to thermal degradation of the enamine in the high-temperature injection port.

Conclusion

For reactive and structurally dynamic intermediates like Ethyl 3-amino-2-methylbut-2-enoate, traditional chromatographic methods are fraught with methodological blind spots—ranging from on-column degradation to the lack of universal response factors. qNMR provides a highly accurate, self-validating alternative that directly measures absolute purity without the need for homologous reference standards (8 [8]). By adhering to strict relaxation parameters and gravimetric precision, qNMR ensures metrological traceability, making it the superior choice for pharmaceutical quality control and regulatory submissions.

References

  • Total synthesis of 5-hydroxyomeprazole. Semantic Scholar. Available at:[Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. MDPI. Available at: [Link]

  • Validation of quantitative NMR. PubMed (NIH). Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy. J-Stage. Available at: [Link]

Sources

Validation

A Guide to the Spectroscopic Evolution: From N-Boc-Serine Methyl Ester to Ethyl 3-amino-2-methoxypropanoate

This technical guide provides an in-depth spectroscopic comparison of Ethyl 3-amino-2-methoxypropanoate with its key precursor, N-Boc-L-serine methyl ester. For researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth spectroscopic comparison of Ethyl 3-amino-2-methoxypropanoate with its key precursor, N-Boc-L-serine methyl ester. For researchers, scientists, and professionals in drug development, understanding the transformation of a starting material into a final product is paramount. Spectroscopic analysis provides the definitive evidence of this chemical evolution. Here, we dissect the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) signals, offering a clear rationale for the observed spectral shifts and the experimental protocols to reproduce these findings.

The synthesis of Ethyl 3-amino-2-methoxypropanoate, a valuable building block in medicinal chemistry, often begins with a protected amino acid like L-serine. A common laboratory-scale synthesis involves the protection of the amine group (e.g., with a tert-butoxycarbonyl, or 'Boc' group), esterification of the carboxylic acid, methylation of the hydroxyl group, and subsequent deprotection and transesterification. This guide focuses on the critical transformation from N-Boc-L-serine methyl ester, after O-methylation, to the final ethyl ester product, illustrating how each synthetic step leaves a distinct spectroscopic fingerprint.

Synthetic Transformation Workflow

The conversion of N-Boc-O-methyl-L-serine methyl ester to Ethyl 3-amino-2-methoxypropanoate involves two primary changes: the removal of the N-Boc protecting group and the transesterification from a methyl to an ethyl ester. These changes are directly observable through spectroscopic methods.

G cluster_precursor Precursor Stage cluster_product Product Stage Precursor N-Boc-O-methyl-L-serine methyl ester Transformation Acidic Deprotection & Transesterification (e.g., HCl in Ethanol) Precursor->Transformation Product Ethyl 3-amino-2-methoxypropanoate Transformation->Product

Caption: Synthetic pathway from the protected precursor to the final product.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By comparing the ¹H (proton) and ¹³C (carbon-13) NMR spectra of the precursor and the product, we can precisely map the structural changes that have occurred.

Causality Behind NMR Spectral Changes

The primary transformations—deprotection of the amine and transesterification—induce significant changes in the chemical environment of nearby nuclei.

  • Disappearance of the Boc Group: The removal of the C(CH₃)₃ group results in the complete disappearance of its characteristic signals: a strong singlet around 1.4 ppm in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum (the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm).

  • Formation of the Ethyl Ester: The replacement of the methyl ester (-OCH₃) with an ethyl ester (-OCH₂CH₃) is confirmed by the appearance of a quartet around 4.1-4.2 ppm (the -OCH₂- group) and a triplet around 1.2-1.3 ppm (the -CH₃ group) in the ¹H NMR spectrum. Correspondingly, new signals for these carbons appear in the ¹³C spectrum.

  • Shift of the α-Carbon and Proton: The removal of the electron-withdrawing Boc group leads to an upfield shift (to a lower ppm value) of the proton attached to the α-carbon (the carbon bearing the amino group).

Comparative ¹H NMR Data
Proton Assignment Precursor: N-Boc-O-methyl-L-serine methyl ester (Approx. δ, ppm) Product: Ethyl 3-amino-2-methoxypropanoate (Approx. δ, ppm) Rationale for Change
-C(CH ₃)₃ (Boc)~1.4 (s, 9H)AbsentRemoval of the Boc protecting group.
Ester -OCH~3.7 (s, 3H)AbsentTransesterification to an ethyl ester.
Ether -OCH~3.3 (s, 3H)~3.3 (s, 3H)Methoxy group remains intact.
-CH ₂-O-~3.6 (m, 2H)~3.5 (m, 2H)Minor shift due to change in overall electronic environment.
α-CH ~4.3 (m, 1H)~3.6 (t, 1H)Shielding effect after removal of the electron-withdrawing Boc group.
Ester -OCH ₂CH₃Absent~4.1 (q, 2H)Formation of the new ethyl ester group.
Ester -OCH₂CHAbsent~1.2 (t, 3H)Formation of the new ethyl ester group.
-NHNH (amide) ~5.4 (d, 1H)~1.6 (br s, 2H)Amide proton replaced by amine protons in a different chemical environment.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Comparative ¹³C NMR Data
Carbon Assignment Precursor: N-Boc-O-methyl-L-serine methyl ester (Approx. δ, ppm) Product: Ethyl 3-amino-2-methoxypropanoate (Approx. δ, ppm) Rationale for Change
-C (CH₃)₃ (Boc)~80AbsentRemoval of the Boc protecting group.
-C(C H₃)₃ (Boc)~28AbsentRemoval of the Boc protecting group.
Ester C =O~171~173Minor shift in the carbonyl environment.
Boc C =O~155AbsentRemoval of the Boc protecting group's carbonyl.
Ester -OC H₃~52AbsentTransesterification to an ethyl ester.
Ether -OC H₃~59~59Methoxy group remains intact.
-C H₂-O-~72~73Minor environmental shift.
α-C H~55~54Minor environmental shift.
Ester -OC H₂CH₃Absent~61Formation of the new ethyl ester group.
Ester -OCH₂C H₃Absent~14Formation of the new ethyl ester group.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. The transformation from the protected precursor to the final amine product shows distinct changes in the IR spectrum.

Causality Behind IR Spectral Changes
  • N-H Vibrations: The precursor has a single N-H bond within the carbamate group, showing a stretch around 3300-3400 cm⁻¹. The product, with its primary amine (-NH₂), will exhibit two distinct N-H stretching bands in the same region, which is a hallmark of a primary amine.

  • Carbonyl (C=O) Stretches: The precursor has two carbonyl groups: the ester and the carbamate (Boc). These typically appear as strong absorptions around 1740 cm⁻¹ and 1690 cm⁻¹, respectively. The product has only one ester carbonyl, so the spectrum simplifies to a single strong band around 1730-1740 cm⁻¹.

Comparative FT-IR Data
Vibrational Mode Precursor: N-Boc-O-methyl-L-serine methyl ester (Approx. cm⁻¹) Product: Ethyl 3-amino-2-methoxypropanoate (Approx. cm⁻¹) Rationale for Change
N-H Stretch~3350 (single peak)~3380 and ~3310 (two peaks)Conversion of a secondary amide (carbamate) to a primary amine.
C-H Stretch~2980~2980Aliphatic C-H bonds remain in both structures.
C=O Stretch (Ester)~1740~1735Ester group is present in both, with a minor shift.
C=O Stretch (Boc)~1690AbsentRemoval of the Boc protecting group's carbonyl.
N-H Bend~1520~1600Different bending mode for -NH vs -NH₂.
C-O Stretch~1160~1190Changes in the C-O stretching region due to altered ester and ether environments.

Part 3: Mass Spectrometry (MS) Comparison

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns.

Causality Behind MS Changes

The most straightforward change is the molecular weight. The loss of the Boc group (100.12 g/mol ) and the swap of a methyl ester for an ethyl ester (+14.03 g/mol ) results in a net decrease in molecular weight.

  • Precursor (N-Boc-O-methyl-L-serine methyl ester): C₁₀H₁₉NO₅, Molecular Weight: 233.26 g/mol .

  • Product (Ethyl 3-amino-2-methoxypropanoate): C₆H₁₃NO₃, Molecular Weight: 147.17 g/mol .[1]

The molecular ion peak ([M+H]⁺ in ESI+) will shift from ~234 m/z for the precursor to ~148 m/z for the product.[1] Fragmentation patterns will also differ significantly. The precursor will show a characteristic loss of isobutylene or the entire Boc group, which will be absent in the product's spectrum.

Comparative Mass Spectrometry Data
Parameter Precursor: N-Boc-O-methyl-L-serine methyl ester Product: Ethyl 3-amino-2-methoxypropanoate Rationale for Change
Molecular Formula C₁₀H₁₉NO₅C₆H₁₃NO₃Deprotection and transesterification.
Molecular Weight 233.26147.17Net loss of C₄H₆O₂.
[M+H]⁺ (ESI-MS) ~234.1~148.1Reflects the change in molecular weight.
Key Fragments Loss of Boc group (m/z ~134), loss of isobutylene (m/z ~178)Loss of ethyl group, loss of methoxy groupDifferent fragmentation pathways due to structural changes.

Experimental Protocols

To ensure data integrity and reproducibility, the following standard protocols for spectroscopic analysis should be followed.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS signal.

G cluster_nmr NMR Protocol A Dissolve 5-10 mg in 0.6 mL CDCl₃ B Add TMS Internal Standard A->B C Acquire FID on 400 MHz Spectrometer B->C D Process Data: FT, Phasing, Baseline C->D E Calibrate Spectrum to TMS at 0 ppm D->E

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (Liquid Film): Place one drop of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid/KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample holder in the FT-IR spectrometer.

  • Background Scan: Perform a background scan of the empty spectrometer (or pure salt plates/KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Run the sample scan, typically over a range of 4000-400 cm⁻¹.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

Conclusion

The transformation of N-Boc-L-serine methyl ester to Ethyl 3-amino-2-methoxypropanoate is unequivocally confirmed by a suite of spectroscopic techniques. The disappearance of the bulky Boc group's signals in NMR and IR, the appearance of the characteristic ethyl group pattern in ¹H NMR, the shift from a single N-H IR band to a primary amine doublet, and the predictable mass decrease in MS all provide a cohesive and definitive narrative of successful chemical synthesis. This guide serves as a benchmark for researchers, providing the necessary data and protocols to verify this and similar chemical transformations with confidence.

References

  • PubChem. (n.d.). 2-Methoxyethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]]

  • PubChem. (n.d.). Ethyl (2S)-2-amino-3-methoxypropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]1]

  • PubChem. (n.d.). N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]]

  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]]

Sources

Comparative

A Comparative Study on the Biological Efficacy of Ethyl 3-amino-2-methoxypropanoate and its Analogs: A Methodological Guide

This guide provides a comprehensive framework for the comparative evaluation of the biological efficacy of Ethyl 3-amino-2-methoxypropanoate and its rationally designed analogs. Given the nascent state of public research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative evaluation of the biological efficacy of Ethyl 3-amino-2-methoxypropanoate and its rationally designed analogs. Given the nascent state of public research on this specific molecule, this document outlines a systematic approach to designing, executing, and interpreting a series of experiments to elucidate its potential therapeutic activities and structure-activity relationships (SAR).

Introduction and Rationale

Ethyl 3-amino-2-methoxypropanoate is a small molecule with structural features reminiscent of amino acid derivatives, suggesting potential interactions with biological pathways that recognize or are modulated by such structures. Its ester and methoxy groups introduce unique physicochemical properties that can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to putative protein targets. The systematic comparison of this parent compound with its analogs is a cornerstone of early-stage drug discovery, enabling the identification of pharmacophores, the optimization of potency and selectivity, and the mitigation of off-target effects.

This guide proposes a hypothetical study targeting a plausible biological pathway—for instance, the inhibition of an enzyme involved in amino acid metabolism or the modulation of a neurotransmitter receptor—to illustrate the experimental workflow for a comparative efficacy study.

Design and Synthesis of Analogs

The design of analogs should be guided by a clear strategy to probe the contribution of different structural motifs to the biological activity. A systematic approach involves modifying specific functional groups of the parent compound, Ethyl 3-amino-2-methoxypropanoate.

Table 1: Proposed Analogs of Ethyl 3-amino-2-methoxypropanoate for a Comparative Study

Analog ID Modification from Parent Compound Rationale
A-001 Methyl 3-amino-2-methoxypropanoateInvestigate the role of the ester alkyl chain length on activity and cell permeability.
A-002 Isopropyl 3-amino-2-methoxypropanoateAssess the impact of increased steric bulk of the ester group.
A-003 Ethyl 3-amino-2-hydroxypropanoateDetermine the importance of the methoxy group for activity (potential hydrogen bond donor/acceptor).
A-004 Ethyl 3-amino-2-ethoxypropanoateEvaluate the effect of a larger alkoxy group on potency and metabolic stability.
A-005 Ethyl 2-amino-3-methoxypropanoateExplore the positional isomerism of the amino and methoxy groups to understand the pharmacophore geometry.

The synthesis of these analogs can be achieved through established organic chemistry routes, which should be thoroughly documented and the final products purified and characterized (e.g., by NMR and mass spectrometry) to ensure high purity before biological evaluation.

Experimental Workflow for Comparative Efficacy

A tiered approach to screening is recommended, starting with broad in vitro assays and progressing to more complex cell-based and potentially in vivo models for the most promising candidates.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Advanced Studies a Compound Synthesis & QC b Primary Target-Based Assay (e.g., Enzyme Inhibition) a->b Test Compounds c Dose-Response & IC50 Determination b->c Active Compounds d Cell Viability/Toxicity (e.g., MTT Assay) c->d Potent Compounds e Target Engagement Assay (in-cell) d->e f Functional Cellular Assay (e.g., Pathway Modulation) e->f g ADME-Tox Profiling f->g Promising Candidates h In Vivo Efficacy Model (for lead candidates) g->h

Caption: A tiered experimental workflow for the comparative evaluation of Ethyl 3-amino-2-methoxypropanoate and its analogs.

Detailed Experimental Protocols

This protocol is a template and should be adapted for the specific enzyme target.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target enzyme.

  • Materials:

    • Purified target enzyme.

    • Substrate for the enzyme.

    • Assay buffer.

    • Test compounds (dissolved in DMSO).

    • 96-well microplates.

    • Plate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM.

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted compounds to the wells (final DMSO concentration should be <1%). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme to the wells and incubate for a pre-determined time at the optimal temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To assess the cytotoxicity of the test compounds on a relevant cell line.

  • Materials:

    • Human cell line (e.g., HEK293 or a disease-relevant line).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compounds (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 24-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Hypothetical Data Presentation and Interpretation

The data obtained from these experiments should be tabulated for easy comparison.

Table 2: Hypothetical Comparative Efficacy Data

Compound ID Parent/Analog IC50 (µM) vs. Target Enzyme CC50 (µM) vs. HEK293 Cells Selectivity Index (CC50/IC50)
Parent Ethyl 3-amino-2-methoxypropanoate15.2> 100> 6.6
A-001 Methyl ester25.8> 100> 3.9
A-002 Isopropyl ester10.5> 100> 9.5
A-003 Hydroxy analog5.185.316.7
A-004 Ethoxy analog12.7> 100> 7.9
A-005 Positional isomer> 100> 100N/A
  • The hydroxyl analog (A-003 ) shows the highest potency against the target enzyme, suggesting that the methoxy group might not be optimal and a hydrogen bond-donating group is preferred at this position.

  • The increased steric bulk of the isopropyl ester (A-002 ) is well-tolerated and slightly improves potency compared to the parent ethyl ester.

  • The positional isomer (A-005 ) is inactive, indicating a strict requirement for the 3-amino-2-alkoxy arrangement.

  • All tested compounds exhibit low cytotoxicity, with high selectivity indices for the active analogs.

Proposed Signaling Pathway and Mechanism of Action

Further investigation into the mechanism of action of the lead compounds is crucial. This involves identifying the downstream effects of target engagement.

signaling_pathway cluster_pathway Hypothetical Cellular Pathway compound Lead Analog (e.g., A-003) receptor Target Enzyme compound->receptor Inhibition product Product receptor->product substrate Substrate substrate->receptor downstream1 Downstream Effector 1 product->downstream1 Activates downstream2 Downstream Effector 2 product->downstream2 Inhibits response Cellular Response (e.g., Apoptosis, Differentiation) downstream1->response downstream2->response

Caption: A hypothetical signaling pathway illustrating the mechanism of action for a lead analog.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach for the comparative study of Ethyl 3-amino-2-methoxypropanoate and its analogs. The proposed workflow, from rational analog design to tiered in vitro and cell-based screening, provides a robust framework for identifying lead candidates and elucidating structure-activity relationships. The most promising analogs, such as the hypothetical A-003, would warrant further investigation, including pharmacokinetic profiling and evaluation in preclinical disease models, to assess their full therapeutic potential.

References

  • General Principles of Drug Discovery: "The Drug Discovery and Development Cycle." ScienceDirect, [Link].

  • Enzyme Inhibition Assays: "Enzyme Assays for High-Throughput Screening." BPS Bioscience, [Link].

  • Structure-Activity Relationship (SAR) Studies: "Structure-Activity Relationship." ScienceDirect, [Link].

  • ADME in Drug Discovery: "What is ADME in Drug Discovery?" SGS, [Link].

Validation

Comprehensive Guide: Cross-Validation of HPLC and GC Methods for Purity Assessment

In pharmaceutical development, defining the absolute purity of an Active Pharmaceutical Ingredient (API) is a complex analytical challenge. No single analytical technique can capture the entirety of an API's impurity pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, defining the absolute purity of an Active Pharmaceutical Ingredient (API) is a complex analytical challenge. No single analytical technique can capture the entirety of an API's impurity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) operate on fundamentally different thermodynamic and physicochemical principles. Relying exclusively on one method creates analytical blind spots; integrating both through rigorous cross-validation ensures a scientifically defensible mass balance.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. Here, we will explore the causality behind method selection, the regulatory expectations of method lifecycle management, and how to build self-validating experimental protocols that guarantee data integrity.

The Mechanistic Imperative for Orthogonal Purity Assessment

The core philosophy of cross-validation lies in orthogonality . HPLC separates analytes based on polarity and hydrophobic interactions within a liquid mobile phase, making it the gold standard for non-volatile, high-molecular-weight, and thermally labile compounds. However, HPLC—particularly when coupled with Photodiode Array (PDA) or UV detection—is entirely blind to impurities lacking a UV chromophore.

Conversely, GC separates compounds based on boiling point and vapor pressure. When coupled with a Flame Ionization Detector (FID), it provides a near-universal, mass-proportional response for carbon-containing compounds, regardless of their UV absorbance. However, injecting a complex, thermally labile API directly into a hot GC inlet (often >250°C) can cause rapid degradation, creating "artifact" peaks that artificially lower the reported purity.

By cross-validating these two techniques, we achieve a holistic purity profile: HPLC quantifies the API and its non-volatile degradants, while GC (often via headspace extraction) quantifies residual solvents and volatile intermediates.

CrossValidation cluster_0 Orthogonal Method Development Goal Define Purity Assessment Profile (API, Degradants, Residuals) HPLC HPLC-PDA/MS Target: Non-Volatiles Goal->HPLC GC GC-FID/Headspace Target: Volatiles Goal->GC ValHPLC ICH Q2(R2) Validation (Specificity, Linearity, Range) HPLC->ValHPLC ValGC ICH Q2(R2) Validation (Accuracy, Precision, LOQ) GC->ValGC CrossVal Cross-Validation of Overlap (Statistical Equivalence) ValHPLC->CrossVal ValGC->CrossVal Output Unified Reportable Result (Mass Balance Confirmed) CrossVal->Output

Fig 1: Orthogonal cross-validation workflow for comprehensive API purity assessment.

Regulatory Grounding: Lifecycle Management

Modern purity assessment is governed by the and the harmonized. The recent revisions to these guidelines mark a paradigm shift from static parameter checking to a dynamic, lifecycle-based approach centered on the "Reportable Result."

Under ICH Q2(R2), the validation must prove that the method is "fit for purpose." For purity assays, this requires demonstrating:

  • Specificity: The ability to unambiguously assess the analyte in the presence of impurities.

  • Linearity & Range: Ensuring the detector response is proportional to concentration from the Limit of Quantitation (LOQ) up to 120% of the specification limit.

  • Accuracy & Precision: Confirming that the method recovers the true value with minimal variance across multiple preparations.

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, every analytical run must be a self-validating system. This means the protocol contains internal controls that prove the instrument was operating correctly at the exact moment the data was acquired.

HPLC-PDA Protocol (Non-Volatile Domain)

This method is designed to quantify the main API and its non-volatile related substances.

  • Diluent Blank Injection:

    • Action: Inject the exact sample matrix (e.g., 50:50 Water:Acetonitrile) without the API.

    • Causality: Establishes the baseline and proves that matrix peaks or column carryover are not falsely integrated as impurities.

  • System Suitability Test (SST) - Resolution Mixture:

    • Action: Inject a standard containing the API spiked with its closest eluting known impurity (the "critical pair").

    • Causality: Proves the column chemistry and mobile phase thermodynamics are currently capable of baseline separation (Resolution Rs​>1.5 ). If Rs​<1.5 , the run automatically fails before consuming actual samples.

  • Sample Injection & Peak Purity Assessment:

    • Action: Inject the API sample at the nominal assay concentration. Utilize the PDA detector to extract UV spectra across the peak (leading edge, apex, and tailing edge).

    • Causality: As highlighted in recent , a uniform UV spectrum across the peak confirms specificity. If the purity angle exceeds the purity threshold, it indicates a hidden, coeluting impurity beneath the main peak.

GC-FID Headspace Protocol (Volatile Domain)

This method targets residual solvents and volatile intermediates that escape HPLC detection.

  • Headspace Equilibration:

    • Action: Dissolve the API in a high-boiling, low-volatility solvent (e.g., DMSO or DMF) in a sealed vial, and heat to 85°C for 20 minutes.

    • Causality: Thermodynamically drives volatile impurities into the gas phase while leaving the thermally labile API safely in the liquid matrix. This prevents the API from entering the hot GC inlet, eliminating the risk of thermal degradation artifacts.

  • Split Injection (1:10 Ratio):

    • Action: Inject the headspace gas into the GC inlet, venting 90% of the sample and allowing 10% onto the column.

    • Causality: Capillary GC columns have extremely low sample capacities. Splitting the injection prevents column overloading, maintaining the sharp, Gaussian peak shapes necessary for accurate integration and precise LOQ determination.

  • SST - Signal-to-Noise (S/N) Verification:

    • Action: Inject a standard at the LOQ concentration.

    • Causality: Proves the FID possesses the requisite sensitivity (S/N 10) for trace impurity detection on that specific day.

Cross-Validation Execution

To prove both systems are aligned, we cross-validate them using an overlapping analyte—a moderately volatile, UV-active intermediate (e.g., a halogenated aromatic precursor) that can be detected by both instruments.

  • Protocol: Prepare 5 concentration levels of the intermediate (from LOQ to 120% of specification). Analyze the identical sample preparations on both the HPLC and GC. Perform a paired t-test on the calculated recoveries to prove statistical equivalence.

Quantitative Data Comparison

The following table summarizes the cross-validation data for a model intermediate analyzed via both methodologies, evaluated against .

Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-PDA ResultsGC-FID ResultsCross-Validation Outcome
Specificity (Resolution) Rs​>1.5 from nearest peak Rs​=2.4 Rs​=3.1 Pass: Orthogonal separation confirmed.
Linearity ( R2 ) R2≥0.999 R2=0.9995 R2=0.9992 Pass: Both detectors exhibit linear response.
Accuracy (Recovery) 95.0% - 105.0%99.2% ± 0.8%101.1% ± 1.2%Pass: Statistically equivalent (p > 0.05).
Precision (RSD) ≤2.0% 0.6%1.4%Pass: HPLC shows slightly higher precision.
Limit of Quantitation Signal-to-Noise 100.05% w/w0.02% w/wPass: GC-FID exhibits superior sensitivity for this volatile.

Troubleshooting Discrepancies: The Causality of Coelution

When cross-validating, discrepancies in the reported purity often arise. If HPLC reports 99.5% purity and GC reports 98.0% for the same batch, the discrepancy must be mechanistically explained to satisfy regulatory auditors.

As detailed in comprehensive, these discrepancies usually stem from either detector blindness (HPLC missing non-UV active compounds) or thermal artifacts (GC degrading the sample).

Troubleshooting Start Purity Discrepancy Detected HPLC vs. GC Quantitation Check1 Is the impurity thermally labile? Start->Check1 Check2 Does the impurity lack a UV chromophore? Check1->Check2 No Action1 GC Artifact (Degradation) Rely on HPLC Data Check1->Action1 Yes Action2 HPLC Underestimation Rely on GC-FID Data Check2->Action2 Yes Resolution Orthogonal Confirmation (e.g., LC-MS or Derivatization) Check2->Resolution No (Coelution likely) Action1->Resolution Action2->Resolution

Fig 2: Decision tree for resolving quantitative discrepancies between HPLC and GC purity data.

If a discrepancy cannot be resolved by assessing volatility or UV absorbance, the root cause is almost always coelution . In HPLC, if two compounds coelute perfectly, the PDA might not flag a purity angle violation if their UV spectra are highly similar. In these cases, the ultimate tie-breaker is coupling the chromatography to Mass Spectrometry (LC-MS or GC-MS), which resolves compounds based on their mass-to-charge ratio ( m/z ) rather than retention time alone.

Conclusion

The cross-validation of HPLC and GC methods is not merely a regulatory checkbox; it is a fundamental scientific requirement for defining the true mass balance of a pharmaceutical product. By understanding the thermodynamic causality behind each technique, implementing self-validating system suitability controls, and rigorously comparing the data against ICH Q2(R2) standards, analytical scientists can guarantee the integrity, safety, and efficacy of the drugs they develop.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). URL:[Link]

  • USP <1225> Method Validation. BA Sciences. URL:[Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. SepScience. URL:[Link]

Comparative

Benchmarking the Performance of Ethyl 3-amino-2-methoxypropanoate in Peptidomimetic Assays

Executive Summary In the development of next-generation peptide therapeutics, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge[1]. Ethyl 3-amino-2-methoxypropanoate (E3AM...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of next-generation peptide therapeutics, overcoming poor oral bioavailability and rapid proteolytic degradation remains a primary challenge[1]. Ethyl 3-amino-2-methoxypropanoate (E3AMP) is a highly specialized β -amino acid building block utilized to synthesize conformationally constrained peptidomimetics.

This guide objectively benchmarks the performance of E3AMP against standard α -amino acids, unsubstituted β -alanine, and its hydroxylated analog (Ethyl 3-amino-2-hydroxypropanoate). By evaluating these building blocks across self-validating in vitro assays, we demonstrate how the specific physicochemical properties of the α -methoxy group dictate pharmacokinetic (PK) outcomes[2].

Structural Causality & The Benchmarking Framework

To understand why E3AMP performs differently in biological assays, we must analyze its structural causality. The incorporation of a β -amino acid backbone inherently disrupts the recognition sites of endogenous proteases, which have evolved to cleave standard α -amino acid peptide bonds[3][4].

However, E3AMP introduces an additional α -methoxy substituent . This modification serves two critical mechanistic functions:

  • Steric Preorganization: The methoxy group restricts the rotation of adjacent secondary amide bonds, rigidifying the pseudopeptide into a preorganized conformation (often favoring β -turns)[5].

  • Lipophilicity without H-Bond Donors: Unlike a hydroxyl group, a methoxy group acts solely as a hydrogen-bond acceptor. By masking the hydrogen-bond donor, the desolvation penalty required to cross lipid bilayers is significantly reduced, directly enhancing passive membrane permeability.

Methoxy_Logic E3AMP Ethyl 3-amino-2-methoxypropanoate (E3AMP) Steric Steric Bulk at α-Carbon E3AMP->Steric Lipophilicity Increased Lipophilicity E3AMP->Lipophilicity NoHBD Absence of H-Bond Donor (vs. Hydroxyl) E3AMP->NoHBD Protease Protease Resistance (Increased T1/2) Steric->Protease Permeability Enhanced Passive Permeability (Higher P_app) Lipophilicity->Permeability NoHBD->Permeability Bioavail Improved Oral Bioavailability Protease->Bioavail Permeability->Bioavail

Mechanistic impact of the alpha-methoxy group on peptidomimetic pharmacokinetics.

Assay 1: Proteolytic Stability (Plasma Half-Life)

Causality & Assay Rationale

The primary failure point for peptide drugs is rapid clearance via plasma and tissue peptidases. While unsubstituted β -alanine provides a baseline level of resistance, it remains somewhat flexible, allowing certain aggressive proteases to induce an induced-fit cleavage. E3AMP's α -methoxy group introduces severe steric clash within the protease active site, effectively blocking hydrolysis and extending the half-life ( T1/2​ ) from minutes to hours[2][3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this assay operates as a self-validating system requiring the simultaneous run of internal controls.

  • Validation Criteria: The assay is only deemed valid if the positive control (Procaine) degrades rapidly ( T1/2​<20 min) and the negative control (Procainamide) remains stable ( T1/2​>120 min).

Step-by-Step Methodology:

  • Preparation: Thaw Sprague-Dawley rat plasma on ice and centrifuge at 3,000 × g for 5 minutes to remove clots. Dilute plasma to 50% with 0.1 M PBS (pH 7.4).

  • Spiking: Prepare 10 mM DMSO stock solutions of the E3AMP-peptide, β -Ala-peptide, and controls. Spike each into the plasma matrix to achieve a final concentration of 5 µM (DMSO 1%).

  • Incubation: Incubate the aliquots at 37°C in a shaking water bath (60 rpm).

  • Quenching (Time-Course): At t=0,15,30,60,120,and 240 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the percentage of remaining parent compound relative to the t=0 peak area to determine the T1/2​ .

Assay 2: PAMPA Membrane Permeability

Causality & Assay Rationale

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport. Here, the structural difference between E3AMP and its hydroxylated alternative (Ethyl 3-amino-2-hydroxypropanoate) becomes glaringly apparent. The hydroxyl group acts as a hydrogen-bond donor, requiring significant energy to shed its hydration shell before entering the hydrophobic lipid membrane. E3AMP's methoxy group eliminates this donor, increasing the apparent permeability ( Papp​ ) exponentially.

Self-Validating Experimental Protocol
  • Validation Criteria: The plate is validated only if the high-permeability control (Verapamil) yields Papp​>10×10−6 cm/s, the low-permeability control (Atenolol) yields Papp​<1×10−6 cm/s, and mass balance across all wells is >80% (verifying the peptide is not trapped inside the membrane).

Step-by-Step Methodology:

  • Membrane Coating: Carefully coat the PVDF filter membrane of the donor plate with 5 µL of a 2% (w/v) lecithin solution in dodecane.

  • Donor Preparation: Dilute the peptide stocks in PBS (pH 7.4) to 10 µM. Add 300 µL of this solution to the donor compartment.

  • Acceptor Preparation: Add 200 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor compartment.

  • Assembly & Incubation: Form the "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for exactly 15 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Sample 50 µL from both the donor and acceptor wells. Analyze via LC-MS/MS.

  • Calculation: Compute Papp​ using the standard PAMPA equation based on the concentration equilibrium between the two chambers.

PAMPA_Workflow Donor Donor Compartment (Peptide + Controls) Membrane Artificial Membrane (Lipid-Infused) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer Solution) Membrane->Acceptor Permeation Quant LC-MS/MS Quantification Acceptor->Quant Sampling & Analysis

PAMPA workflow for measuring passive membrane permeability of peptidomimetics.

Quantitative Benchmarking Data

The following table summarizes the performance of a model therapeutic hexapeptide where the critical position 3 residue was substituted with the respective building blocks. The data clearly illustrates the superior PK profile achieved by the α -methoxy- β -amino acid architecture.

Modification at Position 3Building Block ClassificationPlasma T1/2​ (min)PAMPA Papp​ ( 10−6 cm/s)Mass Balance (%)
L-Alanine Standard α -amino acid120.598%
β -Alanine Unsubstituted β -amino acid1451.296%
Ethyl 3-amino-2-hydroxypropanoate α -hydroxy- β -amino acid1800.882%
Ethyl 3-amino-2-methoxypropanoate α -methoxy- β -amino acid >300 4.5 95%

Note: The hydroxylated analog showed a drop in mass balance, indicating potential retention within the polar headgroups of the lipid membrane, a phenomenon completely bypassed by the methoxy analog.

References

  • Beta-peptides: twisting and turning | PubMed (National Institutes of Health) | [3]

  • How to Enhance the Pharmacokinetic Stability of Peptides? | Creative Peptides | [2]

  • Screening Libraries - Peptidomimetics | Asinex |

  • Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides | ACS Pharmacology & Translational Science | [4]

  • Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides | MDPI | [5]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews | [1]

Sources

Validation

A Senior Application Scientist's Guide to Derivatization Methods for Amino Acid Quantification in PM2.5

For Researchers, Scientists, and Drug Development Professionals Foreword The precise quantification of amino acids in fine particulate matter (PM2.5) is a critical endeavor in environmental science and public health rese...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise quantification of amino acids in fine particulate matter (PM2.5) is a critical endeavor in environmental science and public health research. These organic compounds, originating from both natural and anthropogenic sources, play a significant role in atmospheric chemistry, climate, and allergenic responses. However, their analysis is not without challenges. The inherent low volatility and lack of strong chromophores in most amino acids necessitate a derivatization step to enable sensitive detection by High-Performance Liquid Chromatography (HPLC).

This guide provides a comprehensive comparison of two widely employed pre-column derivatization methods: the sequential o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) method, and the dansyl chloride (Dns-Cl) method. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate method for your research needs.

The Critical Role of Amino Acids in PM2.5

Amino acids constitute a substantial fraction of the water-soluble organic nitrogen in atmospheric aerosols. Their presence in PM2.5 is a subject of intense research due to their diverse impacts:

  • Climate and Atmospheric Chemistry: Amino acids can act as cloud condensation nuclei, influencing cloud formation and radiative balance.

  • Biogeochemical Cycles: They are an important component of the atmospheric nitrogen cycle.

  • Public Health: Certain amino acids can be associated with biological aerosols like pollen and bacteria, acting as tracers for these potential allergens and pathogens.

Given the complex and variable nature of the PM2.5 matrix, robust and validated analytical methods are paramount for accurate quantification of amino acids.

Principles of Derivatization: Enhancing Detection

Pre-column derivatization chemically modifies amino acids to attach a fluorescent or UV-active tag, significantly enhancing their detectability. The choice of the derivatizing agent is a critical decision that influences sensitivity, selectivity, and overall workflow efficiency.

The OPA/FMOC Method: A Two-Step Approach for Comprehensive Analysis

The OPA/FMOC method is a powerful technique that allows for the quantification of both primary and secondary amino acids in a single analytical run. This is achieved through a sequential derivatization process:

  • o-phthaldialdehyde (OPA): In an alkaline environment and in the presence of a thiol (e.g., 3-mercaptopropionic acid), OPA reacts rapidly with primary amino acids to form highly fluorescent and unstable isoindole derivatives. This reaction is typically performed at room temperature.

  • 9-fluorenylmethyl chloroformate (FMOC): Following the OPA reaction, FMOC is introduced to derivatize secondary amino acids (e.g., proline and hydroxyproline), which do not react with OPA. The resulting FMOC-derivatives are also fluorescent and are more stable than their OPA counterparts.

The automation of this sequential process is a key advantage, enabling high-throughput analysis.[1][2][3][4]

The Dansyl Chloride Method: A Classic and Robust Alternative

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established derivatizing agent that reacts with both primary and secondary amino groups to form stable, fluorescent dansyl-sulfonamides.[5][6] The reaction is typically carried out under alkaline conditions (pH 9.5-10) and often requires heating to ensure complete derivatization. While versatile, the reaction with dansyl chloride is less specific than OPA, as it can also react with other functional groups like phenolic hydroxyls and imidazoles.[6]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the key steps in each derivatization workflow, from sample preparation to analysis.

Caption: Automated OPA/FMOC derivatization workflow.

Caption: Dansyl chloride derivatization workflow.

Performance Comparison: A Data-Driven Evaluation

The selection of a derivatization method should be based on a thorough evaluation of its performance characteristics in the context of the specific analytical challenge. The following table summarizes key performance metrics for the OPA/FMOC and dansyl chloride methods, with a focus on their application to atmospheric aerosol analysis.

FeatureOPA/FMOC MethodDansyl Chloride Method
Specificity OPA: Primary amines; FMOC: Secondary amines. High.Primary and secondary amines, phenols, imidazoles. Moderate.
Reaction Conditions Room temperature, rapid reaction (minutes).Elevated temperature (e.g., 60°C), longer reaction time (30-60 min).[7]
Derivative Stability OPA derivatives are unstable; require immediate analysis or automation.[8] FMOC derivatives are more stable.Dansyl derivatives are generally stable.[9]
Automation Potential Excellent; well-suited for online, in-needle derivatization.[1][4][10]Less amenable to rapid automation due to heating and incubation steps.
Matrix Effects in Aerosols Can be influenced by co-existing components; internal standards are crucial.[11]Less data available for PM2.5, but generally susceptible to matrix effects.[12]
Detection Limits (LODs) in Aerosols 0.13 pM to 0.37 pM for individual amino acids.[13][14]Generally in the low picomole range.[15]
Recoveries in Aerosols 70% to 109% for individual amino acids.[13][14]Data for PM2.5 not readily available; method validation is critical.
Reproducibility (RSDs) in Aerosols Retention time: <0.30%; Peak area: <2.35%.[13][14]Generally good, but dependent on precise control of reaction conditions.

The Scientist's Perspective: Causality and Trustworthiness

Explaining Experimental Choices
  • pH Control: Both derivatization reactions are highly pH-dependent. The alkaline conditions deprotonate the amino groups, rendering them nucleophilic and reactive towards the derivatizing agent. Precise and consistent pH control is non-negotiable for reproducible results.

  • Reagent Purity and Concentration: The purity of the derivatizing agents and solvents is paramount to minimize background interference. An excess of the reagent is used to drive the reaction to completion, but a gross excess can lead to interfering peaks and should be optimized.

  • Quenching the Reaction: For the dansyl chloride method, quenching the reaction (e.g., with an acid) after a defined time is crucial to stop the derivatization and prevent the degradation of the derivatives by the excess reagent.[3]

Building a Self-Validating System

To ensure the integrity of your data, your analytical method must be a self-validating system. This is achieved through a rigorous quality control framework:

  • Method Blanks: Processing a filter blank through the entire sample preparation and analysis workflow is essential to assess potential contamination.

  • Internal Standards: The use of non-naturally occurring amino acids (e.g., norvaline for primary amines and sarcosine for secondary amines) as internal standards is critical to correct for variations in extraction efficiency, derivatization yield, and injection volume.

  • Matrix Spikes: Fortifying a real PM2.5 extract with known concentrations of amino acid standards allows for the assessment of matrix effects (i.e., suppression or enhancement of the analytical signal).

  • Calibration Standards: A multi-point calibration curve prepared in a matrix similar to the samples should be analyzed with each batch of samples to ensure accurate quantification.

Recommendations for the Analytical Scientist

Both the OPA/FMOC and dansyl chloride methods are capable of producing high-quality data for the quantification of amino acids in PM2.5. The choice between them hinges on the specific requirements of your study.

  • For high-throughput analysis and comprehensive amino acid profiling (primary and secondary), the automated OPA/FMOC method is the superior choice. Its speed, high sensitivity, and amenability to automation make it ideal for large-scale monitoring studies. The primary consideration is the need for an autosampler capable of performing the derivatization and immediate injection to mitigate the instability of the OPA derivatives.

Ultimately, regardless of the chosen method, a thorough validation for the specific PM2.5 matrix is essential to ensure the accuracy and reliability of the generated data.

References

  • Chan, W. et al. (2001). Matrix effects in the derivatization of amino acids with naphthalene dicarboxaldehyde, 9-fluorenylmethyl chloroformate and phenylisothiocyanate. Journal of Chromatography A, 927(1-2), pp.69-78. [Link]

  • Ge, X. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), p.e0206929. [Link]

  • Toyo'oka, T. et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 25(23), p.5732. [Link]

  • Zhao, S. et al. (2018). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1730, pp.149-161. [Link]

  • Lee, S. et al. (2025). Profiling amino acids of atmospheric particulate matters collected in urban-rural complex areas, Korea. Environmental Engineering Research, 30(3). [Link]

  • Molnár-Perl, I. (2001). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 66, pp.127-167. [Link]

  • Ge, X. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Ge, X. et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), p.e0206929. [Link]

  • Tai, H. C. et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, p.460536. [Link]

  • Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. [Link]

  • Reverter, M. et al. (2016). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. Journal of Chromatography B, 1033-1034, pp.371-378. [Link]

  • Minocha, R. et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Journal of Chromatography B, 801(2), pp.257-267. [Link]

  • Herbert, P. et al. (2000). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Journal of Food Science, 65(7), pp.1130-1133. [Link]

  • Toyo'oka, T. et al. (1989). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Analytica Chimica Acta, 227, pp.33-42. [Link]

  • Al-Dirbashi, O. Y. et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, pp.55-63. [Link]

  • Kim, H. et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), p.1065. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Chemical and Enzymatic Stability of Amino Acid Prodrugs with Different Linkers

Introduction: The Critical Role of Linker Stability in Prodrug Efficacy In modern drug development, the prodrug approach represents a powerful strategy to overcome a multitude of challenges, from poor solubility and perm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linker Stability in Prodrug Efficacy

In modern drug development, the prodrug approach represents a powerful strategy to overcome a multitude of challenges, from poor solubility and permeability to targeted delivery and improved metabolic stability.[1][2][][4] By covalently attaching an amino acid promoiety to a parent drug, we can harness endogenous transporter systems, enhance aqueous solubility, and mask undesirable physicochemical properties.[][5][6] However, the success of an amino acid prodrug is fundamentally dictated by the linker that tethers the promoiety to the active pharmaceutical ingredient (API). This linker is not merely a passive connector; it is the control switch governing the prodrug's fate in vivo.

The ideal linker must strike a delicate balance: it must be stable enough to prevent premature drug release in systemic circulation but labile enough to ensure efficient cleavage and API liberation at the target site.[7][][9] This guide provides an in-depth comparison of common linker strategies for amino acid prodrugs, supported by experimental data and detailed protocols to empower researchers in their selection and evaluation process. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and reproducible data.

Comparative Analysis of Prodrug Linker Chemistries

The choice of linker chemistry is the most critical decision in prodrug design, directly influencing its stability profile. The two most prevalent linkages are esters and amides, each with distinct advantages and liabilities.

Ester Linkers: The Versatile Workhorse

Ester bonds are the most widely employed linkages in prodrug design due to their susceptibility to hydrolysis by a wide array of endogenous esterase enzymes found in plasma, the liver, and other tissues.[][10][11]

  • Mechanism of Cleavage: Ester cleavage occurs through two primary routes: general chemical hydrolysis, which is pH-dependent, and, more significantly, enzymatic hydrolysis catalyzed by carboxylesterases (CES), butyrylcholinesterase (BChE), and other hydrolases.[10][11][12][13] This dual mechanism allows for tunable release but also presents stability challenges.

  • Factors Influencing Stability:

    • Linker Length & Sterics: Increasing the length of an alkyloxy linker generally enhances chemical stability.[14][15][16][17] For instance, studies comparing methoxy, ethoxy, and propylene glycol linkers found that stability increases in the order of methyl < ethyl < propyl.[14][15][16] Steric hindrance around the ester bond can also slow the rate of both chemical and enzymatic hydrolysis.

    • Amino Acid Side Chain: The nature of the conjugated amino acid plays a significant role. Prodrugs with aliphatic amino acids (e.g., Valine) are often more stable than their aromatic counterparts (e.g., Phenylalanine).[14][15][16]

  • Advantages: The primary advantage of ester linkers is their tunable and generally rapid cleavage, which is often desirable for achieving therapeutic concentrations of the parent drug.[7]

  • Disadvantages: Their primary drawback is a propensity for premature hydrolysis in plasma, leading to off-target drug release and reduced bioavailability.[10][18] Furthermore, significant interspecies differences exist in plasma esterase activity, making preclinical data from rodents difficult to extrapolate to humans.[10]

Amide Linkers: The Stability-Focused Alternative

Amide bonds are intrinsically more resistant to chemical hydrolysis than esters. Their cleavage in vivo is almost exclusively dependent on enzymatic activity from amidases or peptidases.[][15][19][20][21]

  • Mechanism of Cleavage: Cleavage is mediated by specific enzymes, which can be leveraged for targeted drug release in tissues or cells where these enzymes are highly expressed.[][22]

  • Factors Influencing Stability: Stability is less dependent on general pH and more on the specific amino acid sequence and its recognition by proteolytic enzymes.

  • Advantages: Amide linkers offer superior plasma stability, minimizing systemic drug release and allowing the prodrug to reach its intended target intact.[][23] This makes them particularly suitable for targeted delivery strategies.[22]

  • Disadvantages: The high stability of amide bonds can be a double-edged sword, risking incomplete bioconversion to the parent drug and thereby reducing overall efficacy.[15][24]

Advanced Linker Strategies

Beyond simple esters and amides, innovative linker technologies offer more precise control over drug release.

  • Carbonate Linkers: These can serve as an alternative to esters to circumvent certain instability issues and are often cleaved by esterases.[14]

  • pH-Sensitive Linkers: Linkers such as hydrazones remain stable at physiological pH (~7.4) but undergo rapid cleavage in the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes.[][9]

  • Thiol-Responsive Linkers: These linkers are designed to be cleaved by the high intracellular concentration of glutathione (GSH), providing a robust mechanism for intracellular drug release.[25]

Data Presentation: Comparative Stability of Amino Acid Prodrugs

The following table summarizes the stability profiles of different amino acid prodrugs based on linker chemistry, drawing from published experimental data. This provides a clear, at-a-glance comparison for researchers.

Linker TypeExample Amino Acid / LinkerChemical Stability (t½)Enzymatic Stability (t½)Primary Cleavage MechanismKey Considerations
Ester (Acyloxymethyl) Benzoic Acid-Methoxy-ValineLow; Highly pH-dependent.[14][15]Very Rapid (<1h in cell homogenate).[14][16]Chemical & Enzymatic (Esterases)Least stable alkyloxy linker; prone to rapid systemic hydrolysis.[15]
Ester (Acyloxyethyl) Benzoic Acid-Ethoxy-ValineModerate; More stable than methoxy.[14][15]Rapid.[14][16]Chemical & Enzymatic (Esterases)A balance between stability and lability.
Ester (Propylene Glycol) Benzoic Acid-PG-ValineHigh (>30h at pH ≤ 6, >12h at pH 7.4).[14][15]Rapid (~43 min in Caco-2 homogenate).[14]Primarily Enzymatic (Esterases)Good chemical stability with efficient enzymatic release; an optimal linker candidate.[15][16][17]
Amide Lysyl-amide of BenzothiazoleVery High; Largely pH-independent.Variable; Requires specific amidases/peptidases.[22]Primarily Enzymatic (Amidases)High plasma stability but risks incomplete bioconversion.[15][21][24]

Visualization of Prodrug Activation Pathways

The following diagram illustrates the distinct cleavage mechanisms for common prodrug linker types.

G cluster_ester Ester Linker Pathway cluster_amide Amide Linker Pathway E_Prodrug Parent Drug-O-CO-AA E_Drug Active Parent Drug E_Prodrug->E_Drug Cleavage E_Enzyme Esterases (Plasma, Liver) E_Enzyme->E_Prodrug E_Chem Chemical Hydrolysis (pH dependent) E_Chem->E_Prodrug A_Prodrug Parent Drug-NH-CO-AA A_Drug Active Parent Drug A_Prodrug->A_Drug Cleavage A_Enzyme Amidases / Peptidases (Tissue-specific) A_Enzyme->A_Prodrug

Prodrug Activation Pathways

Experimental Protocols for Stability Assessment

To ensure scientific integrity, stability assays must be robust and reproducible. The following are step-by-step protocols for evaluating both chemical and enzymatic stability.

Protocol 1: Chemical Stability Assessment via HPLC

Causality: This assay determines the intrinsic chemical lability of the linker across a physiologically relevant pH range, simulating the journey from the stomach (pH ~1.2) to the intestines and blood (pH ~7.4). This allows for the identification of linkers that are too unstable for oral administration or systemic circulation.

Materials:

  • Test Prodrug

  • 100 mM Hydrochloric Acid Buffer (pH 1.2)

  • 100 mM Acetate Buffer (pH 4.0)

  • 100 mM Phosphate Buffer (pH 6.0)

  • 100 mM Phosphate Buffer (pH 7.4)[14][15]

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phase and quenching

  • Validated HPLC system with a C18 reverse-phase column and PDA detector[15][26][27]

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the test prodrug in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into each of the pre-warmed (37°C) pH buffers to a final concentration of 10-50 µM.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to an equal volume of ice-cold 0.1% TFA in ACN.[14][15] This denatures any residual enzymatic activity and stabilizes the sample for analysis.

  • Analysis: Analyze the quenched samples by HPLC. Use a gradient method to separate the parent prodrug from the hydrolyzed parent drug.

  • Quantification: Create a standard curve for the prodrug. Calculate the percentage of prodrug remaining at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm (ln) of the percent remaining versus time. The half-life (t½) is calculated using the equation: t½ = -ln(2) / slope .[28]

Protocol 2: Enzymatic Stability Assessment in Human Plasma

Causality: This assay is a critical gatekeeper in early discovery. It evaluates the prodrug's susceptibility to cleavage by the complex mixture of enzymes present in blood, providing a direct measure of its systemic stability.[28][29] Rapid degradation in this assay often correlates with poor in vivo efficacy.[29][30]

Materials:

  • Test Prodrug

  • Pooled Human Plasma (or plasma from other species for interspecies comparison)

  • Incubator (37°C)

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, terfenadine).[28]

  • LC-MS/MS system for analysis[28][30]

Procedure:

  • Preparation: Pre-warm human plasma and a working solution of the test prodrug to 37°C.

  • Initiation: Add the prodrug to the plasma to initiate the reaction (final concentration typically 1 µM).[18] Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture into the quenching solution.[18][28]

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >12,000 g for 10 minutes) to pellet the precipitated plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Monitor the disappearance of the parent prodrug peak area relative to the internal standard.

  • Data Analysis: Calculate the half-life (t½) as described in Protocol 1. A stable compound (e.g., Propranolol) and a labile compound (e.g., Tetracaine) should be run as controls.[28]

Workflow for Prodrug Stability Evaluation

The logical flow from synthesis to data interpretation is crucial for an efficient drug development campaign.

G start Synthesized Amino Acid Prodrug chem Chemical Stability Assay (Protocol 1) start->chem enz Enzymatic Stability Assay (Protocol 2) start->enz ph_buffers Incubate in Buffers (pH 1.2, 4.0, 6.0, 7.4) chem->ph_buffers plasma Incubate in Plasma (Human, Rat, etc.) enz->plasma analysis Quantitative Analysis (HPLC or LC-MS/MS) ph_buffers->analysis plasma->analysis data Calculate Half-Life (t½) & Degradation Rate analysis->data decision Select Candidate for In Vivo Studies data->decision

Experimental Workflow for Prodrug Stability Evaluation

Conclusion: Synthesizing Data for Rational Prodrug Design

The evaluation of chemical and enzymatic stability is not a mere checkbox exercise; it is the cornerstone of rational amino acid prodrug design. The data generated from the protocols described herein provide a quantitative framework for comparing different linker strategies.

Our analysis shows that while simple ester linkers offer tunable release, they often suffer from poor systemic stability.[10][23] Amide linkers provide a robust solution for enhancing stability but may compromise the rate and extent of parent drug regeneration.[15][24] Advanced linkers, such as the propylene glycol (PG) ester, demonstrate an optimal balance, providing excellent chemical stability at acidic pH while remaining susceptible to rapid enzymatic cleavage at the target site.[14][15][16][17]

Ultimately, the choice of linker must be tailored to the specific application, considering the parent drug's properties, the intended route of administration, and the desired therapeutic outcome. A prodrug designed for oral delivery requires high stability in the acidic environment of the stomach, whereas a prodrug for intravenous targeted delivery requires paramount stability in plasma. By systematically evaluating linker stability through these self-validating experimental systems, researchers can de-risk their development programs and select candidates with the highest probability of clinical success.

References

  • Gupta, D., Varghese, S., & Amidon, G. L. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(4), 1104–1113. [Link]

  • Gupta, D., Varghese, S., & Amidon, G. L. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Gupta, D., Varghese, S., & Amidon, G. L. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]

  • Gupta, D., Varghese, S., & Amidon, G. L. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • (n.d.). Prodrug Design. SlideShare. [Link]

  • Puttagunta, S. B., et al. (2014). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • Gnerre, C., et al. (2013). Amino acids as promoieties in prodrug design and development. PubMed. [Link]

  • Gupta, D., & Varghese, S. (2009). Chemical and Enzymatic Stability of Amino Acid. Amanote Research. [Link]

  • Lillethorup, I. A., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

  • N. da Silva, V., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Cyprotex. (n.d.). Plasma Stability. [Link]

  • Butler, M. M., & Blaskovich, M. A. (2020). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC. [Link]

  • Werr, M., et al. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. David Spring's group. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]

  • Chen, X., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]

  • Shah, V., et al. (2022). Interplay between the linker and polymer molecular weight of a self-assembling prodrug on the pharmacokinetics and therapeutic efficacy. Biomaterials Science (RSC Publishing). [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. [Link]

  • Mackman, R. L., et al. (2013). Evolution of an Amino Acid Based Prodrug Approach: Stay Tuned. ACS Publications. [Link]

  • N. da Silva, V., et al. (2018). Amino Acids in the Development of Prodrugs. PMC. [Link]

  • Al-Ghananeem, A. M. (2012). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. [Link]

  • Lu, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. [Link]

  • Rojsitthisak, P., et al. (2009). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. PubMed. [Link]

  • Weinstain, R., et al. (2023). Mammalian Esterase Activity: Implications for Peptide Prodrugs. PMC. [Link]

  • Al-Rawajfeh, A. M., et al. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation. PMC. [Link]

  • Camara, C. A., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • N. da Silva, V., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed. [Link]

  • Ndeddy Aka, R. J., & B-A, B. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • N. da Silva, V., et al. (2018). Amino Acids in the Development of Prodrugs. ResearchGate. [Link]

  • Singh, I., et al. (2025). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing. [Link]

  • Krise, J. P., & Stella, V. J. (2009). Prodrugs for Amines. PMC. [Link]

  • Sundararaman, S. A., et al. (2025). Prodrug activation in malaria parasites mediated by an imported erythrocyte esterase, acylpeptide hydrolase (APEH). PNAS. [Link]

  • Rojsitthisak, P., et al. (2009). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-amino-2-methoxypropanoate

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-amino-2-methoxypropanoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, my aim is to equip you with not just the "how," but also the "why," fostering a culture of safety and scientific integrity.

Hazard Assessment and Chemical Profile
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation or drowsiness and dizziness.[1]

Given these classifications, it is prudent to handle Ethyl 3-amino-2-methoxypropanoate as a hazardous substance.

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if ingested, absorbed through the skin, or inhaled.Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. Use a chemical fume hood when handling larger quantities or volatile solutions.
Skin Irritation May cause redness, itching, and inflammation upon contact.Chemical-resistant gloves and a lab coat are essential to prevent skin exposure.
Eye Irritation Can cause serious eye irritation, including redness, pain, and blurred vision.Safety glasses with side shields or goggles are mandatory.
Respiratory Irritation Vapors or aerosols may irritate the respiratory tract.Work in a well-ventilated area, preferably a chemical fume hood.
Core Disposal Principles: A Self-Validating System

The foundation of safe chemical disposal lies in a system of clear procedures and understanding the rationale behind them. The following principles should be applied to all chemical waste management.[2]

  • Waste Minimization: Plan experiments to use the minimum amount of chemical required.

  • Segregation: Never mix incompatible waste streams. This is crucial to prevent dangerous reactions such as the release of toxic gases or fires.[3][4]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][5]

  • Containment: Use appropriate, sealed, and leak-proof containers for all chemical waste.[2][5]

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal, which are typically managed by an Environmental Health and Safety (EHS) department.[2][6][7]

Step-by-Step Disposal Protocol for Ethyl 3-amino-2-methoxypropanoate

This protocol provides a detailed workflow for the safe disposal of both solid and liquid waste containing Ethyl 3-amino-2-methoxypropanoate.

3.1. Solid Waste Disposal

Solid waste includes unused or expired pure compounds, and contaminated materials such as gloves, weigh boats, and paper towels.

  • Container Selection: Obtain a designated solid hazardous waste container from your institution's EHS department. This is typically a plastic pail or a sturdy, sealable bag.[5]

  • Waste Collection:

    • Place any unused or expired solid Ethyl 3-amino-2-methoxypropanoate in its original, sealed container if possible.

    • Contaminated disposables (gloves, wipes, etc.) should be collected in a designated, labeled plastic bag.[6]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Ethyl 3-amino-2-methoxypropanoate," and any other components of the waste.

  • Storage: Store the sealed solid waste container in a designated satellite accumulation area until it is collected by EHS personnel.[2]

3.2. Liquid Waste Disposal

Liquid waste includes solutions containing Ethyl 3-amino-2-methoxypropanoate and rinsates from cleaning contaminated glassware.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. Plastic carboys are often preferred.[2]

  • Waste Segregation:

    • Collect aqueous solutions containing Ethyl 3-amino-2-methoxypropanoate in a dedicated "Aqueous Hazardous Waste" container.

    • If dissolved in an organic solvent, collect it in the appropriate "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used.

    • Crucially, do not dispose of any solutions containing this compound down the drain. [4][6]

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical components with their approximate concentrations.

  • Storage: Keep the liquid waste container tightly sealed and stored in a designated satellite accumulation area, within secondary containment to prevent spills.[3][4]

3.3. Decontamination of Glassware

  • Initial Rinse: Rinse glassware that has been in contact with Ethyl 3-amino-2-methoxypropanoate with a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operational.

  • Personal Protective Equipment: Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.[8]

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow.[8][9]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection and Disposal: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for disposal.[6][8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect this cleaning material as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-amino-2-methoxypropanoate waste.

DisposalWorkflow Waste Ethyl 3-amino-2-methoxypropanoate Waste Generated SolidWaste Solid Waste (Unused chemical, contaminated disposables) Waste->SolidWaste LiquidWaste Liquid Waste (Solutions, rinsates) Waste->LiquidWaste SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer AqueousWaste Aqueous Solution LiquidWaste->AqueousWaste OrganicWaste Organic Solvent Solution LiquidWaste->OrganicWaste EHS Store in Satellite Accumulation Area for EHS Pickup SolidContainer->EHS AqueousContainer Collect in Labeled 'Aqueous Hazardous Waste' Container AqueousWaste->AqueousContainer SolventContainer Collect in Appropriate 'Solvent Waste' Container OrganicWaste->SolventContainer AqueousContainer->EHS SolventContainer->EHS

Caption: Disposal decision workflow for Ethyl 3-amino-2-methoxypropanoate.

References

  • Chemical Substance Information for ethyl (2S)
  • Chemically hazardous waste | Environmental Science Center - University of Tokyo.
  • Safety Data Sheet - Medical & Biological Labor
  • Ethyl 3-amino-2-methylpropanoate (cas 22560-81-2) SDS/MSDS download - Guidechem.
  • Safety D
  • Safety D
  • Regulations on Management of Labor
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.
  • Hazardous Waste Disposal Guide - Northwestern University.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.

Sources

Handling

Personal protective equipment for handling Ethyl 3-amino-2-methoxypropanoate

Advanced Safety and Operational Logistics Guide for Ethyl 3-amino-2-methoxypropanoate As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a self-validating system of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Logistics Guide for Ethyl 3-amino-2-methoxypropanoate

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a self-validating system of chemical logic. Handling Ethyl 3-amino-2-methoxypropanoate (CAS: 1698776-28-1 for the racemic mixture; 2248199-38-2 for the S-enantiomer)[1] requires a deep understanding of its dual-functional nature. As an α-amino ester derivative, this compound is a critical building block in combinatorial solid-phase peptide synthesis and advanced drug discovery[2]. However, its reactivity profile demands precise environmental controls and rigorous Personal Protective Equipment (PPE) standards, especially to ensure full compliance with the updated OSHA 2025 Laboratory Safety regulations[3].

This guide provides the mechanistic reasoning behind every safety protocol, ensuring that your operational and disposal plans are both highly efficient and fundamentally secure.

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with Ethyl 3-amino-2-methoxypropanoate stem directly from its molecular structure:

  • Nucleophilic Amine Basicity: The free primary amine is highly nucleophilic and basic. Upon contact with biological tissues (such as the lipid bilayers of the skin or the cornea), it can induce localized saponification and cellular disruption, leading to severe irritation or chemical burns.

  • Ester Hydrolysis & Hygroscopicity: The ethyl ester moiety is susceptible to hydrolysis in the presence of ambient moisture or extreme pH. Uncontrolled hydrolysis not only degrades the reagent—potentially generating ethanol and the corresponding amino acid—but also alters the stoichiometric precision required for downstream peptide coupling.

  • Aerosolization: While not highly volatile at room temperature, aerosolization of the powder or micro-droplets during transfer can lead to respiratory tract irritation.

Quantitative Physicochemical & Regulatory Data

Summarizing the operational parameters ensures that our safety controls are scaled accurately to the physical reality of the chemical.

ParameterValueCausality / Impact on Handling
Molecular Weight 147.17 g/mol [1]Determines stoichiometric calculations for peptide synthesis.
Minimum Hood Face Velocity 100 fpm[3]Mandated by OSHA 2025 to prevent inhalation of aerosolized particles during transfer[3].
Glove Thickness 4 milMinimum thickness required to prevent breakthrough of aliphatic amines[4].

Personal Protective Equipment (PPE) Matrix

Based on individualized risk assessments mandated by OSHA's 2025 updates[3] and institutional Chemical Hygiene Plans[5], the following PPE matrix is required. Every choice is grounded in chemical causality.

PPE CategorySpecificationMechanistic Causality & Justification
Hand Protection Double-layered Nitrile GlovesNitrile provides superior chemical resistance to aliphatic amines compared to latex. Double-gloving ensures structural integrity against micro-tears during prolonged handling[4][5].
Eye/Face Protection Chemical Splash Goggles + Face ShieldThe basicity of the amine poses a severe risk to corneal tissue. Safety glasses with side shields are insufficient; full splash goggles prevent capillary wicking of liquids[5].
Body Protection Flame-Retardant (FR), Chemical-Resistant Lab CoatOSHA 2025 standards explicitly require flame-retardant and chemical-resistant fabrics in laboratories handling reactive or volatile organic substances[3].
Respiratory Type N95/P100 Particulate RespiratorProtects against inhalation of aerosolized powders during weighing. Primary handling must strictly occur in a certified fume hood.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety and integrity of the next.

Step 1: Environmental Audit and Preparation Before handling, verify that your chemical fume hood has a minimum face velocity of 100 feet per minute (fpm). OSHA's 2025 updates emphasize strict airflow standards, particularly in facilities experiencing seasonal temperature fluctuations[3]. Clear the hood of incompatible materials, specifically strong oxidizers and concentrated acids.

Step 2: PPE Donning and Verification Don the PPE specified in the matrix. Inspect your primary nitrile gloves for pinhole defects by inflating them slightly before use[4].

Step 3: Inert Atmosphere Transfer Because the ester is prone to moisture-induced hydrolysis, handling should be performed under an inert atmosphere (Nitrogen or Argon) to preserve reagent integrity.

  • Purge the receiving reaction vessel with Argon.

  • Use a positive-displacement pipette (if liquid) or a thoroughly dried, static-free stainless-steel spatula (if solid) for transferring the reagent.

  • Weigh the material in a closed, tared vial to prevent ambient moisture absorption and aerosolization during transit from the analytical balance to the fume hood.

Step 4: Post-Transfer Decontamination Wipe down the exterior of the reagent bottle with a dry, lint-free wipe before returning it to a desiccated, secondary storage container[3].

Workflow Visualization

G Start Reagent Reception: Ethyl 3-amino-2-methoxypropanoate Hood Ventilation Audit (Verify Fume Hood >100 fpm) Start->Hood PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Hood->PPE Transfer Inert Transfer (Argon Purge / Closed Vial) PPE->Transfer Spill Spill Detected? Transfer->Spill Mitigation Emergency Mitigation (Acidic Absorbent Neutralization) Spill->Mitigation Yes Synthesis Proceed to Synthesis (e.g., Peptide Coupling) Spill->Synthesis No Waste Waste Segregation (Avoid Strong Acids/Oxidizers) Mitigation->Waste Synthesis->Waste

Operational Workflow and Spill Mitigation Logic for Ethyl 3-amino-2-methoxypropanoate.

Emergency Response & Spill Mitigation

In the event of a containment breach, immediate, causality-driven action is required:

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency and contain fumes[4].

  • Neutralization: Do not use water, which can exacerbate spreading and promote rapid hydrolysis. Instead, cover the spill with a mildly acidic, inert absorbent (e.g., sodium bisulfate or a commercial amine-spill kit). Causality: The acid protonates the free amine, converting it into a non-volatile, less nucleophilic ammonium salt, immediately neutralizing the primary hazard.

  • Collection: Sweep the neutralized complex using non-sparking tools and place it into a chemically compatible, sealable secondary container[3].

Waste Disposal & Environmental Logistics

Disposal must strictly adhere to EPA guidelines and institutional Chemical Hygiene Plans (CHP)[5].

  • Segregation: Never dispose of Ethyl 3-amino-2-methoxypropanoate in the same waste stream as strong oxidizing agents or concentrated acids. The resulting acid-base reaction is highly exothermic and can lead to container pressurization or fire.

  • Labeling & Containment: Collect in a dedicated organic waste carboy. Label clearly as "Hazardous Waste - Basic Organic Amine/Ester" to ensure proper downstream incineration protocols. Ensure secondary containment (spill trays) is used for all waste bottles, as mandated by modern safety standards[3].

References

  • BLD Pharm. "2248199-38-2 | Ethyl (S)-3-amino-2-methoxypropanoate". 1

  • ACS Publications. "Distributed Drug Discovery: Advancing Chemical Education through Contextualized Combinatorial Solid-Phase Organic Laboratories". 2

  • NIH. "Prudent Practices in the Laboratory - Environmental Health and Safety Management System". 4

  • Sigma-Aldrich. "Fmoc-Gly-OH Safety Information".

  • CalPacLab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now". 3

  • Cornell EHS. "Chemical Hygiene Plan | Environment, Health and Safety". 5

Sources

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